Mexiletine
描述
Structure
3D Structure
属性
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5370-01-4 (hydrochloride) | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048446 | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.38e-01 g/L | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31828-71-4 | |
| Record name | Mexiletine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mexiletine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEXILETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-205 °C, 203 - 205 °C | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mexiletine on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a Class IB antiarrhythmic agent, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels (Nav). As an orally active analog of lidocaine, its mechanism of action is of significant interest in cardiology and neuroscience. This guide provides a comprehensive technical overview of the molecular interactions between this compound and sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. This compound's clinical applications extend to the treatment of ventricular arrhythmias and have a role in managing peripheral neuropathy and chronic pain.[1] It is particularly noted for its efficacy in patients with Long QT Syndrome type 3 (LQT3).[2][3][4]
Core Mechanism of Action: State-Dependent Blockade
The cornerstone of this compound's mechanism is its state-dependent blockade of sodium channels, meaning its binding affinity is significantly influenced by the conformational state of the channel. This compound preferentially binds to the open and inactivated states of the sodium channel, with a much lower affinity for the resting state.[5][6] This property is crucial for its therapeutic action, as it allows for selective targeting of rapidly firing or depolarized cells, such as those found in ischemic or arrhythmic cardiac tissue, while having minimal effect on cells with normal resting membrane potentials.[1][6]
Use-Dependent Block
The preferential binding to open and inactivated states leads to a phenomenon known as "use-dependent" or "frequency-dependent" block.[2][6] During rapid heart rates or in conditions of sustained depolarization, sodium channels spend more time in the open and inactivated states. This increased channel "use" enhances the binding of this compound, leading to a more pronounced blockade of the sodium current.[2][6] Conversely, at normal heart rates, there is more time between depolarizations for the drug to dissociate from the channel, resulting in less block. This use-dependent characteristic is a hallmark of Class IB antiarrhythmics and contributes to their relative safety and efficacy in treating tachyarrhythmias.[2]
Molecular Binding Site
Studies involving homology modeling and site-directed mutagenesis have identified key amino acid residues within the pore-forming region of the sodium channel that are critical for this compound binding. A crucial interaction occurs with a phenylalanine residue located in the S6 segment of domain IV (DIVS6) of the Nav1.5 channel.[7] The binding of this compound is thought to involve a π-π interaction with this aromatic residue.[7] The location and orientation of the bound this compound molecule within the pore can change depending on the channel's state.[7]
Quantitative Analysis of this compound's Effects
The interaction of this compound with sodium channels has been quantified through various electrophysiological studies. The following tables summarize key quantitative data on its potency and effects on channel gating properties.
Table 1: State-Dependent IC50 Values of this compound
| Sodium Channel Isoform | Channel State | IC50 (μM) | Reference |
| hNav1.4 | Resting | 431.2 ± 9.4 | [5][8] |
| hNav1.4 | Inactivated | 67.8 ± 7.0 | [5][8] |
| hNav1.4 (inactivation-deficient) | Open | 3.3 ± 0.1 | [5][8] |
| hNav1.5 | Peak Current | 47.0 ± 5.4 | [9] |
| hNav1.5 (mutant P1090L) | Peak Current | 203 | [10] |
| Late INa | - | 17.6 ± 1.9 | [11][12] |
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Channel Isoform | Parameter | This compound Concentration | Effect | Reference |
| Nav1.5 | V1/2 of steady-state fast inactivation | 0.3 mM | -8.8 mV shift | [13] |
| Nav1.5 | V1/2 of steady-state fast inactivation | 1.0 mM | -20.3 mV shift | [13] |
| Nav1.7 | V1/2 of steady-state fast inactivation | 0.3 mM | -10.7 mV shift | [13] |
| Nav1.7 | V1/2 of steady-state fast inactivation | 1.0 mM | -17.2 mV shift | [13] |
| Nav1.5 | Fast recovery time constant (τ1) | 0.3 mM | ~4-fold increase | [14] |
| Nav1.5 | Fast recovery time constant (τ1) | 1.0 mM | ~21-fold increase | [14] |
| Nav1.5 | Slow recovery time constant (τ2) | 0.3 mM | ~6-fold increase | [14] |
| Nav1.5 | Slow recovery time constant (τ2) | 1.0 mM | ~13-fold increase | [14] |
| Nav1.5 (mutant P1090L) | V1/2 of steady-state inactivation | 200 µM | ~10 mV hyperpolarizing shift | [10] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound's action can be visualized through signaling pathways and experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies used in the cited literature for studying the effects of this compound on voltage-gated sodium channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous sodium currents.[15]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired sodium channel α-subunit (e.g., SCN5A for Nav1.5) and often a β1-subunit to ensure proper channel function. Transfection can be performed using methods like lipofection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (22-24°C).
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Data is acquired using a patch-clamp amplifier and appropriate software. Series resistance is compensated by at least 80%.
-
Voltage Protocols
-
Tonic Block (Resting State Affinity):
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Brief depolarizing pulses (e.g., to -20 mV for 20-50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
This compound is perfused at various concentrations, and the reduction in peak current is measured to determine the IC50 for the resting state.
-
-
Inactivated State Affinity:
-
A long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the channels.
-
This is followed by a brief test pulse (e.g., to -20 mV) to measure the remaining available current.
-
The reduction in current by this compound provides the affinity for the inactivated state.
-
-
Use-Dependent Block:
-
A train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) is applied at a higher frequency (e.g., 5 or 10 Hz).
-
The peak current of each pulse is normalized to the current of the first pulse.
-
The progressive reduction in current during the pulse train demonstrates use-dependent block.
-
-
Recovery from Inactivation:
-
A two-pulse protocol is used. A conditioning pulse inactivates the channels.
-
The membrane is then repolarized to a holding potential (e.g., -120 mV) for varying durations.
-
A subsequent test pulse measures the fraction of recovered channels.
-
The time course of recovery is fitted with an exponential function to determine the time constants of recovery in the absence and presence of this compound.
-
Conclusion
This compound's mechanism of action on sodium channels is a well-characterized example of state- and use-dependent drug interaction. Its preferential binding to the open and inactivated states of the channel provides a targeted approach to suppressing aberrant electrical activity in excitable tissues. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's pharmacology and to develop novel therapeutics with similar mechanisms of action. A thorough understanding of these principles is essential for the rational design and application of sodium channel blockers in various clinical settings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 15. bio.fsu.edu [bio.fsu.edu]
- 16. Frontiers | Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome [frontiersin.org]
The Pharmacodynamics of Mexiletine in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a Class IB antiarrhythmic agent, exerts its primary therapeutic effects by modulating the electrical activity of cardiac myocytes. Structurally similar to lidocaine, this compound is orally active and is utilized in the management of ventricular arrhythmias.[1][2] Its mechanism of action is intrinsically linked to its interaction with voltage-gated sodium channels, which are fundamental to the initiation and propagation of the cardiac action potential.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cardiac myocytes, detailing its molecular interactions, electrophysiological consequences, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Sodium Channel Blockade
This compound's principal pharmacodynamic effect is the blockade of fast inward sodium currents (INa) in cardiomyocytes.[3][5] By binding to the voltage-gated sodium channel, Nav1.5, this compound reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[1][6] This action decreases the maximum rate of depolarization (Vmax) without significantly affecting the resting membrane potential.[7]
A key characteristic of this compound's interaction with sodium channels is its use-dependent and state-dependent nature.[4][5] this compound exhibits a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[2][8] This means its blocking effect is more pronounced at faster heart rates, where channels spend more time in the open and inactivated states.[3][4] This property is particularly relevant in tachyarrhythmias, where the rapid succession of action potentials increases the opportunity for drug-channel binding.[5] Furthermore, this compound shows preferential binding to ischemic or depolarized myocardial tissue, where a greater proportion of sodium channels are in the inactivated state.[2][5]
Effects on Late Sodium Current (INa-L)
In addition to blocking the peak (fast) sodium current, this compound also effectively inhibits the late component of the sodium current (INa-L).[6][9] The late sodium current, although small in amplitude, plays a significant role in determining the action potential duration (APD). An enhanced INa-L is implicated in the pathophysiology of certain arrhythmias, such as Long QT Syndrome Type 3 (LQT3).[10] By inhibiting INa-L, this compound can shorten the APD in these conditions, contributing to its antiarrhythmic effect.[9][10]
Electrophysiological Effects on Cardiac Myocytes
The interaction of this compound with cardiac ion channels translates into distinct changes in the electrophysiological properties of cardiomyocytes.
Action Potential Duration (APD) and Effective Refractory Period (ERP)
As a Class IB agent, this compound typically shortens the action potential duration (APD) in ventricular myocytes.[1][11] It also decreases the effective refractory period (ERP); however, the reduction in APD is generally more pronounced than the shortening of the ERP.[7][12] This leads to an increase in the ERP/APD ratio, a factor that is thought to contribute to its antiarrhythmic efficacy by preventing re-entrant arrhythmias.[4][7]
Effects on Other Ion Channels
While the primary target of this compound is the sodium channel, some studies have reported effects on other cardiac ion channels, particularly at higher concentrations.
-
Potassium Channels: Some research suggests that this compound can activate ATP-sensitive potassium channels (KATP), which may contribute to the shortening of the action potential duration.[8][13] Conversely, other studies have shown inhibitory effects on delayed rectifier potassium currents (IK) in atrioventricular nodal myocytes.[14]
-
Calcium Channels: this compound has been shown to inhibit L-type calcium currents (ICa,L) in a dose-dependent manner in rabbit atrioventricular nodal myocytes.[14][15] This effect is generally observed at concentrations that are at the higher end of the therapeutic range.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data regarding the interaction of this compound with cardiac ion channels and its effects on cardiomyocyte electrophysiology.
| Parameter | Value | Cell Type | Reference |
| IC50 for Late INa Inhibition | 17.6 ± 1.9 µmol/L | Rabbit Ventricular Myocytes | [9][16] |
| IC50 for Fast INa Inhibition | 34.6 ± 2.9 µmol/L | Rabbit Ventricular Myocytes | [9] |
| IC50 for hNav1.5 Inhibition | 67.2 µM | HEK293 cells expressing hNav1.5 | [17] |
Table 1: Inhibitory Concentrations of this compound on Sodium Currents
| Parameter | Effect of this compound | Concentration | Cell/Tissue Type | Reference |
| Action Potential Duration (APD) | Shortens | 100 µM | Guinea-pig ventricular muscles | [8] |
| L-type Ca2+ Current (ICa,L) | 16.4 ± 1.8% inhibition | 30 µM | Rabbit AV nodal myocytes | [14] |
| L-type Ca2+ Current (ICa,L) | 41.8 ± 3.0% inhibition | 100 µM | Rabbit AV nodal myocytes | [14] |
| Delayed Rectifier K+ Current (IK) | 34.3 ± 5.8% inhibition | 30 µM | Rabbit AV nodal myocytes | [14] |
| Delayed Rectifier K+ Current (IK) | 52.7 ± 6.1% inhibition | 100 µM | Rabbit AV nodal myocytes | [14] |
| Peak INa (Chronic Incubation) | ~75% increase | 10 µM (48h) | hiPSC-CMs | [11] |
Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Isolation of Ventricular Myocytes
A common method for obtaining primary cardiomyocytes for electrophysiological studies is through enzymatic digestion of the heart.
Protocol for Isolation of Rat Ventricular Myocytes:
-
Anesthesia and Heart Excision: Anesthetize the rat (e.g., with 3% chloral hydrate). Rapidly excise the heart.[18]
-
Langendorff Perfusion Setup: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with an oxygenated, Ca2+-free Tyrode's solution for approximately 5 minutes to wash out blood.[1][18]
-
Enzymatic Digestion: Switch the perfusion to a Ca2+-free Tyrode's solution containing digestive enzymes (e.g., collagenase II and trypsin) for 15-20 minutes at 37°C.[1][18]
-
Cell Dissociation: Remove the ventricles, mince the tissue into small pieces in a high-potassium Kraftbrühe (KB) solution, and gently agitate to release individual myocytes.[18]
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
-
Cell Selection: Select rod-shaped, quiescent cells with clear striations for experiments.[18]
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of drugs on ion channel currents and action potentials in single cells.
Protocol for Measuring Sodium Currents:
-
Cell Preparation: Plate isolated cardiomyocytes or cultured cells (e.g., hiPSC-CMs) on glass coverslips.
-
Pipette and Solutions: Use borosilicate glass pipettes with a resistance of 2-4 MΩ. The internal (pipette) solution should be designed to isolate sodium currents (e.g., containing CsF to block potassium channels). The external (bath) solution should also be formulated to minimize contamination from other currents.[15]
-
Giga-seal Formation and Whole-Cell Configuration: Achieve a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
For Peak INa: Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in the resting state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.[15]
-
For Late INa: Use a longer depolarizing pulse (e.g., 300 ms) to a potential near the peak of the I-V curve (e.g., -20 mV). The late current is measured as the average current during the latter part of this pulse.[15][19]
-
-
Drug Application: Perfuse the bath with a solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the currents before and after drug application. Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and use-dependence (by applying repetitive pulses at different frequencies).
Protocol for Measuring Action Potentials:
-
Current-Clamp Configuration: After establishing the whole-cell configuration, switch the amplifier to current-clamp mode.
-
Action Potential Elicitation: Inject brief suprathreshold current pulses (e.g., 1-2 ms) at a desired frequency (e.g., 1 Hz) to elicit action potentials.
-
Recording: Record action potentials before and after the application of this compound.
-
Analysis: Measure key action potential parameters, including amplitude, Vmax, and APD at different levels of repolarization (e.g., APD50 and APD90).
Immunocytochemistry for Nav1.5 Localization
This technique is used to visualize the expression and subcellular localization of sodium channels.
Protocol for Nav1.5 Staining:
-
Cell Fixation: Fix cardiomyocytes with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cell membrane with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular epitopes.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nav1.5.[16]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the fluorescent signal using a confocal microscope to determine the localization of Nav1.5 (e.g., at the cell membrane, intercalated discs, or t-tubules).[16][20]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the pharmacodynamics of this compound.
Caption: Mechanism of action of this compound on the cardiac sodium channel.
Caption: Effects of this compound on the cardiac action potential.
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
This compound's pharmacodynamic profile in cardiac myocytes is primarily defined by its use- and state-dependent blockade of the Nav1.5 sodium channel. This interaction leads to a reduction in the fast inward sodium current and the late sodium current, resulting in a shortening of the action potential duration and an increase in the ERP/APD ratio. These electrophysiological alterations are the basis for its antiarrhythmic effects, particularly in the context of ventricular tachyarrhythmias and conditions associated with enhanced late sodium currents. A thorough understanding of its mechanism of action, quantitative effects, and the experimental protocols used for its characterization is crucial for ongoing research and the development of novel antiarrhythmic therapies.
References
- 1. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound FAQ Booklet [ciplamed.com]
- 6. hiPSC-Derived Cardiac Tissue for Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human-induced pluripotent stem cell-derived cardiomyocytes, 3D cardiac structures, and heart-on-a-chip as tools for drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iPSC-Derived Cardiomyocytes: Advancing Cardiac Research & Drug Discovery (1101) - PELOBiotech [pelobiotech.com]
- 15. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]
- 16. Localization of Sodium Channel Subtypes in Mouse Ventricular Myocytes Using Quantitative Immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Single-Molecule Localization of the Cardiac Voltage-Gated Sodium Channel Reveals Different Modes of Reorganization at Cardiomyocyte Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Electrophysiological Profile of Mexiletine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, with established efficacy in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which plays a crucial role in modulating cardiac excitability and conduction.[3][4] This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound, focusing on its interactions with cardiac ion channels and its impact on the cardiac action potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug discovery.
Core Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effects primarily by inhibiting the fast inward sodium current (INa) in cardiomyocytes.[3][4] This action reduces the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential, thereby slowing conduction.[2] A key characteristic of this compound's action is its state-dependent binding to the sodium channel, showing a higher affinity for the open and inactivated states than the resting state. This "use-dependent" or "rate-dependent" block means its effect is more pronounced at faster heart rates, a desirable property for an antiarrhythmic agent.[4]
Furthermore, this compound has been shown to preferentially block the late component of the sodium current (late INa).[2][5] The late INa is a sustained inward sodium current that can contribute to action potential prolongation and the development of early afterdepolarizations (EADs), which are triggers for arrhythmias. By inhibiting the late INa, this compound can shorten the action potential duration (APD) in certain pathological conditions, such as Long QT Syndrome type 3 (LQT3).[5][6]
Quantitative Effects on Ion Channels and Action Potential Parameters
The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and action potential parameters as reported in in vitro studies.
Table 1: Effects of this compound on Cardiac Sodium Currents
| Parameter | Cell Type/Model | This compound Concentration | Effect | Reference |
| Late INa IC50 | Rabbit Ventricular Myocytes | 17.6 ± 1.9 µmol/L | Inhibition | [6] |
| Fast INa IC50 | Rabbit Ventricular Myocytes | 34.6 ± 2.9 µmol/L | Inhibition | [6] |
| Peak INa | hiPSC-CMs | 10 µM (chronic incubation) | ~75% increase | [5][7] |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Cell Type/Model | This compound Concentration | Effect | Reference |
| APD90 | Canine Mid-myocardial (M) cells (LQT2 model) | 2-20 µM | Reversal of d-sotalol-induced prolongation | [6] |
| APD90 | Canine Ventricular Myocytes (LQT3 model) | 2-20 µM | Dose-dependent reversal of ATX-II-induced prolongation | [6] |
| APD | Guinea-pig Ventricular Muscles | 100 µM | Significant shortening | [8] |
| APD | hiPSC-CMs | 10 µM (acute application) | Small but significant increase | [5] |
| Vmax | hiPSC-CMs | 10 µM (chronic incubation) | Significant increase | [5] |
Table 3: Effects of this compound on Other Cardiac Ion Channels
| Ion Channel | Cell Type/Model | This compound Concentration | Effect | Reference |
| ATP-sensitive K+ channel (KATP) | Guinea-pig Ventricular Cells | 100 µM | Increased open probability | [8] |
Detailed Experimental Protocols
Cardiomyocyte Isolation
The isolation of viable cardiomyocytes is a critical first step for in vitro electrophysiological studies. The most common method is the Langendorff perfusion technique, which involves retrograde perfusion of the heart with enzymatic solutions.[1][9][10]
General Protocol for Ventricular Myocyte Isolation:
-
Animal Model: Adult rats, mice, guinea pigs, or rabbits are commonly used.[1][10][11]
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free buffer.
-
Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus.[1][11]
-
Perfusion: The heart is retrogradely perfused with a calcium-free solution to wash out the blood, followed by perfusion with a solution containing digestive enzymes such as collagenase and protease.[10][11]
-
Digestion and Dissociation: After enzymatic digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure they are calcium-tolerant and suitable for electrophysiological recordings.[10]
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ionic currents and action potentials from single cardiomyocytes.[12][13][14]
Typical Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[15]
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[15][16]
Voltage-Clamp Protocol for Sodium Current Recording:
-
Holding Potential: The cell membrane is held at a potential where most sodium channels are in the resting state (e.g., -120 mV).
-
Depolarizing Pulses: A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) are applied to activate the sodium channels.
-
Current Measurement: The resulting inward sodium current is recorded.
-
Late Current Measurement: To measure the late sodium current, the depolarizing pulse is prolonged (e.g., to 500 ms), and the sustained component of the inward current is analyzed.
Current-Clamp Protocol for Action Potential Recording:
-
Resting Membrane Potential: The cell is held at its resting membrane potential.
-
Stimulation: A brief suprathreshold current pulse is injected to elicit an action potential.
-
Recording: The changes in membrane potential (the action potential) are recorded.
-
Pacing: Action potentials can be elicited at different frequencies (pacing cycle lengths) to study rate-dependent effects.
Temperature:
-
In vitro cardiac electrophysiology experiments are typically conducted at a physiological temperature of 36-37°C to ensure that ion channel kinetics are representative of in vivo conditions.[17][18][19]
Visualizing this compound's Electrophysiological Impact
Signaling Pathway of this compound's Action on the Cardiac Action Potential
References
- 1. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound FAQ Booklet [ciplamed.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sodium channel block with this compound to reverse action potential prolongation in in vitro models of the long term QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Improvement of cardiomyocyte isolation for different purposes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to isolate cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. Electrophysiological Characterization of Human Atria: The Understated Role of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing the electrophysiological effects of local epicardial temperature in experimental studies with isolated hearts [inis.iaea.org]
- 19. Temperature measurement within myocardium during in vitro RF catheter ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mexiletine's Efficacy in Targeting the Late Sodium Current in LQT3 Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long QT Syndrome Type 3 (LQT3) is a life-threatening cardiac arrhythmia syndrome originating from gain-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel, Nav1.5. These mutations lead to an abnormal, persistent influx of sodium ions during the plateau phase of the cardiac action potential, a phenomenon known as the late sodium current (INa-L). This sustained inward current prolongs the action potential duration (APD), leading to a prolonged QT interval on the electrocardiogram (ECG), which increases the risk of early afterdepolarizations (EADs) and lethal ventricular arrhythmias like Torsades de Pointes (TdP). Mexiletine, a class Ib antiarrhythmic agent, has emerged as a cornerstone of gene-specific therapy for LQT3. It preferentially blocks the late sodium current, thereby correcting the underlying electrophysiological abnormality. This guide provides a comprehensive technical overview of this compound's mechanism, its quantified effects in various LQT3 models, and the experimental protocols used to validate its efficacy.
The Pathophysiology of LQT3 and this compound's Mechanism of Action
The primary defect in LQT3 is the impaired inactivation of the Nav1.5 channel, resulting in an enhanced INa-L. This persistent inward current counteracts the outward potassium currents responsible for repolarization, thus prolonging the APD, particularly in the M-cells of the ventricular wall.
This compound exerts its therapeutic effect by selectively inhibiting this aberrant late sodium current. As a class Ib agent, it exhibits rapid binding and unbinding kinetics from the sodium channel, a property known as use-dependent block. This means its blocking effect is more pronounced at higher heart rates. However, its significant impact in LQT3 stems from its preferential blockade of the sustained INa-L over the peak sodium current responsible for the initial rapid depolarization (Phase 0) of the action potential. This selectivity allows this compound to shorten the APD and the QT interval without significantly affecting cardiac conduction (QRS duration) at therapeutic concentrations.
Recent studies indicate that this compound's interaction with the Nav1.5 channel is complex, involving allosteric modulation of the channel's voltage-sensing domains (VSDs). Specifically, this compound's efficacy is strongly correlated with its effect on the conformation of the Domain-III VSD (DIII-VSD), which is also affected by many LQT3 mutations. This molecular-level understanding is paving the way for predicting patient-specific responses to therapy based on their unique genetic variant.
Caption: LQT3 pathophysiology and the inhibitory action of this compound.
Quantitative Data on this compound's Efficacy
The therapeutic impact of this compound has been quantified across clinical and preclinical studies. The data consistently demonstrate its ability to reverse the key electrophysiological derangements in LQT3.
| Patient Population | Mean Dose | Baseline QTc (ms) | Post-Mexiletine QTc (ms) | Mean Reduction (ms) | Reference |
| Adult LQT3 (n=34) | 8 mg/kg/day | 509 (median) | 457 (median) | 63 ± 6 | --INVALID-LINK--[1][2] |
| Adult LQT3 | - | 535 ± 32 | 445 ± 31 | 90 | [Schwartz et al., cited in[3]] |
| Pediatric LQT3 (n=13) | 8 mg/kg/day | 570 | 476 | 94 | [Cited in[4][5]] |
| Neonatal LQT3 (Case) | 6 mg/kg/day | 537 | 443 | 94 | [Cited in[4]] |
| Children (6-8 yrs) | 6-8 mg/kg | 535 | 445 | 90 | [Cited in[4]] |
| Model | This compound Conc. | Parameter | Effect | Reference |
| Canine Ventricular Wedge (ATX-II induced LQT3) | 2-20 µmol/L | APD90 | Dose-dependent shortening | --INVALID-LINK--[3] |
| Guinea Pig Myocytes (ATX-II induced LQT3) | 1-70 µmol/L | APD50 | Dose-dependent shortening (up to 19.4%) | --INVALID-LINK-- |
| Model System | Parameter | Value | Notes | Reference |
| Rabbit Ventricular Myocytes | IC50 for INa-L | 17.6 ± 1.9 µmol/L | More potent on INa-L than peak INa (IC50 = 34.6 µmol/L) | --INVALID-LINK-- |
| HEK293 Cells (Mutant Nav1.5) | IC50 for INa-L | Varies by mutation | M1652R mutation is less sensitive than N1325S or R1623Q | --INVALID-LINK-- |
| Parameter | Off this compound | On this compound | p-value | Reference |
| Patients with Arrhythmic Events | 22% | 3% | 0.031 | --INVALID-LINK--[1][2] |
| Mean Events per Patient | 0.43 ± 0.17 | 0.03 ± 0.03 | 0.027 | --INVALID-LINK--[1][2] |
| Annual Rate of Events | 10.3% | 0.7% | 0.0097 | --INVALID-LINK--[1][2] |
Experimental Protocols
The validation of this compound's efficacy relies on a range of experimental models and electrophysiological techniques.
-
Pharmacological Induction: A common and effective method to model LQT3 in vitro is the application of sea anemone toxin (ATX-II). ATX-II binds to the Nav1.5 channel and slows its inactivation, thereby augmenting the late sodium current and prolonging the APD, closely mimicking the LQT3 phenotype. This model has been successfully used in isolated guinea pig myocytes and canine ventricular wedge preparations.[3]
-
Genetic Models:
-
Heterologous Expression Systems: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express specific human SCN5A mutations. This approach allows for the detailed study of how a particular mutation affects channel biophysics and its sensitivity to this compound.
-
Transgenic Animal Models: Mice engineered to carry LQT3-causative mutations provide an in vivo system to study the effects of this compound on ECG parameters and arrhythmia susceptibility.
-
-
Whole-Cell Patch-Clamp: This is the gold-standard technique for directly measuring ionic currents, including both peak and late INa.
-
Procedure: A glass micropipette forms a high-resistance seal with the membrane of an isolated cell (e.g., a HEK293 cell expressing a mutant channel). The membrane patch is then ruptured to allow electrical access to the cell's interior. The voltage across the cell membrane is clamped to a series of command potentials.
-
Voltage Protocol: To measure INa-L, a depolarizing pulse (e.g., to -20 mV for 200-500 ms) is applied from a holding potential of around -120 mV. The late current is typically measured as the mean current over a defined window late in the depolarizing pulse, after the peak current has inactivated.
-
Solutions: The external (bath) solution is a physiological saline solution. The internal (pipette) solution mimics the intracellular ionic composition. To isolate the sodium current, blockers of other channels (e.g., potassium and calcium channel blockers) are often included in the solutions.
-
Drug Application: Baseline currents are recorded first. Then, this compound is added to the external solution via perfusion, and the recordings are repeated on the same cell to determine the percentage of current inhibition.
-
-
Action Potential Recording:
-
Methodology: Sharp microelectrodes are used to impale cells within an intact tissue preparation (like a canine ventricular wedge) or isolated cardiomyocytes to record transmembrane action potentials.
-
Parameters Measured: Key parameters include the action potential duration at 50% and 90% of repolarization (APD50 and APD90, respectively), which are direct cellular correlates of the QT interval. The incidence of EADs is also monitored.
-
-
Study Design: Clinical efficacy is often assessed through retrospective cohort studies where LQT3 patients act as their own controls.[1] The incidence of arrhythmic events (syncope, aborted cardiac arrest, sudden cardiac death) is compared during periods of equal duration before and after the initiation of this compound therapy.[1]
-
ECG Monitoring: Standard 12-lead ECGs are used to measure the heart rate-corrected QT interval (QTc) before and after oral this compound administration to quantify its shortening effect. Holter monitoring can provide a more detailed assessment of the QT-heart rate relationship.
Caption: A typical experimental workflow for evaluating this compound's effects.
Conclusion
This compound is a highly effective, gene-specific therapy for LQT3, directly targeting the underlying pathophysiology of the disease. By preferentially inhibiting the enhanced late sodium current, it successfully shortens the prolonged action potential and QTc interval. Extensive data from cellular, tissue, and clinical models have quantitatively demonstrated its efficacy in reversing the pro-arrhythmic electrophysiological substrate. This leads to a significant reduction in life-threatening arrhythmic events in LQT3 patients. The continued investigation into the molecular interactions between this compound and specific Nav1.5 channel mutations is crucial for optimizing treatment strategies and personalizing therapy for this potentially lethal channelopathy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]
- 4. This compound Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]
- 5. Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Basis of Mexiletine's Use-Dependent Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mexiletine, a class IB antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels in a use-dependent manner. This property, also known as frequency-dependent block, allows it to selectively target rapidly firing cells, such as those in tachyarrhythmias, while having minimal effect on normally functioning tissue. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying this compound's use-dependent block, offering a comprehensive resource for researchers and drug development professionals. We will delve into the state-dependent binding of this compound to the sodium channel, present quantitative data on its interaction with various channel states, and provide detailed experimental protocols for characterizing this phenomenon.
Introduction to Use-Dependent Block
Use-dependent block is a pharmacological phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation. For sodium channel blockers like this compound, this means the drug is more effective at higher heart rates.[1] This selectivity is crucial for its clinical efficacy and safety profile. The underlying principle of use-dependent block is the drug's differential affinity for the various conformational states of the sodium channel: resting, open, and inactivated.[2]
Sodium channels cycle through these states in response to changes in membrane potential. At rest (negative membrane potential), the channel is in a closed, resting state. Upon depolarization, the channel rapidly transitions to an open, ion-conducting state, followed by a slower transition to a non-conducting, inactivated state. Repolarization of the membrane allows the channel to recover from the inactivated state back to the resting state, ready for the next activation.
This compound exhibits low affinity for the resting state of the sodium channel.[2] However, its affinity is significantly higher for the open and, particularly, the inactivated states.[2][3] During periods of rapid depolarization, such as in tachycardia, sodium channels spend more time in the open and inactivated states, providing a greater opportunity for this compound to bind and exert its blocking effect.[1] As the drug binds, it stabilizes the inactivated state, prolonging the refractory period and preventing the channel from conducting sodium ions, thereby suppressing the hyperexcitability of the cell.
Molecular Mechanism of this compound's Action
This compound, as a class IB antiarrhythmic, interacts with the inner pore of the voltage-gated sodium channel.[4] Its binding site is located within the pore-forming region, specifically involving residues in the S6 transmembrane segments of domains III and IV.[4][5] Mutational studies have identified a key phenylalanine residue in domain IV, segment 6 (F1759 in Nav1.5), as a critical determinant of high-affinity binding for this compound.[5] The interaction is thought to be a π-π stacking interaction between the aromatic ring of this compound and the phenylalanine residue.[5]
The state-dependent binding of this compound can be summarized as follows:
-
Resting State: this compound has a low affinity for the closed, resting state of the channel. This results in minimal block at normal physiological heart rates, a characteristic known as a low level of "tonic block."[6]
-
Open State: Upon channel opening, the binding site for this compound becomes more accessible. This compound can enter the pore and bind, contributing to the overall blocking effect. Some studies suggest that this compound is an open-state blocker.[7]
-
Inactivated State: this compound exhibits its highest affinity for the inactivated state of the sodium channel.[3] The drug binds to and stabilizes this state, which significantly slows the recovery of the channel to the resting state.[4][8] This prolonged recovery is a key contributor to the cumulative, use-dependent block observed at high stimulation frequencies.
The following diagram illustrates the modulated receptor hypothesis as it applies to this compound's interaction with the sodium channel.
Figure 1. State-dependent binding of this compound to the voltage-gated sodium channel.
Quantitative Analysis of this compound's Block
The interaction of this compound with sodium channels can be quantified by several parameters, including the half-maximal inhibitory concentration (IC50) for tonic and use-dependent block, and the time constants for recovery from inactivation. These values can vary depending on the specific sodium channel isoform and the experimental conditions.
| Parameter | NaV1.5 | NaV1.7 | Experimental Conditions | Reference |
| Tonic Block IC50 | ~300 µM | ~400 µM | Holding potential -120 mV | [4] |
| Use-Dependent Block (10 Hz) | Significant | Less pronounced | Repetitive pulses to -20 mV | [4][8] |
| Shift in V1/2 of Inactivation (at 0.3 mM) | -20.7 mV | -20.7 mV | Steady-state inactivation protocol | [4] |
| Fast Recovery Time Constant (τfast) Control | ~2 ms | ~2 ms | Two-pulse protocol | [4] |
| Fast Recovery Time Constant (τfast) with 0.3 mM this compound | ~8 ms (4-fold increase) | ~4 ms (2-fold increase) | Two-pulse protocol | [4] |
| Slow Recovery Time Constant (τslow) Control | ~50 ms | ~50 ms | Two-pulse protocol | [4] |
| Slow Recovery Time Constant (τslow) with 0.3 mM this compound | ~300 ms (6-fold increase) | ~100 ms (2-fold increase) | Two-pulse protocol | [4] |
Table 1: Comparative quantitative data for this compound's effect on NaV1.5 and NaV1.7 channels. Note that values are approximate and can vary between studies.
Experimental Protocols for Assessing Use-Dependent Block
The gold-standard technique for studying the effects of drugs on ion channels is whole-cell patch-clamp electrophysiology .[4][8] This method allows for precise control of the cell's membrane potential and accurate measurement of the ionic currents flowing through the channels.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired sodium channel isoform (e.g., NaV1.5, NaV1.7) are commonly used.[4]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) and maintained at 37°C in a 5% CO2 incubator.
-
Plating: For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and isolation of single cells.
Electrophysiological Solutions
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA, 10 Glucose. pH adjusted to 7.4 with CsOH.[9] Cesium is used to block potassium channels.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. pH adjusted to 7.4 with NaOH.[9]
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.[9]
-
Cell Approach and Sealing: Under a microscope, approach a single, healthy cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Switch the amplifier to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.[9]
-
Series Resistance Compensation: Compensate for the series resistance (typically >80%) to minimize voltage errors.
Voltage Protocols for Use-Dependent Block
-
Tonic Block Measurement:
-
From a holding potential of -120 mV, apply a single depolarizing test pulse (e.g., to -20 mV for 50 ms) at a very low frequency (e.g., every 30 seconds) to measure the baseline sodium current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continue applying the low-frequency test pulses until a steady-state block (tonic block) is achieved.
-
-
Use-Dependent Block Measurement:
-
From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at a specific frequency (e.g., 5 Hz, 10 Hz).[6]
-
Measure the peak sodium current for each pulse in the train.
-
The use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.
-
Perform this protocol in the absence (control) and presence of this compound.
-
The following diagram outlines the experimental workflow for assessing use-dependent block.
Figure 2. Experimental workflow for assessing the use-dependent block of sodium channels.
Conclusion
The use-dependent block of sodium channels by this compound is a well-characterized phenomenon rooted in the drug's state-dependent affinity for the channel. Its preferential binding to the open and inactivated states underlies its clinical efficacy in treating tachyarrhythmias. A thorough understanding of this mechanism, supported by quantitative data from techniques like patch-clamp electrophysiology, is essential for the development of novel and more selective sodium channel blockers. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. This compound FAQ Booklet [ciplamed.com]
- 2. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 9. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to the Pharmacogenomics of Mexiletine Metabolism by CYP2D6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, used in the management of ventricular arrhythmias and has also found utility in treating non-dystrophic myotonias.[1][2][3] The therapeutic efficacy and safety of this compound are highly dependent on its plasma concentration, which is subject to significant interindividual variability.[4] A substantial portion of this variability is attributed to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme, the primary catalyst in this compound's metabolic clearance.[3][5] This guide provides a comprehensive overview of the pharmacogenomics of this compound metabolism, offering detailed data, experimental protocols, and visual pathways to aid in research and drug development.
This compound Metabolism: The Central Role of CYP2D6
This compound is extensively metabolized in the liver, with approximately 90% of a dose being cleared via hepatic pathways and only about 10% excreted unchanged by the kidneys.[1][5][6] The metabolic process involves various phase I reactions, including aromatic and aliphatic hydroxylation, dealkylation, deamination, and N-oxidation.[5]
The two major metabolites, p-hydroxythis compound (PHM) and hydroxymethylthis compound (HMM), are formed through hydroxylation and are considered pharmacologically inactive.[7] The formation of these metabolites is predominantly mediated by the CYP2D6 enzyme.[4][7] While CYP1A2 also contributes to this compound metabolism, its role is secondary, estimated to be between 7-30% of the total clearance.[4][8] Given that CYP2D6 is the primary metabolic route, genetic variations that alter its function can profoundly impact this compound plasma concentrations, leading to potential toxicity or therapeutic failure.
CYP2D6 Genetic Polymorphisms and Phenotypic Consequences
The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 identified alleles.[9][10][11] These genetic variations result in a range of enzyme activity levels, leading to distinct metabolic phenotypes within the population.[10]
CYP2D6 Phenotypes:
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[12][13] They may metabolize this compound so rapidly that standard doses are ineffective.
-
Normal Metabolizers (NMs): Formerly known as extensive metabolizers, these individuals have two functional alleles and exhibit normal enzyme activity.[10]
-
Intermediate Metabolizers (IMs): These individuals carry one decreased-function allele and one non-functional allele, or two decreased-function alleles, resulting in reduced enzyme activity.[10][12]
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a complete lack of or severely deficient CYP2D6 enzyme activity.[10][12] They are at a high risk of accumulating toxic levels of this compound with standard dosing.
These phenotypes are a direct consequence of the specific combination of CYP2D6 alleles (diplotype) an individual possesses.
Quantitative Data on CYP2D6 and this compound Metabolism
The following tables summarize key quantitative data regarding CYP2D6 allele frequencies and the impact of genotype on this compound metabolism.
Table 1: Frequency of Key CYP2D6 Alleles in Major Ethnic Populations
| Allele | Function | Caucasian (%) | Asian (%) | African (%) |
| 1 | Normal | ~71% | ~50% | ~50% |
| 2 | Normal | Included in Normal Function % | Included in Normal Function % | Included in Normal Function % |
| 4 | No Function | ~26% (predominant non-functional) | Low | Low |
| 5 | No Function | 3-7% | 4-7% | 3-6% |
| 10 | Decreased | Low | ~41% (predominant) | Low |
| 17 | Decreased | Low | Low | ~35% (predominant) |
| *41 | Decreased | 9-20% | 10-15% | 10-20% |
Frequencies are approximate and can vary among subpopulations. Data compiled from multiple sources.[14][15][16]
Table 2: Impact of CYP2D6*10 Genotype on this compound Metabolite Formation in Human Liver Microsomes
| CYP2D6 Genotype | N | Mean PHM Formation Rate (pmol/min/mg protein) | % Decrease from 1/1 | Mean HMM Formation Rate (pmol/min/mg protein) | % Decrease from 1/1 |
| 1/1 | 5 | 20.0 ± 7.5 | - | 20.8 ± 7.7 | - |
| 1/10 | 6 | 9.9 ± 1.8 | >50% | 9.4 ± 1.5 | 53% |
| 10/10 | 6 | 3.1 ± 1.2 | >85% | 2.8 ± 1.1 | 87% |
PHM: p-hydroxythis compound; HMM: hydroxymethylthis compound. Data extracted from Senda et al. (2001).[7][17][18]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Bioavailability | ~90% | Well-absorbed from the GI tract with low first-pass metabolism.[3][5][6] |
| Peak Plasma Time | 2-3 hours | Time to reach maximum concentration after oral administration.[5] |
| Plasma Protein Binding | 50-60% | Moderately bound to plasma proteins.[5][6] |
| Volume of Distribution | 5-7 L/kg | Extensive tissue distribution.[5] |
| Elimination Half-life | 10-12 hours | Can be prolonged in patients with hepatic impairment (~25 hours).[5][6][19] |
| Therapeutic Range | 0.5 - 2.0 mcg/mL | Concentrations above 2.0 mcg/mL are associated with an increased incidence of adverse effects.[20][21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of pharmacogenomics. Below are protocols for key experiments in this compound and CYP2D6 research.
Protocol 1: CYP2D6 Genotyping (Multiplex Allele-Specific PCR)
This method allows for the determination of the presence of specific CYP2D6 alleles.
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a standard commercial kit. Quantify DNA and assess purity via UV spectrophotometry.
-
PCR Amplification: Design allele-specific primers for the CYP2D6 variants of interest (e.g., for *4, *10, *41). Perform multiplex PCR using patient genomic DNA as the template. Include control primers for a housekeeping gene to validate amplification.
-
Reaction Mix:
-
Genomic DNA (50-100 ng)
-
Multiplex PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
-
Allele-specific forward and reverse primers
-
Nuclease-free water to final volume.
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-62°C (optimize for primer set) for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7 minutes.
-
-
Product Analysis: Analyze PCR products using gel electrophoresis. The presence or absence of bands corresponding to specific allele sizes indicates the genotype. Include known genotype controls for comparison.
Protocol 2: In Vitro this compound Metabolism Assay with Human Liver Microsomes
This assay quantifies the impact of different CYP2D6 genotypes on the rate of this compound metabolism.
-
Microsome Preparation: Obtain human liver microsomes from genotyped donors (e.g., 1/1, 1/10, 10/10). Microsomes can be prepared via differential centrifugation of liver homogenates or purchased commercially.
-
Incubation: Prepare an incubation mixture in microcentrifuge tubes containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (e.g., 0.25 mg/mL protein)
-
This compound (substrate, e.g., 5-200 µM for kinetic studies)
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Reaction Termination: After a set incubation time (e.g., 30 minutes), terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
Metabolite Quantification (HPLC):
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometry detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium acetate).
-
Detection: Monitor the effluent for PHM and HMM at a specific wavelength (e.g., 210 nm) or by mass-to-charge ratio.
-
Quantification: Calculate the concentration of each metabolite by comparing peak areas to a standard curve generated with known concentrations of pure PHM and HMM.[7]
-
Data Analysis: Express the rate of metabolite formation as pmol per minute per mg of microsomal protein.
-
Visualizations: Pathways and Workflows
This compound Metabolism Pathway
Caption: Primary metabolic pathways of this compound via CYP2D6 and CYP1A2.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for assessing this compound metabolism in human liver microsomes.
CYP2D6 Genotype to Phenotype Translation
Caption: Logic for translating CYP2D6 diplotypes into metabolic phenotypes.
Clinical Implications and Recommendations
The genetic makeup of a patient's CYP2D6 gene has direct and predictable consequences for this compound therapy.
-
Poor Metabolizers (PMs): These patients exhibit significantly reduced clearance of this compound. Standard doses can lead to drug accumulation, elevated plasma concentrations (>2.0 mcg/mL), and a heightened risk of adverse effects.[21] These effects are often dose-related and can include severe neurological symptoms (dizziness, tremor, ataxia) and cardiovascular events (proarrhythmia, bradycardia).[21][22] For PMs, a substantial dose reduction (e.g., 50% or more) or selection of an alternative agent not metabolized by CYP2D6 is strongly recommended.
-
Intermediate Metabolizers (IMs): This group may also experience higher-than-expected plasma concentrations and an increased risk of side effects, though typically less severe than in PMs. Cautious dosing and consideration of therapeutic drug monitoring (TDM) are advised.[23][24]
-
Ultrarapid Metabolizers (UMs): UMs clear this compound much faster than normal. Standard doses may result in sub-therapeutic plasma concentrations, leading to a lack of efficacy and failure to control arrhythmias. Higher doses may be required to achieve a therapeutic effect, but this approach should be guided by TDM to avoid potential toxicity from parent drug or metabolites.
-
Drug-Drug-Gene Interactions: The clinical expression of a genotype can be altered by co-administered drugs. Strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion) can block the enzyme, effectively converting a genotypic NM into a phenotypic PM.[20] This "phenoconversion" can lead to unexpected toxicity. Conversely, CYP2D6 inducers (e.g., rifampin) can decrease this compound levels. A thorough review of concomitant medications is essential.[20][22]
Conclusion
The metabolism of this compound is fundamentally governed by the polymorphic CYP2D6 enzyme. Genetic variants that alter enzyme function are a major determinant of interindividual differences in drug exposure and response. Integrating pharmacogenomic testing for CYP2D6 into clinical practice holds the promise of personalizing this compound therapy, thereby maximizing its efficacy while minimizing the risk of adverse drug reactions. For researchers and drug developers, a deep understanding of these genetic influences is critical for designing informative clinical trials and developing safer, more effective antiarrhythmic therapies.
References
- 1. This compound metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetic pilot study of CYP2D6 and CYP1A2 genes in Italian patients with non-dystrophic myotonia and myotonic dystrophy treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Involvement of CYP1A2 in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. youtube.com [youtube.com]
- 7. Influence of the CYP2D6*10 allele on the metabolism of this compound by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of CYP1A2 in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 13. Clinical implications of CYP2D6 genetic polymorphism during treatment with antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allele and phenotype frequencies of CYP2D6 in the Turkish population | Annals of Medical Research [annalsmedres.org]
- 16. researchgate.net [researchgate.net]
- 17. Influence of the CYP2D6*10 allele on the metabolism of this compound by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of the CYP2D6*10 allele on the metabolism of this compound by human liver microsomes [periodicos.capes.gov.br]
- 19. Pharmacology and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. drugs.com [drugs.com]
- 22. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Therapeutic drug monitoring of this compound at a large academic medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Binding Models of Mexiletine to Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current theoretical and computational models detailing the interaction of the Class Ib antiarrhythmic drug, Mexiletine, with voltage-gated sodium channels (Nav). The document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the complex molecular interactions and pathways involved in this compound's mechanism of action.
Introduction: The Modulated Receptor Hypothesis and State-Dependent Binding
This compound, an orally active analogue of lidocaine, exerts its therapeutic effects by blocking voltage-gated sodium channels.[1][2] Its mechanism of action is well-described by the Modulated Receptor Hypothesis , which posits that the drug exhibits different affinities for the various conformational states of the ion channel.[3][4] this compound demonstrates a pronounced state-dependent and use-dependent block, preferentially binding to the open and inactivated states of the channel over the resting state.[2][5][6] This property allows it to selectively target rapidly firing cells, such as those in arrhythmic cardiac tissue, while having minimal effect on cells with normal firing rates.[5]
Quantitative Analysis of this compound-Sodium Channel Interactions
The binding affinity and kinetics of this compound have been quantified for several sodium channel isoforms, most notably the cardiac (Nav1.5) and skeletal muscle (Nav1.4) channels. The following tables summarize the key quantitative data from electrophysiological studies.
Table 1: State-Dependent IC50 Values of this compound for hNav1.4
| Channel State | Holding Potential | IC50 (μM) | Reference |
| Resting | -160 mV | 431.2 ± 9.4 | [7][8] |
| Inactivated | -70 mV | 67.8 ± 7.0 | [7][8] |
| Open | +30 mV | 3.3 ± 0.1 | [7][8] |
Table 2: IC50 Values of this compound for Peak and Late Sodium Currents
| Channel Isoform | Current Type | Holding Potential | IC50 (μM) | Reference |
| hNav1.5 | Peak | - | 67.2 | [9] |
| hNav1.5 | Peak | -120 mV | 47.0 ± 5.4 | [10] |
| hNav1.4 | Persistent Late | +30 mV | 7.5 ± 0.8 | [8] |
Table 3: Kinetic Parameters of this compound Block
| Channel Isoform | Channel State | Parameter | Value | Reference |
| hNav1.4 | Open (+30 mV) | On-rate (k_on) | 10.4 μM⁻¹s⁻¹ | [7][8] |
| hNav1.4 | Open (+30 mV) | Off-rate (k_off) | 54.4 s⁻¹ | [7][8] |
Theoretical Binding Poses and Access Pathways
Computational studies, including Monte Carlo energy minimizations and molecular docking, have elucidated the likely binding poses of this compound within the sodium channel pore.[3][11] These models are often based on cryo-electron microscopy (cryo-EM) structures of human sodium channels, such as hNav1.5.
Two primary binding poses have been proposed:
-
Use-Dependent Block (UDB) Pose: In this configuration, the aromatic ring of this compound protrudes into the inner pore of the channel. This pose is thought to be responsible for the block of open and inactivated channels.[3][11]
-
Tonic Block (TB) Pose: Here, the aromatic ring of this compound extends into a fenestration (a side opening) between domains III and IV of the channel. This pose is associated with the block of the channel in its resting state.[3][11]
The journey of the this compound molecule to its binding site is also a subject of theoretical modeling. Two main access pathways are considered:
-
Hydrophilic Pathway: The charged, protonated form of this compound is thought to access the binding site from the intracellular side when the channel's activation gate is open.[12][13]
-
Hydrophobic Pathway: The neutral, more lipid-soluble form of this compound can partition into the cell membrane and access the binding site through the aforementioned fenestrations, even when the channel is in a closed state.[12][13][14]
Below is a diagram illustrating the state-dependent binding of this compound.
State-dependent binding of this compound to the sodium channel.
Allosteric Modulation by the Voltage-Sensing Domain
A key aspect of this compound's interaction with the sodium channel is the allosteric modulation of its binding site by the voltage-sensing domain of domain III (VSDIII).[3] Electrophysiological and computational studies have shown that the activation of VSDIII enhances the blocking effect of this compound.[3] Conversely, the binding of this compound stabilizes the activated state of VSDIII.[3] This reciprocal relationship suggests a sophisticated allosteric communication between the VSD and the pore domain where this compound binds. In silico deactivation of VSDIII has been shown to tighten the fenestration between domains III and IV, potentially reducing the affinity for this compound in the tonic block pose.[3]
The following diagram illustrates the proposed allosteric modulation.
Allosteric modulation between VSDIII and the this compound binding site.
Experimental Protocols
The theoretical models of this compound binding are underpinned by data from several key experimental techniques.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to record the sodium currents from a single cell expressing the channel of interest (e.g., HEK293 cells transfected with the SCN5A gene for Nav1.5).
-
Cell Preparation: HEK293t cells are transiently transfected with plasmids encoding the desired sodium channel α-subunit (e.g., hNav1.4 or hNav1.5) and a β1 subunit. Transfected cells can be identified using a co-transfected marker like CD8, allowing for selection with immunobeads.[7]
-
Solutions:
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with a cell.[16]
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying suction, establishing the whole-cell configuration.[17]
-
The cell is held at a specific holding potential (e.g., -120 mV), and voltage protocols are applied to elicit sodium currents in the absence and presence of varying concentrations of this compound.[18]
-
-
Data Analysis: Dose-response curves are generated by plotting the fractional block of the sodium current against the this compound concentration. These curves are then fitted with the Hill equation to determine the IC50 value.[7]
Electrophysiology: Vaseline Gap Voltage-Clamp
This technique is suitable for large cells like Xenopus oocytes or muscle fibers and allows for rapid solution exchange and good voltage control.[19][20][21]
-
Preparation: Single muscle fibers are dissected and mounted in a chamber with multiple pools separated by Vaseline seals. The ends of the fiber are cut to allow for internal perfusion.[22]
-
Solutions: The composition of the internal and external solutions can be precisely controlled.
-
Recording: A three-electrode voltage-clamp configuration is used to control the membrane potential of a segment of the fiber and record the resulting currents.[23]
-
Advantages: This method provides excellent temporal resolution, which is crucial for studying the fast kinetics of sodium channels.[19][20]
Computational Modeling: Monte Carlo Minimization
This computational approach is used to predict the binding poses of this compound in the sodium channel.
-
Model Preparation: A high-resolution structure of the target sodium channel (e.g., from cryo-EM, PDB ID: 6LQA for hNav1.5) is used as the template.[3]
-
Docking Protocol:
-
Hundreds of random starting positions and orientations (poses) of the this compound molecule are generated within the putative binding region of the channel.[3]
-
For each pose, a Monte Carlo minimization algorithm is used to find a local energy minimum. This involves making random changes to the ligand's position, orientation, and conformation, and accepting or rejecting these changes based on the resulting change in the system's energy.[24][25]
-
This process is repeated many times to thoroughly sample the conformational space and identify the most energetically favorable binding poses.[3]
-
-
Software: Software packages like RosettaLigand are commonly used for these types of simulations.[15]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for this compound binding.
-
Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA sequence of the gene encoding the sodium channel.[26][27]
-
Mutagenesis Reaction: A PCR-based method (e.g., QuikChange™) is used to amplify the entire plasmid containing the gene of interest, incorporating the mutagenic primers.[26][28]
-
Template Removal: The original, non-mutated parental DNA template is digested using the DpnI endonuclease, which specifically targets methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).[26][29]
-
Transformation and Verification: The mutated plasmid is transformed into competent E. coli for amplification. The resulting plasmids are then sequenced to confirm the presence of the desired mutation.[26][27]
-
Functional Analysis: The mutated channels are then expressed in a suitable system (e.g., HEK293 cells) and their sensitivity to this compound is assessed using electrophysiology to determine the impact of the mutation on drug binding.
The workflow for identifying key binding residues is depicted below.
Experimental workflow for site-directed mutagenesis studies.
Conclusion
The theoretical binding models of this compound to voltage-gated sodium channels provide a detailed molecular framework for understanding its antiarrhythmic properties. The state-dependent nature of its binding, with high affinity for open and inactivated channels, is supported by a wealth of quantitative data. Computational models have identified specific binding poses within the channel pore and fenestrations, while also highlighting the importance of allosteric modulation by the VSDIII. The experimental protocols outlined in this guide form the basis for these theoretical insights and continue to be instrumental in refining our understanding of how this compound and other local anesthetics interact with their ion channel targets. This knowledge is critical for the development of novel, more effective, and safer antiarrhythmic drugs.
References
- 1. rupress.org [rupress.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound FAQ Booklet [ciplamed.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Modeling of Cardiac Sodium Channel with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Xenopus oocyte cut-open vaseline gap voltage-clamp technique with fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An improved vaseline gap voltage clamp for skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An improved vaseline gap voltage clamp for skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. research.cbc.osu.edu [research.cbc.osu.edu]
- 27. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 28. web.stanford.edu [web.stanford.edu]
- 29. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Off-Target Effects of Mexiletine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a Class IB antiarrhythmic agent, primarily exerts its therapeutic effect by blocking cardiac sodium channels (Nav1.5).[1][2] While effective in managing ventricular arrhythmias, its clinical use is often accompanied by a range of side effects affecting the central nervous, gastrointestinal, and cardiovascular systems.[1][3] This technical guide provides a comprehensive overview of the preclinical data elucidating the off-target effects of this compound. The following sections detail the quantitative data from various preclinical models, describe the experimental protocols used, and visualize the implicated signaling pathways to offer a deeper understanding of this compound's broader pharmacological profile.
Off-Target Ion Channel Effects
Preclinical studies have revealed that this compound's activity extends beyond its primary target, the Nav1.5 sodium channel, to other ion channels, which likely contributes to both its therapeutic and adverse effect profiles.
Cardiovascular Ion Channels
This compound has been shown to interact with several key potassium and calcium channels involved in cardiac action potential regulation.
Table 1: Preclinical Off-Target Effects of this compound on Cardiovascular Ion Channels
| Channel/Current | Animal/Cell Model | Key Findings | Quantitative Data | Experimental Protocol |
| hERG Potassium Channel | HEK293 cells expressing hERG | Time- and voltage-dependent inhibition. Preferential binding to the open state. | IC50: 3.7 ± 0.7 µmol/L | Whole-cell patch clamp recordings were performed on HEK293 cells stably expressing the hERG channel. The effect of this compound on tail currents was measured to determine the IC50. |
| ATP-sensitive K+ (KATP) Channel | Guinea-pig ventricular muscles and isolated ventricular cells | Activation of the channel, leading to a shortening of the action potential duration. | At 100 µM, this compound significantly increased the open probability of UDP-primed KATP channels. | Standard microelectrode techniques were used to record action potentials from guinea-pig ventricular muscles. The effect of this compound was observed in the presence and absence of the KATP channel blocker, glibenclamide (50 µM). Inside-out patch-clamp was used on isolated ventricular cells to measure single-channel activity. |
| L-type Calcium Current (ICa,L) | Isolated rabbit atrioventricular nodal myocytes | Dose-dependent reduction of peak ICa,L amplitude. | 16.4 ± 1.8% inhibition at 30 µM41.8 ± 3.0% inhibition at 100 µM | Whole-cell patch clamp recordings were performed on single isolated rabbit atrioventricular nodal myocytes at 37°C to measure ICa,L under selective recording conditions. |
| Delayed Rectifier K+ Current (IK) | Isolated rabbit atrioventricular nodal myocytes | Dose-dependent inhibition of IK. | 34.3 ± 5.8% inhibition at 30 µM52.7 ± 6.1% inhibition at 100 µM | Whole-cell patch clamp recordings were performed on single isolated rabbit atrioventricular nodal myocytes at 37°C. IK amplitude was measured as the peak of the deactivating tail current following a depolarizing voltage pulse. |
Signaling Pathway for Off-Target Cardiac Ion Channel Effects
The following diagram illustrates the direct interactions of this compound with various cardiac ion channels, leading to alterations in the cardiac action potential.
Caption: Off-target cardiac ion channel modulation by this compound.
Neurological Off-Target Effects
The neurological side effects of this compound, such as tremors, dizziness, and ataxia, are frequently reported clinically.[1] Preclinical studies in animal models have begun to quantify these effects.
Table 2: Preclinical Neurological Off-Target Effects of this compound
| Effect | Animal Model | Key Findings | Quantitative Data | Experimental Protocol |
| Motor Coordination | Mice | No significant impairment on motor coordination when administered alone. | No significant effect on motor performance in the chimney test. | The chimney test was used to assess motor coordination in mice. Animals had to climb backwards up a transparent tube. The time taken to complete the task was recorded. |
| Convulsions | Dogs | Convulsions were induced at higher doses. | Minimum effective plasma concentrations for antiarrhythmic effects were 1.8-3.7 µg/mL; convulsions occurred at higher, unspecified doses. | Canine ventricular arrhythmia models were used (digitalis-, adrenaline-, and coronary ligation-induced). This compound was administered intravenously or orally, and plasma concentrations were correlated with antiarrhythmic and adverse effects. |
| Neurological Signs | Dogs | Trembling, ataxia, and nystagmus were observed. | Occurred in 1 of 11 dogs (9.1%) treated with a mean dose of 7.3 ± 1.2 mg/kg. | A multicenter retrospective study of dogs receiving oral this compound as a second-line antiarrhythmic. Clinical signs of treatment-related side effects were recorded. |
| Neurological Signs | Cats | Temporary anorexia, tremor, obsession, and incoordination. | Observed at doses of 20 and 40 mg/kg. | Cats received incremental oral doses of this compound (4, 10, 15, 20, and 40 mg/kg) every 24 hours. Clinical observations were recorded at the peak drug effect (approximately 2 hours post-administration). |
Experimental Workflow for Assessing Neurological Effects in Mice
The following diagram outlines a typical workflow for evaluating the neurological side effects of this compound in a preclinical mouse model.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the stereoisomerism of Mexiletine's activity
An In-depth Technical Guide to the Stereoisomerism of Mexiletine's Activity
Executive Summary
This compound, a Class IB antiarrhythmic agent, is clinically administered as a racemic mixture of its R-(-) and S-(+) enantiomers.[1][2] Structurally similar to lidocaine, it exerts its therapeutic effects by blocking voltage-gated sodium channels.[3][4][5] However, extensive research has revealed significant stereoselectivity in its pharmacodynamic and pharmacokinetic profiles. The R-(-)-enantiomer is consistently reported to be the more potent sodium channel blocker.[2][6] This stereoisomerism extends to its metabolism and disposition in the body.[7][8] This guide provides a comprehensive technical overview of the differential activity of this compound's stereoisomers, detailing the underlying mechanisms, presenting quantitative comparisons, outlining key experimental methodologies, and discussing the implications for drug development.
Introduction to this compound Stereoisomerism
This compound, chemically known as 1-(2,6-dimethylphenoxy)propan-2-amine, possesses a single chiral center, giving rise to two enantiomers: R-(-)-mexiletine and S-(+)-mexiletine.[2] While used effectively as a racemic mixture for treating ventricular arrhythmias and other conditions like myotonia and neuropathic pain, the distinct pharmacological properties of each enantiomer warrant detailed investigation.[9][10] Understanding this stereoselectivity is crucial for optimizing therapy, potentially enhancing efficacy, and reducing adverse effects by developing single-enantiomer formulations.[6] This document explores the critical differences in how each stereoisomer interacts with its biological targets and how the body processes them.
Pharmacodynamics: Stereoselective Sodium Channel Blockade
The primary mechanism of action for this compound is the inhibition of the inward sodium current (INa) by blocking voltage-gated sodium channels, particularly the Nav1.5 subtype found in cardiac tissue.[3][11] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential in a rate-dependent manner.[5] Both enantiomers exhibit this blocking activity, but with demonstrably different potencies.
The "modulated receptor hypothesis" suggests that sodium channel blockers have different affinities for the channel in its various conformational states (resting, open, and inactivated).[11] this compound shows a high affinity for the inactivated state of the sodium channel.[12]
Differential Potency in Sodium Current Inhibition
Studies consistently show that R-(-)-mexiletine is a more potent blocker of sodium channels than its S-(+) counterpart. This is evident in both tonic block (at resting membrane potential) and use-dependent block (which increases with channel activation frequency).
Table 1: Stereoselective Tonic and Use-Dependent Block of Sodium Currents by this compound Enantiomers
| Parameter | R-(-)-Mexiletine | S-(+)-Mexiletine | Eudismic Ratio (S/R) | Source |
|---|---|---|---|---|
| Tonic Block IC50 | 43.9 ± 1 µM | ~88 µM | ~2.0 | [6] |
| Use-Dependent Block | Significantly lower IC50 than tonic block | Significantly lower IC50 than tonic block | Maintained at ~2.0 |[6] |
Data obtained from studies on frog skeletal muscle fibers, which are a model for sodium channel activity.[6]
Electrophysiological Effects on Cardiac Tissue
The enhanced potency of R-(-)-mexiletine translates to more pronounced effects on the electrophysiological properties of cardiac muscle.
Table 2: Comparative Electrophysiological Effects of this compound Enantiomers in Isolated Rabbit Cardiac Muscle
| Parameter | Observation | Source |
|---|---|---|
| Maximum Rate of Depolarization (V̇max) | Both enantiomers cause a rate-dependent decrease in V̇max, with the R-(-) isomer showing a significantly greater effect. | [13] |
| Conduction Time (CT) | The increase in conduction time is greater with the R-(-) isomer compared to the S-(+) isomer. | [14] |
| Recovery of V̇max | The time constant for recovery from block is significantly longer for R-(-)-mexiletine (τ = 376.0 ± 77.8 ms) than for S-(+)-mexiletine (τ = 227.1 ± 23.4 ms). |[15] |
Caption: Interaction of this compound enantiomers with sodium channel states.
Pharmacokinetics: Stereoselective Disposition
The disposition of this compound in humans is stereoselective, with notable differences in the elimination half-life, protein binding, and metabolism of the two enantiomers.[8]
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Humans After Oral Administration
| Parameter | R-(-)-Mexiletine | S-(+)-Mexiletine | Source |
|---|---|---|---|
| Elimination Half-Life (t1/2) | 9.10 ± 2.90 h | 11.0 ± 3.80 h | [8] |
| Apparent Elimination Half-Life (t1/2) | 12.1 h | 14.1 h | [7] |
| Cumulative Urinary Excretion | 8.01 mg | 10.46 mg | [7] |
| Protein Binding | Binding to human serum proteins is significantly higher than for S-MXL. | Lower than R-MXL. |[2] |
Metabolism of this compound occurs primarily in the liver via the CYP2D6 and CYP1A2 enzymes.[3] This process is also enantioselective, with S-mexiletine favoring aromatic hydroxylation and R-mexiletine predominantly undergoing aliphatic hydroxylation.[2]
Experimental Protocols
Investigating the stereoisomerism of this compound requires specialized methodologies for both separating the enantiomers and quantifying their distinct biological activities.
Enantiomer Separation Protocols
A. High-Performance Liquid Chromatography (HPLC) A common approach involves chiral derivatization followed by separation on a chiral stationary phase.
-
Protocol Example (Indirect Method):
-
Derivatization: React plasma extracts containing this compound with o-phthaldialdehyde and a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric derivatives.[16]
-
Chromatography: Separate the diastereomers on a standard reversed-phase C18 column.[16]
-
Detection: Use a fluorescence detector for high sensitivity, allowing for quantification limits as low as 1 ng/ml.[16]
-
-
Protocol Example (Direct Method):
B. Capillary Electrophoresis (CE) CE offers a rapid and efficient alternative for chiral separation.
-
Protocol Example:
-
Chiral Selector: Use a cyclodextrin, such as heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD), in the background electrolyte (BGE).[1]
-
Optimized Conditions: Perform separation using a 60 mM phosphate buffer at pH 5.0, containing 50 mM TM-β-CD, at 20°C with an applied voltage of 30 kV.[1]
-
Detection: Monitor the enantiomers using UV detection (e.g., at 210 nm). This method can achieve baseline separation in under 5 minutes.[1]
-
Pharmacodynamic Assay Protocol: Voltage Clamp
The voltage clamp technique is the gold standard for measuring ion channel currents.
-
Protocol Example (Three Vaseline Gap Voltage Clamp):
-
Preparation: Isolate single skeletal muscle fibers (e.g., from a frog).[6]
-
Apparatus: Mount the fiber in a three-vaseline-gap chamber, which allows for electrical isolation and control of the membrane potential over a specific segment of the fiber.
-
Recording Tonic Block: Hold the membrane potential at -100 mV. Apply single depolarizing test pulses (e.g., to -20 mV) to elicit sodium currents in the absence and presence of varying concentrations of each enantiomer.[6]
-
Recording Use-Dependent Block: Apply repetitive depolarizing pulses (e.g., at 2 Hz) to measure the cumulative block that occurs with repeated channel opening.[6]
-
Data Analysis: Measure the peak sodium current amplitude at each drug concentration to calculate the IC50 value, which represents the concentration required to inhibit 50% of the current.
-
Caption: Experimental workflow for stereoisomer activity investigation.
Conclusion and Implications for Drug Development
The evidence overwhelmingly demonstrates that the pharmacological and pharmacokinetic properties of this compound are stereoselective. The R-(-)-enantiomer is the more potent sodium channel blocker, exhibiting stronger electrophysiological effects on cardiac tissue.[2][6][13][14][15] Conversely, the S-(+)-enantiomer has a longer elimination half-life.[7][8]
This knowledge presents a clear opportunity for drug development. The creation of an enantiopure formulation of R-(-)-mexiletine could offer several advantages over the current racemic mixture:
-
Increased Potency: A potentially lower therapeutic dose could be used, reducing the overall drug burden on the patient.
-
Improved Safety Profile: Eliminating the less active S-(+)-enantiomer might reduce the incidence of certain side effects, thereby improving the therapeutic ratio.[10]
-
Predictable Pharmacokinetics: A single enantiomer drug would have a more straightforward and predictable pharmacokinetic profile compared to a racemic mixture where two different profiles are superimposed.
Further research is warranted to fully characterize the clinical benefits and potential drawbacks of an enantiopure R-(-)-mexiletine formulation. These investigations are essential for translating the fundamental principles of stereoisomerism into improved therapeutic outcomes for patients.
References
- 1. Chiral Discrimination of this compound Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization [mdpi.com]
- 2. Chiral Discrimination of this compound Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology, electrophysiology, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective effects of this compound enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective analysis of the enantiomers of this compound by high-performance liquid chromatography using fluorescence detection and study of their stereoselective disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of the enantiomers of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacological activity of the major this compound metabolites on skeletal muscle sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-Gated Sodium Channel Blockers: Synthesis of this compound Analogues and Homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-performance liquid chromatographic determination of this compound enantiomers in plasma using direct and indirect enantioselective separations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Mexiletine's Impact on Intracellular Calcium Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanisms by which mexiletine, a Class IB antiarrhythmic agent, influences intracellular calcium ([Ca²⁺]i) homeostasis. While its primary therapeutic action is the blockade of voltage-gated sodium channels, its effects on calcium signaling are significant, albeit often indirect. This guide synthesizes quantitative data from key studies, details relevant experimental methodologies, and visualizes the core signaling pathways.
Core Mechanism of Action: Sodium Channel Blockade
This compound's principal mechanism is the state-dependent blockade of fast and late inward sodium currents (I_Na), primarily targeting the Nav1.5 channel isoform in cardiac myocytes.[1][2][3] It preferentially binds to sodium channels in their open and inactivated states, making its action more pronounced at faster heart rates (a property known as "use-dependence").[1][4] This blockade of the late sodium current (I_Na,L) is crucial as it prevents the pathological accumulation of intracellular sodium ([Na⁺]i) that occurs during conditions like ischemia.[1][5]
Indirect Modulation of Intracellular Calcium via the Sodium-Calcium Exchanger (NCX)
The most significant effect of this compound on intracellular calcium is a secondary consequence of its primary action on sodium channels. Under normal physiological conditions, the sodium-calcium exchanger (NCX) operates in a "forward mode," extruding one Ca²⁺ ion in exchange for the influx of three Na⁺ ions.
However, during pathological states such as cardiac ischemia, excessive late sodium current leads to an accumulation of intracellular Na⁺. This rise in [Na⁺]i can cause the NCX to operate in a "reverse mode," importing Ca²⁺ into the cell and contributing to dangerous calcium overload.[6]
By inhibiting the late sodium current, this compound reduces the buildup of intracellular Na⁺. This helps maintain the electrochemical gradient necessary for the NCX to operate in its forward, calcium-extruding mode, thereby preventing or mitigating intracellular calcium overload.[5][6] This is a key neuroprotective and cardioprotective mechanism.[6]
Direct Effects on Calcium Channels and Transporters
The direct interaction of this compound with calcium handling proteins is less established and subject to conflicting reports in the literature.
L-Type Calcium Channels (LTCC)
Evidence regarding this compound's direct effect on L-type calcium channels is inconsistent.
-
Inhibitory Effect Reported: Some studies have demonstrated a direct, dose-dependent inhibition of the L-type calcium current (I_Ca,L). In isolated rabbit atrioventricular nodal myocytes, this compound at concentrations of 30 µM and 100 µM reduced peak I_Ca,L.[7] A separate study using guinea pig ventricular myocytes also reported a significant decrease in I_Ca with 10, 30, and 100 µM of this compound.[8]
-
No Significant Effect Reported: Conversely, a study on induced pluripotent stem cell-derived cardiomyocytes from a Timothy syndrome patient found that this compound (30 and 100 µmol/L) had no significant effect on I_Ca,L.[5]
These discrepancies may arise from differences in experimental models (species, cell type) and conditions.
Sarcoplasmic Reticulum (SR) Calcium Handling
The sarcoplasmic reticulum is the primary intracellular calcium store in muscle cells.
-
Ryanodine Receptors (RyR2): A study that screened all Class I antiarrhythmic drugs found that, unlike flecainide and propafenone, this compound did not inhibit RyR2 channels, the primary calcium release channels in the cardiac SR.[9]
-
Calcium Release: While there is no strong evidence for direct interaction with SR proteins, this compound has been shown to depress digitalis-induced oscillatory afterpotentials, which are triggered by spontaneous Ca²⁺ release from an overloaded SR.[10] This effect is likely secondary to the reduction in overall cellular calcium load via the NCX mechanism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various ion channels as reported in the literature.
Table 1: Effect of this compound on Calcium and Potassium Currents
| Parameter | Concentration | % Inhibition (Mean ± SEM) | Cell Type | Reference |
|---|---|---|---|---|
| Peak I_Ca,L | 30 µM | 16.4 ± 1.8% | Rabbit AV Nodal Myocytes | [7] |
| 100 µM | 41.8 ± 3.0% | Rabbit AV Nodal Myocytes | [7] | |
| Inward I_Ca | 10 µM | 23.0% | Guinea Pig Ventricular Myocytes | [8] |
| 30 µM | 28.9% | Guinea Pig Ventricular Myocytes | [8] | |
| 100 µM | 55.4% | Guinea Pig Ventricular Myocytes | [8] | |
| Peak I_K | 30 µM | 34.3 ± 5.8% | Rabbit AV Nodal Myocytes | [7] |
| | 100 µM | 52.7 ± 6.1% | Rabbit AV Nodal Myocytes |[7] |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound on Sodium Currents
| Current Type | IC₅₀ (Mean ± SEM) | Cell/Channel Type | Reference |
|---|---|---|---|
| Late I_Na (I_Na,L) | 17.6 ± 1.9 µM | Rabbit Ventricular Myocytes | [5] |
| Fast I_Na (I_Na,F) | 34.6 ± 2.9 µM | Rabbit Ventricular Myocytes | [5] |
| hNav1.5 Current | 67.2 µM | Cloned hNav1.5 Channels |[11] |
Key Experimental Protocols
Measurement of Intracellular Calcium via Microfluorimetry
This protocol describes a common method for measuring changes in [Ca²⁺]i using a ratiometric fluorescent indicator like Fura-2 AM.[12][13]
Methodology:
-
Cell Preparation: Cells (e.g., isolated cardiomyocytes, cultured neurons) are seeded onto glass coverslips or appropriate imaging plates and maintained in culture.
-
Dye Loading: The cells are incubated in a buffered saline solution containing the acetoxymethyl (AM) ester form of a calcium-sensitive dye, such as Fura-2 AM.[12] The AM group renders the dye lipophilic, allowing it to cross the cell membrane.
-
De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeable dye (Fura-2) in the cytoplasm.
-
Measurement: The coverslip is mounted on an inverted fluorescence microscope equipped with a light source, excitation/emission filters, and a sensitive camera.
-
The sample is alternately excited with light at ~340 nm (wavelength at which Ca²⁺-bound Fura-2 maximally fluoresces) and ~380 nm (wavelength for Ca²⁺-free Fura-2).[12]
-
Fluorescence emission is captured at ~510 nm for both excitation wavelengths.
-
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration and provides a robust measurement that corrects for variations in dye concentration, cell thickness, and illumination intensity.[13] A baseline is recorded before the application of this compound or other stimuli.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane of a single cell, providing precise data on the effect of a compound like this compound on specific channels.[5][7]
Methodology:
-
Cell Isolation: Single cells (e.g., ventricular myocytes) are isolated from tissue using enzymatic digestion.
-
Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular-like solution that conducts electricity.
-
Seal Formation: The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp: The cell membrane potential is clamped at a desired voltage by an amplifier. The amplifier injects a current that is equal and opposite to the current flowing through the ion channels, allowing for direct measurement of the ionic current.
-
Data Acquisition: To measure a specific current like I_Ca,L, other currents (e.g., Na⁺ and K⁺ currents) are blocked pharmacologically. A specific voltage protocol (e.g., a depolarizing step from -40 mV to +10 mV) is applied to activate the L-type calcium channels, and the resulting current is recorded before and after the application of this compound to the extracellular solution.[7]
Conclusion
This compound's influence on intracellular calcium handling is primarily an indirect consequence of its potent blockade of the late sodium current. By preventing intracellular sodium accumulation, it preserves the forward-mode function of the Na⁺/Ca²⁺ exchanger, which is a critical mechanism for mitigating calcium overload in pathological conditions. While some evidence points to a direct inhibitory effect on L-type calcium channels, these findings are not universally consistent across different experimental models and require further investigation. There is currently no strong evidence to suggest that this compound directly interacts with SR calcium release channels like RyR2. For drug development professionals, understanding this primary indirect pathway is essential for contextualizing this compound's therapeutic efficacy and its protective effects in diseases characterized by dysregulated sodium and calcium homeostasis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound FAQ Booklet [ciplamed.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. ahajournals.org [ahajournals.org]
- 6. The use-dependent sodium channel blocker this compound is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the inhibitory effects of this compound and lidocaine on the calcium current of single ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Comparison of the effects of calcium channel blockers and antiarrhythmic drugs on digitalis-induced oscillatory afterpotentials on canine Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry [bio-protocol.org]
The Role of Mexiletine in Modulating Cardiac Repolarization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of mexiletine's role in modulating cardiac repolarization. It covers the fundamental mechanism of action, its effects on cardiac ion channels, and its clinical implications, particularly in the context of channelopathies like Long QT Syndrome. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams to elucidate complex pathways and workflows.
Core Mechanism of Action
This compound is a Class Ib antiarrhythmic agent, structurally similar to lidocaine but orally active.[1] Its primary mechanism involves the blockade of voltage-gated sodium channels (Na_v1.5) in cardiac myocytes.[2][3] This action is crucial in modulating the cardiac action potential and, consequently, repolarization.
State-Dependent Blockade: this compound exhibits a characteristic state-dependent binding to the sodium channel. It has a high affinity for the open and inactivated states of the channel, which are more prevalent at faster heart rates or in depolarized (e.g., ischemic) tissue.[3][4] It has a low affinity for the resting state. This "use-dependent" property allows this compound to selectively target abnormally active cardiac tissue while having minimal effect on cells with normal resting membrane potentials.[3]
Inhibition of Sodium Currents: this compound's primary effect is the inhibition of the inward sodium current (I_Na) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][4] Crucially, it blocks both the peak (fast) sodium current and the late sodium current (I_Na,L).[5][6][7]
-
Peak/Fast I_Na: By blocking the fast sodium current, this compound reduces the maximal upstroke velocity (V_max) of the action potential.[4][8]
-
Late I_Na: The inhibition of the late sodium current is a key aspect of its role in repolarization. A pathological increase in I_Na,L, as seen in Long QT Syndrome Type 3 (LQT3), delays repolarization and prolongs the action potential duration (APD).[9][10] this compound effectively targets and blocks this persistent current, leading to a shortening of the APD and the QT interval.[9][11]
Effects on Cardiac Electrophysiology and Repolarization
This compound's interaction with sodium channels translates into significant effects on the overall electrophysiological profile of the cardiomyocyte.
-
Action Potential Duration (APD): this compound shortens the APD.[4][12] This effect is primarily attributed to its potent inhibition of the late sodium current, which reduces the net inward current during the plateau phase (Phase 2) of the action potential, thereby accelerating repolarization.[5][10] Some studies also suggest that this compound can activate ATP-sensitive potassium channels (K_ATP), which would further contribute to APD shortening.[13][14]
-
Effective Refractory Period (ERP): The drug decreases the ERP, but to a lesser extent than it shortens the APD. This results in an overall increase in the ERP-to-APD ratio, which is a key antiarrhythmic mechanism that helps prevent re-entrant arrhythmias.[3][4]
-
QT Interval: Clinically, the most significant effect on repolarization is the shortening of the QT interval, particularly in patients with abnormally prolonged intervals. This is the basis for its therapeutic efficacy in LQT3 and has also been demonstrated in LQT2 and cases of acquired long QT syndrome.[11][15][16][17]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters and ion channels as reported in various studies.
Table 1: Effect of this compound on Cardiac Repolarization Parameters
| Parameter | Patient Population / Model | Baseline Value (mean ± SD or median [IQR]) | Post-Mexiletine Value (mean ± SD or median [IQR]) | Change | Reference |
| QTc Interval | LQT3 Patients (n=34) | 509 ms [IQR: 480-558] | 457 ms [IQR: 434-481] | -63 ± 6 ms | [18][19] |
| QTc Interval | LQT2 Patients (n=12) | 547 ms [IQR: 488-558] | 470 ms [IQR: 409-529] | -65 ± 45 ms | [15][16] |
| QTc Interval | LQT2 Patients (n=20) | 527 ± 53 ms | 484 ± 47 ms | -42 ± 28 ms | [20] |
| QTc Interval | Acquired Long QT (n=27) | 542 ± 17 ms | 477 ± 9 ms | -65 ± 12 ms | [17] |
| Annual Arrhythmic Event Rate | LQT3 Patients (n=34) | 10.3% | 0.7% | 93% reduction | [18] |
| Action Potential Duration (APD) | Guinea-Pig Ventricular Muscle | Control | Significantly Shortened with 100 µM this compound | Shortened | [13][14] |
| Peak I_Na | hiPSC-CMs (chronic 48h incubation with 10 µM this compound) | Control | ~75% increase (post-washout) | Increased | [5][21] |
Table 2: Effect of this compound on Cardiac Ion Channels
| Ion Channel | Preparation | Parameter | Value | Reference |
| Late Sodium Current (I_Na,L) | Isolated Rabbit Ventricular Myocytes | IC_50 | 17.6 ± 1.9 µmol/L | [6][22] |
| Fast Sodium Current (I_Na,F) | Isolated Rabbit Ventricular Myocytes | IC_50 | 34.6 ± 2.9 µmol/L | [6] |
| L-type Calcium Current (I_Ca,L) | Isolated Rabbit AVN Myocytes | % Inhibition | 16.4 ± 1.8% at 30 µM | [23] |
| L-type Calcium Current (I_Ca,L) | Isolated Rabbit AVN Myocytes | % Inhibition | 41.8 ± 3.0% at 100 µM | [23] |
| Delayed Rectifier K+ Current (I_K) | Isolated Rabbit AVN Myocytes | % Inhibition | 34.3 ± 5.8% at 30 µM | [23] |
| Delayed Rectifier K+ Current (I_K) | Isolated Rabbit AVN Myocytes | % Inhibition | 52.7 ± 6.1% at 100 µM | [23] |
Visualizations: Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis of this compound's Effect on I_Na,L
This protocol describes a method to measure the effect of this compound on the late sodium current (I_Na,L) in isolated ventricular myocytes using the whole-cell patch-clamp technique.[21][24][25]
1. Cell Preparation:
-
Isolate single ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) via enzymatic digestion or use cultured human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[21]
-
Plate cells on glass coverslips and allow them to adhere.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope, continuously superfused with external solution.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl_2, 1 MgCl_2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block other currents, add nifedipine (10 µM) to block I_Ca,L and appropriate K+ channel blockers.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Dilute to final desired concentrations (e.g., 1, 10, 30, 100 µM) in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Fabricate borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single, healthy myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration. Allow for 5-10 minutes of dialysis for the pipette solution to equilibrate with the cytosol.
-
Hold the cell membrane potential at -120 mV.
-
Voltage Protocol for I_Na,L: Apply a depolarizing pulse to -20 mV for 200-500 ms. The late component of the sodium current is measured as the mean current during the final 100 ms of this depolarizing pulse.
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocol after the drug effect has reached a steady state (typically 3-5 minutes).
4. Data Analysis:
-
Measure the amplitude of I_Na,L before and after this compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC_50 value for I_Na,L blockade.
Protocol 2: Clinical Evaluation of this compound's Effect on QTc Interval
This protocol outlines a method for assessing the efficacy of this compound in shortening the heart rate-corrected QT interval (QTc) in patients with a diagnosed channelopathy like LQT3 or LQT2.[17][26]
1. Patient Selection:
-
Enroll patients with a confirmed genetic diagnosis of a relevant long QT syndrome (e.g., LQT3, LQT2) or with acquired long QT syndrome.
-
Exclusion criteria should include severe structural heart disease, advanced atrioventricular block, and known hypersensitivity to this compound.[27]
-
Obtain informed consent from all participants.
2. Baseline Evaluation:
-
Perform a thorough baseline assessment, including a detailed medical history, physical examination, and medication review.
-
Obtain a baseline 12-lead electrocardiogram (ECG). Record at least three separate ECGs to ensure reproducibility.
-
Measure the QT interval and correct for heart rate using the Bazett formula (QTc = QT / √RR) or other appropriate formulas like Fridericia's.
3. Dosing and Administration:
-
Initiate oral this compound therapy at a starting dose of 150-200 mg two to three times daily.[2][17]
-
The dose may be titrated upwards based on clinical response and patient tolerance, with careful monitoring for adverse effects. The typical daily dosage ranges from 600 to 900 mg.[8]
4. Follow-up and Efficacy Assessment:
-
Obtain a follow-up 12-lead ECG after the patient has been on a stable dose of this compound for a predetermined period (e.g., 1-4 weeks).
-
Measure the post-treatment QTc interval using the same method as at baseline.
-
The primary endpoint is the change in QTc interval (ΔQTc) from baseline. A clinically significant response may be defined as a QTc shortening of ≥40 ms.[16]
-
Secondary endpoints can include the reduction in arrhythmic events (e.g., syncope, aborted cardiac arrest) documented through patient history or Holter monitoring.[18][19]
5. Safety Monitoring:
-
Monitor patients for common adverse effects of this compound, which include gastrointestinal disturbances (nausea, vomiting) and central nervous system effects (dizziness, tremor, ataxia).[2][8]
-
Perform periodic ECGs to monitor for any proarrhythmic effects, such as excessive QRS widening, although this is rare with this compound.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound FAQ Booklet [ciplamed.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of this compound in the management of long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. This compound Shortens the QT Interval in Patients With Potassium Channel-Mediated Type 2 Long QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sads.org [sads.org]
- 18. Gene-Specific Therapy With this compound Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene-Specific Therapy With this compound Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. Whole Cell Patch Clamp Protocol [protocols.io]
- 26. [this compound: electrophysiologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound in Myotonic Dystrophy Type 1: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for quantifying Mexiletine in plasma samples
An HPLC Method for the Quantification of Mexiletine in Human Plasma
Application Note and Protocol
This document provides a detailed methodology for the quantification of this compound, a class IB antiarrhythmic agent, in human plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The described method is sensitive, specific, and suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
This compound is utilized for the management of ventricular arrhythmias.[1][2] Therapeutic drug monitoring is crucial to ensure optimal efficacy while minimizing dose-related side effects, as plasma concentrations between 0.5 and 2.0 µg/mL are generally considered therapeutic.[2][3] This application note details a validated HPLC method for the reliable determination of this compound concentrations in human plasma. The method employs a liquid-liquid extraction for sample cleanup followed by chromatographic separation on a C18 column.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., Chlorodisopyramide or a suitable structural analog)[4][5]
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Sodium Acetate
-
Methylene Chloride (or other suitable extraction solvent like heptane)[4][5][6]
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Ultrapure Water
-
Drug-free Human Plasma
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7][8]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Acetonitrile and water (80:20, v/v) or Methanol:0.053 M Sodium Acetate buffer (50:50, v/v), pH 4.8[7][8][9] |
| Flow Rate | 1.0 mL/min[7][8][9] |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm or 254 nm[4][5][6][9] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride and the internal standard in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to obtain working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 µg/mL.[4][5] Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 1.5, and 4.0 µg/mL) in a similar manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., at 10 µg/mL).[4][5]
-
Add 0.5 mL of 1 M Sodium Hydroxide to alkalinize the sample.
-
Add 5 mL of methylene chloride (or heptane) as the extraction solvent.[4][5][6]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Data Presentation
The quantitative data for the HPLC method for this compound quantification is summarized in the table below.
| Parameter | Value | Reference(s) |
| Chromatographic Conditions | ||
| Column Type | C18 | [4][5][9] |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | [7][8][9] |
| Detection Wavelength | 210 nm or 254 nm | [4][5][6][9] |
| Method Validation Parameters | ||
| Linearity Range | 0.1 - 5.0 µg/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [7][9] |
| Precision | ||
| Intra-day CV (%) at 0.5 µg/mL | 5.7% | [4][5] |
| Inter-day CV (%) at 0.5 µg/mL | 9.6% | [4][5] |
| Intra-day CV (%) at 2.0 µg/mL | 2.9% | [4][5] |
| Inter-day CV (%) at 2.0 µg/mL | 5.9% | [4][5] |
| Accuracy | ||
| Recovery | 68 - 88% | [4][5] |
| Sensitivity | ||
| Limit of Detection (LOD) | ~50 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [1][7] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for HPLC method validation.
References
- 1. Determination of plasma this compound levels with gas chromatography-mass spectrometry and selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Serum - Mayo Clinic Laboratories | Therapeutics Catalog [therapeutics.testcatalog.org]
- 3. drugs.com [drugs.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Improved liquid-chromatographic determination of this compound, an antiarrhythmic drug, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in plasma by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an HPLC method for the determination of this compound in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Arrhythmia Models to Test Mexiletine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various established in vivo arrhythmia models suitable for evaluating the therapeutic efficacy of Mexiletine, a Class IB antiarrhythmic agent. The protocols outlined below are intended to guide researchers in selecting and implementing the most appropriate model for their specific research questions.
Introduction to this compound
This compound is a Vaughan-Williams Class IB antiarrhythmic drug that primarily exerts its effect by blocking the fast inward sodium current (INa) in cardiac myocytes.[1][2][3] Its mechanism of action involves binding to sodium channels, particularly in their inactivated state, which is more prevalent in ischemic or depolarized tissues.[2][3] This action shortens the action potential duration and reduces the effective refractory period, thereby suppressing ectopic pacemaker activity and re-entrant arrhythmias.[4][5] this compound is primarily used for the management of ventricular arrhythmias.[2][4]
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action modulates the cardiac action potential, leading to the suppression of arrhythmias.
Caption: Mechanism of this compound action on sodium channels.
In Vivo Arrhythmia Models
A variety of animal models can be utilized to induce arrhythmias and subsequently test the efficacy of antiarrhythmic drugs like this compound. The choice of model depends on the specific type of arrhythmia being investigated (e.g., ventricular tachycardia, fibrillation) and the underlying pathology (e.g., ischemia, drug-induced).
Canine Models
Canine models are well-established for cardiovascular research due to the similarity of their cardiac electrophysiology to humans.
This model simulates arrhythmias arising from myocardial ischemia and infarction.
Experimental Protocol:
-
Animal Preparation: Anesthetize adult mongrel dogs. Maintain anesthesia and monitor vital signs throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery in two stages to induce a myocardial infarction.
-
Arrhythmia Monitoring: Continuously monitor the electrocardiogram (ECG) for the development of ventricular arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT).
-
Drug Administration: Once stable arrhythmias are established (typically 24-48 hours post-ligation), administer this compound intravenously or orally.
-
Efficacy Evaluation: Quantify the reduction in arrhythmia frequency and duration. Determine the minimum effective plasma concentration of this compound.
These models use pharmacological agents to induce specific types of arrhythmias.
-
Digitalis-Induced Arrhythmia: Digitalis glycosides can induce ventricular arrhythmias by increasing intracellular calcium and promoting delayed afterdepolarizations.
-
Adrenaline-Induced Arrhythmia: High doses of adrenaline can provoke ventricular tachyarrhythmias, particularly in the presence of sensitizing agents like chloroform.
Experimental Protocol (General):
-
Animal Preparation: Anesthetize the dog and monitor physiological parameters.
-
Induction Agent Administration: Infuse the arrhythmogenic agent (e.g., ouabain, a digitalis glycoside, or adrenaline) intravenously at a predetermined rate until sustained arrhythmias are observed.
-
This compound Administration: Administer this compound and observe for the termination or suppression of the arrhythmia.
-
Data Analysis: Measure the dose and plasma concentration of this compound required to suppress the arrhythmia.
Rodent Models
Rodent models offer the advantages of lower cost, easier handling, and the availability of transgenic strains.
This model is particularly useful for studying ischemia-reperfusion-induced arrhythmias.
Experimental Protocol:
-
Animal Preparation: Anesthetize a rat and ventilate it mechanically.
-
Surgical Procedure: Perform a thoracotomy and place a snare around the LAD coronary artery.
-
Ischemia-Reperfusion: Occlude the LAD for a specific period (e.g., 5-10 minutes) to induce ischemia, followed by reperfusion to elicit arrhythmias.
-
Drug Testing: Administer this compound prior to or during reperfusion to assess its protective effects against ventricular fibrillation (VF) and VT.
-
Outcome Measures: Record the incidence and duration of arrhythmias.
-
Mouse Chloroform-Induced Ventricular Fibrillation: Inhalation of chloroform can sensitize the myocardium to circulating catecholamines, leading to VF.
-
Guinea Pig Ouabain-Induced Arrhythmia: Similar to the canine model, ouabain can be used to induce ventricular arrhythmias in guinea pigs.
Experimental Workflow for Arrhythmia Induction and Drug Testing:
Caption: General experimental workflow for in vivo arrhythmia studies.
Data Presentation
The efficacy of this compound in various in vivo arrhythmia models can be summarized and compared in a structured tabular format.
| Arrhythmia Model | Animal Species | Inducing Agent/Method | This compound Efficacy | Effective Plasma Concentration (µg/mL) | Reference |
| Digitalis-Induced | Canine | Ouabain | Suppression of arrhythmia | 1.8 ± 0.6 | [6] |
| Adrenaline-Induced | Canine | Adrenaline | Suppression of arrhythmia | 3.7 ± 0.9 | [6] |
| Coronary Ligation (24h) | Canine | Two-stage coronary ligation | Suppression of arrhythmia | 1.9 ± 0.3 | [6] |
| Coronary Ligation (48h) | Canine | Two-stage coronary ligation | Suppression of arrhythmia | 2.2 ± 0.4 | [6] |
| Chloroform-Induced VF | Mouse | Chloroform | Active | Not specified | [7] |
| Ouabain-Induced | Guinea Pig | Ouabain | Active | Not specified | [7] |
| Coronary Ligation/Reperfusion | Rat | Ischemia-reperfusion | Active | Not specified | [7] |
| Long QT Syndrome Type 3 Model | Canine | Anthopleurin-A | Attenuated transmural ARI dispersion, suppressed VT | Not specified | [8] |
| Sparfloxacin-Induced Long QT | Canine | Sparfloxacin | Abbreviated prolonged repolarization | Not specified | [9] |
| Long QT Syndrome Type 2 Model | Rabbit (transgenic) | Genetic (KCNH2-p. G628S) | Shortened APD90 by 113 ms | Not specified | [10][11] |
Detailed Experimental Protocols
Protocol 1: Canine Model of Coronary Ligation-Induced Ventricular Arrhythmia
Objective: To induce stable ventricular arrhythmias by myocardial infarction and evaluate the antiarrhythmic effect of this compound.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
ECG monitoring system
-
Suture material for coronary ligation
-
This compound solution for administration
Procedure:
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Monitor heart rate, blood pressure, and ECG continuously.
-
Perform a left lateral thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD artery, approximately one-third of the distance from its origin.
-
Induce a two-stage occlusion by partially tightening the suture for a set period, followed by complete ligation to create a myocardial infarction.
-
Close the chest in layers and allow the animal to recover.
-
Monitor the ECG for 24 to 48 hours for the development of spontaneous ventricular arrhythmias.
-
Once a stable arrhythmia is present (e.g., a consistent number of PVCs per hour), administer a loading dose of this compound intravenously, followed by a constant infusion or oral administration.
-
Record the ECG continuously to quantify the reduction in the frequency and complexity of ventricular arrhythmias.
-
Collect blood samples at various time points to determine the plasma concentration of this compound.
Protocol 2: Rat Model of Ischemia-Reperfusion-Induced Arrhythmia
Objective: To assess the efficacy of this compound in preventing ventricular arrhythmias induced by ischemia and reperfusion.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
Snare occluder
-
ECG recording equipment
-
This compound solution
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Carefully place a snare occluder around the LAD coronary artery.
-
Allow for a stabilization period before initiating the ischemia-reperfusion protocol.
-
Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time before ischemia.
-
Induce regional ischemia by tightening the snare for a defined period (e.g., 5 minutes).
-
Release the snare to allow for reperfusion of the myocardium.
-
Record the ECG continuously during the ischemic and reperfusion periods.
-
Analyze the ECG recordings for the incidence and duration of ventricular tachycardia and fibrillation.
-
Compare the arrhythmia scores between the this compound-treated and control groups.
Conclusion
The selection of an appropriate in vivo arrhythmia model is crucial for the preclinical evaluation of antiarrhythmic drugs. The models described provide a range of options for studying the efficacy of this compound against arrhythmias of different etiologies. Careful experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible data. The quantitative data presented in the summary table can serve as a useful benchmark for future studies.
References
- 1. This compound: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad sensitivity of rodent arrhythmia models to class I, II, III, and IV antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventricular tachyarrhythmias in a canine model of LQT3: arrhythmogenic effects of sympathetic activity and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Efficacy of this compound for Long QT Syndrome Type 2: Evidence From Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Transgenic Rabbits, and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing the Langendorff Heart Model for Preclinical Evaluation of Mexiletine
References
- 1. This compound for refractory-ventricular arrhythmias: results using serial electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of this compound for Long QT Syndrome Type 2: Evidence From Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Transgenic Rabbits, and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of this compound's translational therapeutic index for suppression of ischaemia-induced ventricular fibrillation in the rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic effects and clinical efficacy of this compound used alone or in combination with class IA agents for refractory recurrent ventricular tachycardias or ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Electrophysiological actions of this compound on rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effect of this compound on left ventricular function and relation to suppression of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Stability of Mexiletine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[1] As an orally administered drug often formulated in capsules, understanding its stability in aqueous environments is critical for ensuring product quality, shelf-life, and patient safety.[2] This document provides a detailed protocol for assessing the stability of this compound in aqueous solutions through forced degradation studies and a validated stability-indicating high-performance liquid chromatography (HPLC) method.
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods, as mandated by regulatory bodies.[3] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[3][4] The stability-indicating method detailed herein is designed to separate and quantify this compound in the presence of its potential degradation products, ensuring an accurate assessment of its stability.
Experimental Workflow
The overall experimental workflow for assessing this compound stability is depicted below.
Figure 1: Experimental workflow for this compound stability assessment.
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Experimental Protocols
Preparation of Solutions
4.1.1. This compound Stock Solution (1 mg/mL)
-
Accurately weigh 100 mg of this compound Hydrochloride reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water.
-
Sonicate for 5 minutes to ensure complete dissolution.
4.1.2. HPLC Mobile Phase (0.053 M Sodium Acetate Buffer:Methanol, 50:50 v/v, pH 4.8)
-
Dissolve approximately 4.35 g of sodium acetate in 500 mL of deionized water.
-
Adjust the pH to 4.8 using glacial acetic acid.
-
Combine with 500 mL of methanol.
-
Filter through a 0.45 µm membrane filter and degas before use.
Forced Degradation Studies
For each condition, a control sample (this compound solution in deionized water) should be stored at ambient temperature and protected from light.
4.2.1. Acidic Hydrolysis
-
To 5 mL of this compound stock solution, add 5 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent volume of 1 M NaOH.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.2.2. Basic Hydrolysis
-
To 5 mL of this compound stock solution, add 5 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent volume of 1 M HCl.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.2.3. Oxidative Degradation
-
To 5 mL of this compound stock solution, add 5 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.2.4. Thermal Degradation
-
Transfer 10 mL of the this compound stock solution to a sealed vial.
-
Place the vial in a hot air oven maintained at 105°C for 15 days.[3]
-
At specified time points (e.g., 1, 3, 7, 15 days), withdraw an aliquot and allow it to cool to room temperature.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
4.2.5. Photolytic Degradation
-
Transfer 10 mL of the this compound stock solution to a transparent vial.
-
Expose the solution to a photostability chamber with a light source equivalent to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
At specified time points, withdraw an aliquot.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Stability-Indicating HPLC Method
A validated reverse-phase HPLC method is used for the analysis of this compound and its degradation products.[5][6]
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | 50:50 (v/v) mixture of 0.053 M sodium acetate buffer (pH 4.8) and methanol[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm[5][6] |
| Run Time | Approximately 15 minutes |
Data Presentation
The results of the stability studies should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control | 24 h | Ambient | |||
| 0.5 M HCl | 24 h | 60°C | |||
| 0.5 M NaOH | 24 h | 60°C | |||
| 3% H₂O₂ | 24 h | Ambient | |||
| Heat | 15 days | 105°C | |||
| Light (ICH Q1B) | - | Ambient |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Peak Purity |
| This compound | 1.00 | |||
| Degradant 1 | ||||
| Degradant 2 | ||||
| ... |
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound in aqueous solutions. The forced degradation studies, coupled with a specific and sensitive stability-indicating HPLC method, allow for the reliable detection and quantification of this compound and its degradation products. The data generated from these experiments are crucial for determining the intrinsic stability of the molecule, understanding its degradation pathways, and establishing appropriate storage conditions and shelf-life for this compound-containing products.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of this compound hydrochloride and this compound hydrochloride capsules | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Mexiletine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a class IB antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels (VGSCs), particularly the NaV1.5 channel expressed in the heart. The development of novel this compound analogs with improved potency, selectivity, and reduced side effects is a key objective in cardiovascular drug discovery. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of these analogs to identify promising lead compounds. This document provides detailed application notes and protocols for two primary HTS methodologies suited for the characterization of this compound analogs: Automated Patch-Clamp (APC) and Fluorescence-Based Assays.
High-Throughput Screening Assays for Sodium Channel Blockers
The two main platforms for HTS of sodium channel modulators are Automated Patch-Clamp and fluorescence-based assays. Each offers distinct advantages and is suited for different stages of the drug discovery pipeline.
-
Automated Patch-Clamp (APC): This technology is considered the gold standard for ion channel research as it provides direct measurement of ion channel currents with high fidelity.[1] APC platforms automate the patch-clamp technique, enabling the screening of thousands of compounds per day.[2] This method allows for detailed characterization of the mechanism of action, including state-dependent binding and kinetics of channel block.[3][4]
-
Fluorescence-Based Assays: These assays offer a higher throughput and are more cost-effective for primary screening of large compound libraries.[5] They indirectly measure sodium channel activity by detecting changes in intracellular sodium concentration or membrane potential using fluorescent indicators.[6][7] These assays are well-suited for identifying initial hits that can then be further characterized using APC.
Data Presentation: Comparative Potency of this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several of its analogs against different sodium channel subtypes. This data provides a comparative view of their potency and selectivity.
| Compound | Channel Subtype | IC50 (µM) | Assay Conditions | Reference |
| This compound | hNaV1.5 | 67.2 | IonWorks platform | [8] |
| This compound | hNaV1.5 | 47.0 ± 5.4 | HEK293 cells, Vhold = -120 mV | [2] |
| R-(-) this compound | Frog Skeletal Muscle | 43.9 ± 1 | Tonic block, holding potential -100 mV | [9] |
| S-(+) this compound | Frog Skeletal Muscle | ~88 (twofold higher than R-enantiomer) | Tonic block, holding potential -100 mV | [9] |
| Hydroxylated Analog (mHM) | hNaV1.4 | ~8 times higher than this compound (at 0.1 Hz) | 0.1 Hz stimulation | [10] |
| Hydroxylated Analog (pHHMM) | hNaV1.4 | >122 times higher than this compound (at 0.1 Hz) | 0.1 Hz stimulation | [10] |
Signaling Pathway
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[11] Their function is modulated by various intracellular signaling pathways. The diagram below illustrates a simplified signaling pathway involving protein kinase A (PKA), which can phosphorylate the channel, thereby modulating its activity.[12]
Caption: Simplified signaling pathway of NaV channel modulation by PKA.
Experimental Workflow: Automated Patch-Clamp
The following diagram outlines the typical workflow for an automated patch-clamp experiment to screen for this compound analogs.
Caption: Workflow for Automated Patch-Clamp (APC) screening.
Experimental Protocols
Protocol 1: Automated Patch-Clamp (APC) Assay
This protocol is designed for use with a high-throughput automated patch-clamp system (e.g., Qube 384 or SyncroPatch 384).
1. Cell Culture and Preparation:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NaV subtype of interest (e.g., hNaV1.5).
- Maintain cells in appropriate culture medium supplemented with antibiotics for selection.
- On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.
- Resuspend cells in the appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.
2. Solutions:
- Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
- Intracellular Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
3. APC Instrument Setup:
- Prime the instrument with the appropriate solutions according to the manufacturer's instructions.
- Load the cell suspension and compound plates (containing this compound analogs at various concentrations) into the instrument.
4. Electrophysiological Recording:
- Initiate the automated cell capture, sealing, and whole-cell formation sequence.
- Apply a voltage protocol to elicit sodium currents. A typical protocol would be:
- Holding potential: -90 mV.
- Depolarizing test pulse to -10 mV for 20 ms.
- A pre-pulse to -120 mV for 200 ms can be included to ensure channels are in the resting state before the test pulse.[13]
- Record baseline currents for a stable period.
- Apply the test compounds (this compound analogs) and allow for an incubation time of 3-5 minutes.
- Record currents in the presence of the compound.
5. Data Analysis:
- Measure the peak sodium current amplitude before and after compound application.
- Calculate the percentage of current inhibition for each compound concentration.
- Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Sodium Influx Assay
This protocol describes a no-wash, fluorescence-based assay suitable for 384-well plates using a sodium-sensitive dye.
1. Cell Culture and Plating:
- Use CHO or HEK293 cells stably expressing the hNaV subtype of interest.
- Plate the cells in 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.
- Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Reagents:
- Assay Buffer (mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 20 HEPES, 5 Glucose (pH 7.4 with NaOH).
- Sodium-sensitive dye: Asante Natrium Green-2 (ANG-2) or similar.
- Extracellular quencher: Ponceau 4R or other suitable membrane-impermeable quencher.[6]
- Channel activator: Veratridine.
- Positive control: A known sodium channel blocker (e.g., this compound).
- Test compounds: this compound analogs dissolved in DMSO.
3. Assay Procedure:
- Prepare a loading buffer containing the sodium-sensitive dye and the extracellular quencher in the assay buffer.
- Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Prepare a compound plate with serial dilutions of the this compound analogs.
- Add 5 µL of the compound solution to the cell plate and incubate for 15-30 minutes at room temperature.
- Prepare a solution of the channel activator (e.g., 20 µM Veratridine) in the assay buffer.
- Place the cell plate in a fluorescence plate reader (e.g., FLIPR Tetra or similar) capable of kinetic reads.
- Establish a baseline fluorescence reading for 10-20 seconds.
- Add 25 µL of the activator solution to each well to stimulate sodium influx.
- Measure the fluorescence intensity kinetically for 2-5 minutes (excitation ~488 nm, emission ~525 nm).
4. Data Analysis:
- Calculate the increase in fluorescence signal (ΔF) over the baseline (F0).
- Normalize the data to the positive and negative controls.
- Plot the normalized response against the compound concentration and fit the data to determine the IC50 value.
Logical Relationship: HTS Assay Selection
The choice between APC and fluorescence-based assays depends on the stage of the drug discovery project. The following diagram illustrates a logical workflow for screening this compound analogs.
Caption: Logical workflow for screening this compound analogs.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 8. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective effects of this compound enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
Application Note: Modeling the Electrophysiological Effects of Mexiletine in a 3D Cardiac Model
Introduction
Mexiletine is a Class IB antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of fast-inward sodium channels (INa), which is state-dependent, showing a higher affinity for open and inactivated channels.[3][4] This characteristic makes its effects more pronounced at faster heart rates.[1] Additionally, this compound has been shown to inhibit the late component of the sodium current (INaL), an effect that is crucial for its efficacy in treating certain genetic arrhythmias like Long QT Syndrome Type 3 (LQT3).[5][6][7] Understanding and predicting the cardiac electrophysiological effects of this compound is paramount for both drug development and clinical application. Three-dimensional (3D) cardiac electrophysiological modeling provides a powerful in-silico tool to investigate the drug's impact on action potential propagation and arrhythmia dynamics in a complex, organ-level context.[5][8][9]
This application note provides a detailed protocol for modeling the effects of this compound on cardiac electrophysiology using a 3D computational model of the human ventricles. It is intended for researchers, scientists, and drug development professionals with an interest in cardiac safety pharmacology and antiarrhythmic drug action.
Core Concepts and Signaling Pathways
This compound's primary target is the voltage-gated sodium channel, SCN5A. By blocking the fast sodium current, it reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[2][4] Its effect on the late sodium current is particularly important in conditions where this current is pathologically enhanced, such as in LQT3, where it helps to shorten the action potential duration (APD).[5][6] Some studies also suggest that this compound can affect other ion channels, including ATP-sensitive potassium channels (KATP), which may contribute to APD shortening.[10][11]
Quantitative Data on this compound's Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in the literature. This data is essential for parameterizing the in-silico model.
Table 1: this compound's Effect on Ion Channels
| Ion Channel | IC50 (µM) | Cell Type/Expression System | Reference |
| Late INa | 17.6 ± 1.9 | In vitro studies | [12][13] |
| Fast INa (nerve) | 83 | Frog myelinated nerve | [14] |
| Fast INa (skeletal muscle) | 26 | Frog skeletal muscle | [14] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential
| Parameter | Concentration (µM) | Effect | Model/System | Reference |
| Action Potential Duration (APD) | 100 | Significant shortening | Guinea-pig ventricular muscles | [10][11] |
| APD (in LQT3 models) | 2-20 | Dose-dependent abbreviation | Canine left ventricle wedge | [6] |
| AP Upstroke Velocity (Vmax) | 5-20 | Frequency-dependent depression | Guinea pig papillary muscle | [14] |
| AP Upstroke Velocity (Vmax) | 10 | Significant increase after 48h incubation and washout | hiPSC-CMs | [15][16] |
| QTc Interval (in LQT3 patients) | N/A | Shortened from 535±32 to 445±31 ms | Human | [6] |
| QTc Interval (in Timothy Syndrome) | N/A | Shortened from 584 to 515 ms | Human | [12][13] |
| HV Interval | 200-250 mg IV | Increased by a mean of 11 ms in some patients | Human | [17] |
| His-Purkinje System Refractory Period | 200-250 mg IV | Increased | Human | [17] |
Experimental and Computational Protocols
In Vitro Characterization of this compound's Effects on Ion Channels
Objective: To determine the concentration-dependent effects of this compound on key cardiac ion channels.
Protocol:
-
Cell Culture:
-
Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a stable cell line expressing the human cardiac sodium channel (e.g., HEK293 cells with SCN5A).
-
Culture cells under standard conditions (37°C, 5% CO2) to achieve a confluent monolayer.
-
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure ionic currents.
-
For fast INa, use a voltage protocol that steps from a holding potential of -120 mV to various test potentials.
-
For late INa, use a prolonged depolarization step to elicit the sustained current component.
-
Apply a range of this compound concentrations (e.g., 1 µM to 100 µM) to the bath solution.
-
Record current-voltage relationships and dose-response curves.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each ion channel using a Hill equation fit to the dose-response data.
-
Analyze the voltage-dependence of channel gating in the presence and absence of the drug.
-
3D Cardiac Electrophysiological Modeling
Objective: To simulate the effects of this compound on the human ventricles and assess its pro- and anti-arrhythmic potential.
Protocol:
-
Model Selection and Geometry:
-
Employ a biophysically detailed human ventricular cell model, such as the O'Hara-Rudy (ORd) model.[18]
-
Utilize an anatomically realistic 3D human ventricular geometry, incorporating fiber orientation data.
-
-
Drug-Channel Interaction Model:
-
Incorporate the experimentally determined IC50 values and Hill coefficients for this compound's block of INa and INaL into the ion channel formulations within the cell model.
-
A simple pore block model can be implemented by modifying the channel conductance: G_drug = G_control * (1 / (1 + ([Drug]/IC50)^h)) where h is the Hill coefficient.
-
-
Simulation Protocol:
-
Baseline Simulation: Run a simulation without any drug effect to establish baseline electrophysiological behavior (e.g., action potential duration, conduction velocity, pseudo-ECG).
-
Drug Simulation: Introduce the this compound model at clinically relevant concentrations.
-
Pacing Protocol:
-
Simulate normal sinus rhythm by pacing the ventricles at a physiological rate (e.g., 1 Hz).
-
To investigate rate-dependent effects, perform simulations at multiple pacing frequencies.
-
To assess arrhythmia vulnerability, apply premature stimuli (S1-S2 protocol) to induce re-entry.
-
-
-
Data Analysis and Visualization:
-
Measure changes in action potential duration (APD) at 90% repolarization (APD90), conduction velocity, and the QRS and QT intervals of the pseudo-ECG.
-
Visualize action potential propagation and the formation of any re-entrant circuits.
-
Quantify the vulnerable window for arrhythmia induction.
-
Logical Relationships in the 3D Model
The 3D cardiac model integrates information across multiple scales, from the molecular level (ion channels) to the organ level (ventricular tissue). The logical flow of the simulation is depicted below.
Conclusion
3D cardiac electrophysiological modeling offers a sophisticated platform for investigating the complex effects of this compound on the heart. By integrating in vitro data into an in silico model, researchers can gain valuable insights into the drug's mechanism of action, predict its impact on arrhythmia susceptibility, and explore its efficacy in various pathological conditions. This application note provides a framework for conducting such studies, which can ultimately contribute to the safer and more effective use of this compound in clinical practice.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Verification of the Efficacy of this compound Treatment for the A1656D Mutation on Downgrading Reentrant Tachycardia Using a 3D Cardiac Electrophysiological Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. youtube.com [youtube.com]
- 8. Computational modeling of cardiac electrophysiology and arrhythmogenesis: toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative actions of this compound on sodium channels in nerve, skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrophysiological effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of an In silico Cardiac Cell Model for Proarrhythmia Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isobolographic Analysis of Mexiletine Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine, a class Ib antiarrhythmic agent, functions by blocking sodium channels.[1][2] Its therapeutic applications extend beyond cardiology, with noted efficacy in managing ventricular arrhythmias, peripheral neuropathy, and chronic pain.[1] Emerging research has explored its potential as an adjunctive therapy in epilepsy, necessitating a thorough understanding of its interactions with antiepileptic drugs (AEDs).[3][4] Isobolographic analysis is a robust pharmacological method used to characterize the nature of drug interactions, determining whether the combined effect is synergistic, additive, or antagonistic.[5][6][7] This document provides detailed application notes and protocols for conducting isobolographic analysis of this compound's interactions with various drugs, supported by quantitative data from preclinical studies.
Core Principles of Isobolographic Analysis
Isobolographic analysis is a graphical and statistical method for evaluating the interactions between two or more drugs.[5][6] The fundamental principle is to compare the experimentally determined dose of a drug combination that produces a specific effect (e.g., 50% effective dose, ED50) with the theoretically calculated dose that would be required if the drugs were acting additively.[8]
An isobologram is a graph where the doses of two drugs are plotted on the x- and y-axes. A straight line connecting the ED50 values of the individual drugs represents the line of additivity.[9]
-
Additive Interaction: The experimentally determined ED50 of the drug combination lies on the line of additivity.
-
Synergistic Interaction (Supra-additive): The experimental ED50 lies significantly below the line of additivity, indicating that lower doses of both drugs are needed to achieve the same effect.[3]
-
Antagonistic Interaction (Sub-additive): The experimental ED50 lies significantly above the line of additivity, suggesting that higher doses are required.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from isobolographic analyses of this compound's interactions with various antiepileptic drugs in the maximal electroshock (MES) test in mice. The ED50 is the dose required to protect 50% of the animals from seizures.
Table 1: Interaction of this compound with Newer Antiepileptic Drugs [3][10]
| Interacting Drug | Fixed-Dose Ratio (this compound:AED) | Experimental ED50mix (mg/kg) | Theoretical Additive ED50add (mg/kg) | Type of Interaction |
| Lamotrigine | 1:1 | 24.3 ± 2.9 | 26.8 ± 2.1 | Additive |
| 1:3 | 29.1 ± 3.5 | 32.7 ± 2.7 | Additive | |
| 3:1 | 21.5 ± 2.6 | 20.9 ± 1.5 | Additive | |
| Oxcarbazepine | 1:1 | 28.7 ± 3.4 | 31.5 ± 2.5 | Additive |
| 1:3 | 34.6 ± 4.1 | 38.9 ± 3.1 | Additive | |
| 3:1 | 24.2 ± 2.9 | 24.1 ± 1.9 | Additive | |
| Topiramate | 1:1 | 15.8 ± 1.9 | 34.2 ± 2.7 | Synergistic |
| 1:3 | 20.3 ± 2.4 | 43.8 ± 3.5 | Synergistic | |
| 3:1 | 11.4 ± 1.4 | 24.6 ± 1.9 | Synergistic | |
| Pregabalin | 1:1 | 18.2 ± 2.2 | 37.6 ± 3.0 | Synergistic |
| 1:3 | 35.1 ± 4.2 | 48.9 ± 3.9 | Additive | |
| 3:1 | 12.5 ± 1.5* | 26.3 ± 2.1 | Synergistic |
*p < 0.05 indicates a statistically significant difference from the theoretical additive value.
Table 2: Interaction of this compound with Classical Antiepileptic Drugs [4][11]
| Interacting Drug | Fixed-Dose Ratio (this compound:AED) | Experimental ED50mix (mg/kg) | Theoretical Additive ED50add (mg/kg) | Type of Interaction |
| Carbamazepine | 1:1 | 18.7 ± 2.2 | 20.4 ± 1.6 | Additive |
| 1:3 | 22.4 ± 2.7 | 25.1 ± 2.0 | Additive | |
| 3:1 | 15.1 ± 1.8 | 15.7 ± 1.2 | Additive | |
| Phenobarbital | 1:1 | 22.1 ± 2.6 | 24.3 ± 1.9 | Additive |
| 1:3 | 26.5 ± 3.2 | 29.8 ± 2.4 | Additive | |
| 3:1 | 17.8 ± 2.1 | 18.8 ± 1.5 | Additive | |
| Phenytoin | 1:1 | 19.9 ± 2.4 | 21.8 ± 1.7 | Additive |
| 1:3 | 23.9 ± 2.9 | 26.6 ± 2.1 | Additive | |
| 3:1 | 16.1 ± 1.9 | 17.0 ± 1.3 | Additive | |
| Valproate | 1:1 | 185.4 ± 22.2 | 138.6 ± 11.1 | Antagonistic |
| 1:3 | 162.3 ± 19.5 | 171.5 ± 13.7 | Additive | |
| 3:1 | 151.7 ± 18.2 | 105.7 ± 8.4 | Antagonistic |
*p < 0.05 indicates a statistically significant difference from the theoretical additive value.
Experimental Protocols
Maximal Electroshock (MES) Test in Mice
This model is widely used to screen for drugs with activity against generalized tonic-clonic seizures.[3]
Materials:
-
Male albino Swiss mice (20-25 g)
-
This compound hydrochloride
-
Antiepileptic drugs (e.g., lamotrigine, oxcarbazepine, topiramate, pregabalin, carbamazepine, phenobarbital, phenytoin, valproate)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Rodent electroshock convulsive unit
-
Corneal electrodes
Procedure:
-
Animal Acclimation: House mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve or suspend this compound and the AEDs in the vehicle.
-
Determination of ED50 for Individual Drugs:
-
Administer each drug intraperitoneally (i.p.) at various doses to different groups of mice.
-
At the time of expected peak effect (e.g., 60 minutes for this compound), induce seizures by applying an electrical stimulus (e.g., 50 Hz, 0.5 s duration, 25 mA) through corneal electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Calculate the ED50 value for each drug using probit analysis.
-
-
Isobolographic Analysis of Drug Combinations:
-
Combine this compound and the AED in fixed-dose ratios (e.g., 1:3, 1:1, 3:1) based on their individual ED50 values.
-
Administer the drug mixtures i.p. at several doses to different groups of mice.
-
Induce seizures as described above.
-
Determine the experimental ED50mix for each fixed-ratio combination.
-
-
Data Analysis:
-
Calculate the theoretical additive ED50add for each combination using the following formula: ED50add = (f_A * ED50_A) + (f_B * ED50_B) where f_A and f_B are the fractions of drug A and drug B in the mixture, and ED50_A and ED50_B are the ED50 values of the individual drugs.
-
Statistically compare the experimental ED50mix with the theoretical ED50add using a t-test. A significant difference indicates a synergistic or antagonistic interaction.
-
Assessment of Adverse Effects
It is crucial to evaluate whether the drug combinations produce adverse effects at the doses that provide the desired therapeutic effect.
1. Chimney Test (Motor Coordination): [10]
-
Place a mouse at the bottom of a vertical glass tube (3 cm diameter, 25 cm length).
-
Record the time it takes for the mouse to climb to the top.
-
An inability to climb within 60 seconds is considered motor impairment.
2. Step-Through Passive Avoidance Task (Long-Term Memory): [10]
-
Use a two-compartment box with a light and a dark chamber connected by a guillotine door.
-
On the training day, place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
A significantly shorter latency compared to the control group suggests memory impairment.
Visualizations
This compound's Mechanism of Action
This compound is a Class Ib antiarrhythmic drug that primarily acts by blocking the fast inward sodium current (INa) in cardiac myocytes and neurons.[12][13][14] This action reduces the rate of rise of the action potential (Phase 0), thereby decreasing excitability.[14]
Caption: Mechanism of action of this compound as a sodium channel blocker.
Isobolographic Analysis Workflow
The following diagram outlines the logical workflow for conducting an isobolographic analysis of a drug interaction.
Caption: Workflow for isobolographic analysis of drug interactions.
Conceptual Isobologram
This diagram illustrates the graphical representation of different types of drug interactions in an isobologram.
Caption: Graphical representation of drug interaction types on an isobologram.
Conclusion
Isobolographic analysis provides a rigorous framework for evaluating the pharmacodynamic interactions of this compound with other drugs. The data presented herein indicate that this compound exhibits additive interactions with lamotrigine, oxcarbazepine, carbamazepine, phenobarbital, and phenytoin in a preclinical seizure model.[3][4][11] Notably, synergistic interactions were observed with topiramate and pregabalin, suggesting potential therapeutic benefits for these combinations.[3] Conversely, an antagonistic interaction was found with valproate.[4] These findings underscore the importance of careful consideration and further investigation of drug combinations involving this compound to optimize therapeutic outcomes and minimize adverse effects. The provided protocols offer a standardized approach for researchers to conduct similar studies and expand our understanding of this compound's interaction profile.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound with Novel Antiepileptic Drugs in the Maximal Electroshock Test in Mice: An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its Interactions with Classical Antiepileptic Drugs: An Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 7. jpccr.eu [jpccr.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
Application Notes and Protocols for Studying Mexiletine's Antiarrhythmic Effects in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the antiarrhythmic properties of mexiletine. The included protocols and data summaries are designed to facilitate the establishment of robust in vitro assays for efficacy and safety assessment.
Introduction
This compound is a Class IB antiarrhythmic agent used in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, particularly the cardiac sodium channel Nav1.5 encoded by the SCN5A gene.[1][3] this compound exhibits state-dependent binding, showing a higher affinity for the open and inactivated states of the channel, which is crucial for its therapeutic effect in rapidly firing or depolarized cardiac tissues.[2][4] In addition to its effects on the fast sodium current, this compound can also modulate the late sodium current and has been shown to interact with other cardiac ion channels, including the hERG potassium channel.[5][6]
Cell culture models, especially human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), have become invaluable tools for studying the electrophysiological effects of drugs like this compound.[7][8] These models allow for detailed investigation of drug-ion channel interactions and their consequences on the cardiac action potential in a human-relevant context.[8][9] This document outlines key cell models, experimental protocols, and expected outcomes for the in vitro assessment of this compound.
Recommended Cell Culture Models
A variety of cell lines can be employed to study the different facets of this compound's action. The choice of model depends on the specific research question, ranging from detailed mechanistic studies on a single ion channel to more integrated assessments of cellular electrophysiology.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a physiologically relevant model for assessing the integrated effects of this compound on the cardiac action potential.[7][10] hiPSC-CMs can be derived from healthy individuals to study general off-target effects or from patients with specific channelopathies, such as Long QT Syndrome (LQTS), to investigate disease-specific therapeutic efficacy.[7][11]
-
HEK293 and CHO Cells: These are human embryonic kidney and Chinese hamster ovary cell lines, respectively, that are commonly used for heterologous expression of specific ion channels.[5][6] They are ideal for studying the direct interaction of this compound with a particular channel (e.g., Nav1.5 or hERG) in isolation, allowing for precise quantification of drug potency and kinetics.[5][6][12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Cell Line | IC50 (µM) | Experimental Condition |
| hERG (Kv11.1) | HEK293 | 3.7 ± 0.7 | Time- and voltage-dependent block[5][13] |
| Nav1.7 | TE671 | 15 ± 1 | At -70 mV holding potential[14] |
| Nav1.7 | HEK293 | 12 ± 1 | At -70 mV holding potential[14] |
| Nav1.7 | TE671 | 96 ± 4 | Tonic block at 0.3 Hz[14] |
| Nav1.7 | HEK293 | 114 ± 9 | Tonic block at 0.3 Hz[14] |
| Nav1.7 | TE671 | 22 ± 2 | Use-dependent block at 20 Hz[14] |
| Nav1.7 | HEK293 | 18 ± 2 | Use-dependent block at 20 Hz[14] |
Table 2: Effects of this compound on Sodium Current (INa) in hiPSC-CMs and HEK293 Cells
| Cell Type | This compound Concentration & Duration | Effect on Peak INa | Effect on Late INa | Key Finding |
| hiPSC-CMs (non-diseased) | 10 µM for 48h (chronic) | ~75% increase after washout[10][15] | Not specified | Chronic treatment increases membrane Nav1.5 expression.[10] |
| HEK293 expressing SCN5A-WT | 10 µM for 48h (chronic) | 62.7% increase after washout[16][17] | Not specified | Chronic treatment enhances channel trafficking.[16] |
| HEK293 expressing SCN5A-1795insD | 10 µM for 48h (chronic) | 93.6% increase after washout[16][17] | Markedly decreased[6] | Rescues loss-of-function and inhibits gain-of-function.[6][16] |
| HEK293 expressing SCN5A-N406K | 500 µM for 48h (chronic) | 2.8-fold increase[6] | ~58-60% decrease[6] | Rescues trafficking defect and inhibits late current.[6] |
Table 3: Effects of this compound on Action Potential Parameters in Cardiomyocytes
| Cell/Tissue Type | This compound Concentration | Effect on Action Potential Duration (APD) | Other Electrophysiological Effects |
| hiPSC-CMs (non-diseased) | 10 µM (acute) | Small but significant increase[10] | No change in upstroke velocity.[10] |
| hiPSC-CMs (non-diseased) | 10 µM for 48h (chronic) | No significant change after washout[10] | Significant increase in AP upstroke velocity.[10] |
| LQT2 hiPSC-CMs | Acute treatment | Significant shortening of field potential duration[11][18] | Antiarrhythmic efficacy.[11] |
| LQT2 Rabbit Cardiomyocytes | Acute treatment | APD90 shortened by 113 ms[11][18] | Strong repolarization shortening.[11] |
| Guinea-pig ventricular muscles | 100 µM | Significant shortening[19][20] | Effect abolished by a KATP channel blocker.[19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Patch-Clamp Electrophysiology for Sodium Current Analysis
This protocol is designed to measure the effects of this compound on peak and late sodium currents in HEK293 cells expressing Nav1.5 or in hiPSC-CMs.
Materials:
-
HEK293 cells transfected with SCN5A or hiPSC-CMs
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For chronic treatment studies, incubate cells with the desired concentration of this compound (e.g., 10 µM) for 48 hours.[10][21] For acute studies, prepare a fresh dilution of this compound in the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Peak Current:
-
Hold the cell at -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments) for 50 ms.
-
Record the resulting inward sodium current.
-
-
Data Acquisition:
-
For acute effects, record baseline currents in the external solution, then perfuse the cell with the this compound-containing solution and repeat the voltage-clamp protocol.
-
For chronic effects, perform recordings after the 48-hour incubation period, ensuring to wash out the drug before recording to assess changes in channel expression and trafficking.[10]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
-
Fit the I-V curve to determine the voltage dependence of activation.
-
Use a pre-pulse protocol to determine the voltage dependence of steady-state inactivation.
-
Protocol 2: Multi-Electrode Array (MEA) for Field Potential Duration Measurement
This protocol is suitable for assessing the integrated electrophysiological effects of this compound on a population of hiPSC-CMs.
Materials:
-
MEA system with integrated amplifier and data acquisition software
-
MEA plates (e.g., 48-well)
-
hiPSC-CMs
-
Culture medium
-
This compound stock solution
Procedure:
-
Cell Plating: Plate a monolayer of spontaneously beating hiPSC-CMs onto the MEA plate. Allow the cells to mature and form a functional syncytium (typically 7-10 days).
-
Baseline Recording: Record baseline field potentials from each electrode for a stable period (e.g., 5-10 minutes).
-
Drug Application: Add this compound at various concentrations to the wells. It is recommended to perform a cumulative dose-response.
-
Post-Drug Recording: After a suitable incubation period for each concentration (e.g., 15-30 minutes), record the field potentials again.
-
Data Analysis:
-
Analyze the recorded waveforms to determine the field potential duration (FPD), which is an analogue of the QT interval.
-
Calculate the corrected FPD (FPDc) using a formula such as Bazett's or Fridericia's correction to account for changes in beat rate.
-
Assess for pro-arrhythmic events such as early afterdepolarizations (EADs).
-
Protocol 3: Calcium Imaging for Intracellular Calcium Transient Analysis
This protocol allows for the investigation of this compound's effects on calcium handling in hiPSC-CMs.
Materials:
-
hiPSC-CMs plated on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Confocal microscope with line-scanning capabilities
-
External solution (as in Protocol 1)
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the hiPSC-CMs with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-45 minutes at room temperature, protected from light.[22]
-
De-esterification: Wash the cells with fresh external solution and allow 30-45 minutes for the dye to de-esterify.[22]
-
Imaging:
-
Place the dish on the stage of the confocal microscope.
-
Use a 488 nm laser for excitation and collect emission above 515 nm.[22]
-
To capture the rapid calcium transients, use the line-scan mode across a single cardiomyocyte.
-
-
Data Acquisition:
-
Record baseline calcium transients in spontaneously beating or electrically paced cells.
-
Perfuse the cells with this compound-containing external solution and record the changes in calcium transients.
-
-
Data Analysis:
-
Measure the amplitude, duration, and decay kinetics of the calcium transients.
-
Analyze for any irregularities in calcium release, such as spontaneous calcium sparks or waves.
-
Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound rescues a mixed biophysical phenotype of the cardiac sodium channel arising from the SCN5A mutation, N406K, found in LQT3 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human‐induced pluripotent stem cell‐derived cardiomyocytes: Cardiovascular properties and metabolism and pharmacokinetics of deuterated this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Efficacy of this compound for Long QT Syndrome Type 2: Evidence From Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Transgenic Rabbits, and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. researchgate.net [researchgate.net]
- 14. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of this compound effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Mexiletine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of Mexiletine in biological matrices and pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias, and due to its narrow therapeutic window, accurate and reliable monitoring of its concentration is crucial.[1][2]
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and improve its chromatographic behavior, enabling sensitive and specific analysis.[3][4] This document outlines methodologies employing different derivatization agents for the analysis of this compound in serum/plasma and pharmaceutical preparations. The methods are highly specific and sensitive, making them suitable for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical products.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated GC-MS methods for this compound determination.
Table 1: Method Validation Parameters for this compound in Serum/Plasma
| Parameter | Method 1: Perfluorooctanoyl Chloride Derivatization | Method 2: 2,2,2-Trichloroethyl Chloroformate Derivatization |
| Linearity Range | 0.2 - 4.0 mg/L[1] | 0.2 - 2.5 mg/L[2] |
| Correlation Coefficient (r) | > 0.99 (implied) | > 0.99 (implied) |
| Within-Run Precision (%RSD) | 1.9% at 1 mg/L[1] | 1.7% at 1 mg/L[2] |
| Between-Run Precision (%RSD) | 2.5% at 1 mg/L[1] | 3.3% at 1 mg/L[2] |
| Limit of Detection (LOD) | 0.1 mg/L[1] | 0.1 mg/L[2] |
| Average Recovery | 80%[1] | Not Reported |
| Internal Standard | N-propylamphetamine[1] | N-propylamphetamine[2] |
Table 2: Method Validation Parameters for this compound in Pharmaceutical Formulations
| Parameter | Method 3: Trimethylsilyl (TMS) Derivatization | Method 4: No Derivatization (GC-FID) |
| Linearity Range | 0.5 - 5 µg/mL[4] | 2.0 - 14 µg/mL[3] |
| Correlation Coefficient (r) | > 0.999[4] | > 0.999[3] |
| Intra-Day Precision (%RSD) | ≤ 2.18%[4] | ≤ 3.42%[3] |
| Inter-Day Precision (%RSD) | ≤ 5.84%[4] | ≤ 3.29%[3] |
| Intra-Day Accuracy (Bias) | Not Reported | ≤ 3.00%[3] |
| Inter-Day Accuracy (Bias) | Not Reported | ≤ 2.45%[3] |
Experimental Protocols
Protocol 1: Determination of this compound in Serum/Plasma using Perfluorooctanoyl Chloride Derivatization
This protocol is adapted from a validated method for therapeutic drug monitoring.[1]
3.1.1. Materials and Reagents
-
This compound Hydrochloride reference standard
-
N-propylamphetamine (Internal Standard)
-
Dichloromethane (HPLC grade)
-
Sodium Hydroxide solution (e.g., 1 M)
-
Perfluorooctanoyl Chloride (derivatizing agent)
-
Anhydrous Sodium Sulfate
-
Serum/plasma samples
-
Calibrators and Quality Control samples
3.1.2. Sample Preparation
-
To 1 mL of serum/plasma sample, calibrator, or QC, add the internal standard (N-propylamphetamine).
-
Alkalinize the sample by adding Sodium Hydroxide solution.
-
Extract this compound and the internal standard by adding 5 mL of dichloromethane and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 25 µL of perfluorooctanoyl chloride.
-
Cap the vial and heat at 80°C for 20 minutes to complete the derivatization.[1]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable volume of solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.
3.1.3. GC-MS Conditions
-
GC System: Agilent 6890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]
-
Inlet Temperature: 250°C[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 180°C at 40°C/min, hold for 1 min, then ramp to 300°C at 30°C/min and hold for 1.5 min.[3] (Note: This program may need optimization for the specific derivative).
-
MS System: Agilent 5973 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
Protocol 2: Determination of this compound in Pharmaceutical Formulations using TMS Derivatization
This protocol is suitable for the quality control of this compound capsules.[4]
3.2.1. Materials and Reagents
-
This compound Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (derivatizing agent)
-
This compound capsules
3.2.2. Sample Preparation
-
Weigh the contents of 20 this compound capsules and calculate the average weight.
-
Accurately weigh a portion of the powdered capsule contents equivalent to a known amount of this compound and transfer to a volumetric flask.
-
Add acetonitrile to dissolve the this compound, sonicate for 10 minutes, and then dilute to the mark with acetonitrile.[3]
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 42).[3]
-
Dilute an aliquot of the filtrate with acetonitrile to a final concentration within the calibration range (e.g., 0.5 - 5 µg/mL).[4]
-
Transfer a portion of the diluted sample solution to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent, MSTFA, and heat to facilitate the reaction (e.g., 30 minutes at 37°C).[5]
-
After cooling, the sample is ready for GC-MS analysis.
3.2.3. GC-MS Conditions
-
GC System: Agilent 6890N or equivalent[4]
-
Column: HP-5MS or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode[4]
-
Carrier Gas: Helium at 1 mL/min[4]
-
Oven Temperature Program: An optimized temperature program should be used to ensure good separation. A starting point could be an initial temperature of 100°C, ramped up to 280°C.
-
MS System: Agilent 5973 or equivalent[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ion to Monitor:
-
This compound-TMS derivative: m/z 116[6]
-
Visualizations
Caption: Experimental workflow for this compound determination by GC-MS.
Caption: The logical relationship of derivatization in GC-MS analysis of this compound.
References
- 1. Gas chromatographic-mass spectrometric determination of serum this compound concentration after derivatization with perfluorooctanoyl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of serum this compound concentration after derivatization with 2,2,2-trichloroethyl chloroformate: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Animal Models of Long QT Syndrome for Mexiletine Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on the electrocardiogram (ECG), which can lead to life-threatening ventricular arrhythmias, specifically Torsades de Pointes (TdP).[1][2] LQTS can be congenital, resulting from mutations in genes encoding ion channels, or acquired, often as a side effect of certain medications.[1][3] Among the congenital forms, Long QT Syndrome Type 3 (LQT3) is caused by gain-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel (Nav1.5).[4][5][6][7] These mutations lead to a persistent late inward sodium current (INa-L), delaying ventricular repolarization and prolonging the action potential duration (APD).[1][4][7]
Mexiletine, a class IB antiarrhythmic drug, is a sodium channel blocker that has shown efficacy in managing LQT3.[8][9][10][11] It acts by inhibiting the late sodium current, thereby shortening the QT interval.[1][12] The evaluation of this compound's efficacy and safety relies on preclinical studies using various animal models that recapitulate the pathophysiology of LQTS. This document provides an overview of these models, quantitative data on this compound's effects, and detailed experimental protocols.
Animal Models of Long QT Syndrome
A variety of animal models are utilized to study LQTS and evaluate the therapeutic potential of drugs like this compound. These models range from in vitro cellular systems to in vivo animal preparations.
Canine Models
Canine models are frequently used in cardiac electrophysiology research due to the similarity of their cardiac action potential and ECG to humans.
-
Drug-Induced LQT3 Model: An LQT3 phenotype can be pharmacologically induced in canines using substances like anthopleurin-A or sea anemone toxin (ATX-II), which enhance the late sodium current.[13][14][15] This model is useful for studying the acute effects of this compound on repolarization and arrhythmogenesis.[13]
-
Drug-Induced Acquired LQTS Model: Sparfloxacin, a fluoroquinolone antibiotic, can induce QT prolongation in canines, mimicking acquired LQTS.[3][16] This model allows for the assessment of this compound's potential to counteract drug-induced proarrhythmic effects.[3][16]
-
Chronic Atrioventricular Block Model: Dogs with chronic atrioventricular block are predisposed to TdP and can be used to study the effects of drugs that prolong repolarization, like sotalol, and the corrective actions of this compound.[17]
Guinea Pig Models
The guinea pig cardiac action potential has a prominent plateau phase, making it a suitable model for studying repolarization abnormalities.
-
Pharmacological LQT3 Model: Similar to the canine model, ATX-II can be used to induce an LQT3 phenotype in guinea pig hearts or isolated cardiomyocytes.[14][15] This model has been instrumental in demonstrating this compound's dose-dependent shortening of the action potential duration.[14][15]
Rabbit Models
Transgenic rabbit models with specific genetic mutations offer a more direct representation of congenital LQTS.
-
Transgenic LQT2 Rabbit Model: Rabbits with a KCNH2 mutation (p.G628S) have been developed to model LQT2.[18] While the primary focus of these models is not LQT3, studies have shown that this compound can also shorten the action potential duration in LQT2 models, suggesting a broader potential application.[18][19][20][21][22]
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
hiPSC-CMs derived from patients with specific LQTS mutations provide a powerful in vitro tool for studying disease mechanisms and for drug screening in a human genetic context.[4][5][23]
-
LQT3 hiPSC-CMs: Cardiomyocytes generated from LQT3 patients carrying SCN5A mutations recapitulate key disease features, including prolonged action potentials and increased late sodium currents.[4][5] These models have demonstrated the ability of this compound to reverse these pathological phenotypes at the cellular level.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various animal models of LQTS.
Table 1: Effect of this compound on Action Potential Duration (APD) in LQT3 Models
| Animal Model | LQT3 Induction | This compound Concentration | APD Change | Reference |
| Guinea Pig | 40 nmol/L ATX-II | 1 µmol/L | -0.5% (APD50) | [14][15] |
| Guinea Pig | 40 nmol/L ATX-II | 5 µmol/L | -6.7% (APD50) | [14][15] |
| Guinea Pig | 40 nmol/L ATX-II | 15 µmol/L | -14.4% (APD50) | [14][15] |
| Guinea Pig | 40 nmol/L ATX-II | 45 µmol/L | -19.4% (APD50) | [14][15] |
| Guinea Pig | 40 nmol/L ATX-II | 70 µmol/L | -18.8% (APD50) | [14][15] |
| LQT3 hiPSC-CMs | p.R1644H mutation | 100 µM | -25.8% | [4] |
| LQT3 hiPSC-CMs | p.V1763M mutation | Not specified | Reversed prolonged APD | [5] |
Table 2: Effect of this compound on QT Interval in LQTS Models
| Animal Model | LQTS Induction | This compound Dose/Concentration | QTc Change | Reference |
| Canine | Sparfloxacin (30 mg/kg) | 3 mg/kg, i.v. | Shortened | [3][16] |
| LQT3 Patients | SCN5A mutations | 6-8 mg/kg, oral | 535 ms to 445 ms | [9][10] |
| Neonate with LQT3 | Tyr1795Cys mutation | 6 mg/kg/day | 537 ms to 443 ms | [9] |
| Canine (LQT3 Model) | ATX-II | 2-5 µmol/L | Abbreviated | [24] |
| Canine (LQT2 Model) | d-sotalol | 2-5 µmol/L | Abbreviated | [24] |
| Rabbit (TS Model) | BayK 8644 (1 µmol/L) | 30 µmol/L | Shortened (from 437±32 ms) | [25] |
Experimental Protocols
Protocol 1: Pharmacological Induction of LQT3 in Guinea Pigs and Electrophysiological Recording
Objective: To induce an LQT3 phenotype in guinea pig ventricular myocytes using ATX-II and to evaluate the effect of this compound on action potential duration.
Materials:
-
Adult guinea pigs
-
Collagenase solution
-
Tyrode's solution
-
Sea anemone toxin (ATX-II)
-
This compound hydrochloride
-
Patch-clamp setup (amplifier, digitizer, microscope)
-
Glass microelectrodes
Procedure:
-
Myocyte Isolation:
-
Anesthetize the guinea pig and excise the heart.
-
Perfuse the heart with a calcium-free Tyrode's solution to wash out the blood.
-
Switch to a collagenase-containing solution to digest the cardiac tissue.
-
Mechanically dissociate the ventricles to obtain single myocytes.
-
-
Electrophysiological Recording:
-
Place the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with normal Tyrode's solution.
-
Establish a whole-cell patch-clamp configuration using a glass microelectrode filled with an appropriate internal solution.
-
Record baseline action potentials by injecting a current pulse.
-
-
LQT3 Induction:
-
This compound Application:
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Compare the APD values before and after the application of ATX-II and at different concentrations of this compound.
-
Protocol 2: Evaluation of this compound in a Canine Model of Drug-Induced LQTS
Objective: To assess the efficacy of this compound in reversing drug-induced QT prolongation in an in vivo canine model.
Materials:
-
Adult mongrel dogs
-
Anesthesia (e.g., halothane)
-
ECG recording system
-
Intravenous catheters
-
Sparfloxacin
-
This compound hydrochloride
-
Hemodynamic monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Insert intravenous catheters for drug administration and blood sampling.
-
Attach ECG leads for continuous monitoring of the QT interval.
-
Monitor hemodynamic parameters such as blood pressure and heart rate.
-
-
Baseline Recordings:
-
Record baseline ECG and hemodynamic data for a sufficient period to establish a stable baseline.
-
-
Induction of LQTS:
-
Administer a supratherapeutic dose of sparfloxacin (e.g., 30 mg/kg, i.v.) to induce a significant prolongation of the QT interval.[16]
-
Monitor the ECG for the development of QT prolongation.
-
-
This compound Administration:
-
Once a stable prolongation of the QT interval is observed (e.g., 30 minutes post-sparfloxacin), administer a clinically relevant dose of this compound (e.g., 3 mg/kg, i.v.).[16]
-
-
Post-Mexiletine Monitoring:
-
Continuously record the ECG and hemodynamic parameters after this compound administration.
-
Monitor for changes in the QT interval, heart rate, and blood pressure.
-
-
Data Analysis:
-
Measure the QT interval and correct for heart rate (QTc) at baseline, after sparfloxacin administration, and after this compound administration.
-
Analyze the changes in QTc to determine the effect of this compound.
-
Protocol 3: Generation and Electrophysiological Characterization of LQT3 hiPSC-CMs
Objective: To generate cardiomyocytes from LQT3 patient-derived iPSCs and evaluate the effect of this compound on their electrophysiological properties.
Materials:
-
LQT3 patient-derived induced pluripotent stem cells (iPSCs)
-
Cell culture reagents for iPSC maintenance and cardiac differentiation
-
Multi-electrode array (MEA) system or patch-clamp setup
-
This compound hydrochloride
Procedure:
-
Cardiac Differentiation:
-
Culture the LQT3 iPSCs under conditions that promote differentiation into cardiomyocytes. This typically involves a staged protocol using specific growth factors and small molecules.
-
-
Cardiomyocyte Maturation:
-
Allow the differentiated cardiomyocytes to mature in culture. Spontaneously beating cells should be observable.
-
-
Electrophysiological Analysis:
-
MEA Recording: Plate the mature cardiomyocytes on a multi-electrode array to record field potentials. The field potential duration is a surrogate for the QT interval.
-
Patch-Clamp Recording: Alternatively, perform single-cell patch-clamp recordings to measure action potential duration and late sodium currents.
-
-
Baseline Recordings:
-
Record baseline field potentials or action potentials from the LQT3 hiPSC-CMs.
-
-
This compound Treatment:
-
Apply this compound at a relevant concentration (e.g., 100 µM) to the cardiomyocyte culture.[4]
-
-
Post-Treatment Recordings:
-
Record field potentials or action potentials after this compound application to assess its effect on repolarization.
-
-
Data Analysis:
-
Measure the field potential duration or action potential duration before and after this compound treatment.
-
If performing voltage-clamp experiments, quantify the reduction in the late sodium current.
-
Visualizations
Caption: LQT3 pathophysiology and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in a canine LQTS model.
Caption: Workflow for hiPSC-derived cardiomyocyte model of LQTS.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a novel LQT3 variant with a selective efficacy of this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human iPS cell model of type 3 long QT syndrome recapitulates drug-based phenotype correction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling type 3 long QT syndrome with cardiomyocytes derived from patient-specific induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]
- 7. Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Frontiers | this compound Treatment for Neonatal LQT3 Syndrome: Case Report and Literature Review [frontiersin.org]
- 10. This compound Treatment for Neonatal LQT3 Syndrome: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. sads.org [sads.org]
- 13. Ventricular tachyarrhythmias in a canine model of LQT3: arrhythmogenic effects of sympathetic activity and therapeutic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on long QT syndrome model [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Effects of this compound on the canine model of sparfloxacin-induced long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound antagonizes effects of sotalol on QT interval duration and its proarrhythmic effects in a canine model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sads.org [sads.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Therapeutic Efficacy of this compound for Long QT Syndrome Type 2: Evidence From Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Transgenic Rabbits, and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 23. Patient-specific induced pluripotent stem-cell models for long-QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Mexiletine Dose-Response Studies in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, that functions by blocking sodium channels in cardiac myocytes.[1][2][3] It is utilized in veterinary medicine to manage ventricular arrhythmias, such as ventricular premature complexes (VPCs) and ventricular tachycardia.[4] These application notes provide detailed protocols for conducting dose-response studies of this compound in canine models to evaluate its efficacy and safety. The goal of such studies is often to achieve a significant reduction in ventricular ectopy, with a target of at least an 85% decrease in VPCs.[3]
Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by inhibiting the inward sodium current (INa) during phase 0 of the cardiac action potential.[1][2] It preferentially binds to the inactivated state of the voltage-gated sodium channel, Nav1.5, which is the predominant cardiac sodium channel isoform.[5][6][7] This state-dependent binding means that this compound is more effective at higher heart rates and in ischemic tissue, where cells are more frequently depolarized.[1] By blocking the sodium current, this compound reduces the maximum rate of depolarization (Vmax), thereby suppressing ectopic pacemaker activity and interrupting re-entrant circuits that cause ventricular arrhythmias.[1]
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the cardiac sodium channel.
Pharmacokinetics in Canines
This compound is well-absorbed orally in dogs, with a bioavailability of approximately 85-90%.[3] It is primarily metabolized by the liver, and its elimination half-life can be prolonged in animals with hepatic dysfunction or reduced cardiac output.[3] Understanding these pharmacokinetic properties is crucial for designing appropriate dosing regimens.
| Parameter | Value | Reference |
| Oral Bioavailability | ~85-90% | [3] |
| Time to Peak Plasma Concentration | 2-4 hours | [8] |
| Protein Binding | 50-60% | [1] |
| Elimination Half-Life | 9-12 hours | |
| Metabolism | Primarily Hepatic | [3] |
| Excretion | ~10% unchanged in urine | [3] |
Experimental Design and Protocols
Experimental Workflow Diagram
Caption: Workflow for a canine this compound dose-response study.
Protocol for Intravenous Dose-Response Study
This protocol is designed to determine the acute dose-dependent effects of intravenous this compound on ventricular arrhythmias.
1. Animal Preparation:
-
Acclimate healthy adult dogs of a suitable breed (e.g., Beagles) to the laboratory environment.
-
Perform a baseline physical examination, complete blood count, serum chemistry panel, and echocardiogram to ensure no underlying health issues.
-
If studying induced arrhythmias, surgically prepare the animals for the desired model (e.g., coronary ligation for ischemia-induced arrhythmias).[9][10] Allow for an appropriate recovery period.
2. Baseline Data Collection:
-
Place an intravenous catheter for drug administration and another for blood sampling.[11]
-
Record a baseline 12-lead ECG and/or a 24-hour Holter monitor to quantify the baseline frequency and characteristics of ventricular arrhythmias.
3. Dose Escalation:
-
Administer a saline placebo intravenously over 10-15 minutes and monitor for 30 minutes to establish a baseline under experimental conditions.
-
Begin with a low dose of this compound (e.g., 1-2 mg/kg) administered as an intravenous infusion over 10-15 minutes.[8]
-
After a washout period or in a crossover design, subsequent escalating doses (e.g., 4 mg/kg, 6 mg/kg, 8 mg/kg) can be administered.[8]
4. Monitoring and Sampling:
-
Pharmacodynamic (ECG) Monitoring: Continuously record ECG throughout the infusion and for a designated period afterward. Key parameters to measure include heart rate, PR interval, QRS duration, and QT interval.[12][13][14] The primary efficacy endpoint is the percentage reduction in VPCs from baseline.
-
Pharmacokinetic (Blood) Sampling: Collect blood samples (e.g., 2-3 mL in EDTA tubes) at predefined time points: pre-dose, end of infusion, and at regular intervals post-infusion (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine plasma this compound concentrations.[15][16]
-
Safety Monitoring: Continuously observe the animal for any adverse effects, such as nausea, vomiting, tremors, ataxia, or changes in blood pressure.[4]
Protocol for Oral Dose-Response Study
This protocol assesses the efficacy and safety of chronic oral administration of this compound.
1. Animal and Baseline Data:
-
Follow the same animal preparation and baseline data collection steps as in the intravenous study. A 24-hour Holter monitor is essential to establish a stable baseline of ventricular ectopy.
2. Dosing Regimen:
-
Administer this compound orally with food to minimize gastrointestinal side effects.[4]
-
A common starting dose is in the range of 4-8 mg/kg every 8 hours.[17]
-
The study can be designed as a dose-escalation study where the dose is increased every 7-14 days if the antiarrhythmic effect is insufficient and no adverse effects are observed.
3. Monitoring and Data Collection:
-
Efficacy: Perform a 24-hour Holter recording towards the end of each dosing period to quantify the reduction in VPCs. A therapeutic success is often defined as an ≥85% reduction in VPCs.[18]
-
Pharmacokinetics: At steady-state (after several days of consistent dosing), collect blood samples to determine trough and peak plasma concentrations. For an 8-hour dosing interval, this could be immediately before a dose and 2-3 hours post-dose.
-
Safety: Conduct daily clinical observations and regular bloodwork (hematology and chemistry) to monitor for any signs of toxicity.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Intravenous Dose-Response and Efficacy
| IV Dose (mg/kg) | Mean Peak Plasma Conc. (µg/mL) | Mean VPC Reduction (%) | Observed Adverse Effects |
| Placebo | 0 | <5% | None |
| 2 | [Insert Data] | [Insert Data] | None |
| 4 | [Insert Data] | [Insert Data] | Mild sedation |
| 6 | [Insert Data] | [Insert Data] | Tremors, nausea |
| 8 | [Insert Data] | [Insert Data] | Ataxia, vomiting |
Table 2: Oral Dosing Efficacy and Safety
| Oral Dose (mg/kg, q8h) | Mean Trough Plasma Conc. (µg/mL) | Mean Peak Plasma Conc. (µg/mL) | Mean VPC Reduction (%) | Observed Adverse Effects |
| 4 | [Insert Data] | [Insert Data] | [Insert Data] | Occasional inappetence |
| 6 | [Insert Data] | [Insert Data] | [Insert Data] | Intermittent nausea |
| 8 | [Insert Data] | [Insert Data] | [Insert Data] | GI upset, mild tremors |
Table 3: Effective Plasma Concentrations in Canine Arrhythmia Models
| Arrhythmia Model | Minimum Effective Plasma Concentration (µg/mL) | Reference |
| Digitalis-induced | 1.8 ± 0.6 | [9] |
| 24-h Coronary Ligation | 1.9 ± 0.3 | [9] |
| 48-h Coronary Ligation | 2.2 ± 0.4 | [9] |
| Adrenaline-induced | 3.7 ± 0.9 | [9] |
Conclusion
These protocols provide a framework for conducting robust this compound dose-response studies in canines. Careful experimental design, including appropriate animal models, dosing regimens, and comprehensive monitoring, is essential for accurately characterizing the pharmacodynamic and pharmacokinetic profile of this compound. The resulting data will aid in determining optimal therapeutic dosages for the management of ventricular arrhythmias in dogs while ensuring animal welfare and safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib [mdpi.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. dvm360.com [dvm360.com]
- 14. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 15. vet.purdue.edu [vet.purdue.edu]
- 16. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 17. Combination therapy with this compound and sotalol suppresses inherited ventricular arrhythmias in German shepherd dogs better than this compound or sotalol monotherapy: a randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiarrhythmic efficacy and safety of oral this compound in dogs with ventricular arrhythmias: a multicentre, retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mexiletine's Ion Channel Block Using Whole-Cell Voltage Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, thereby reducing the maximum upstroke velocity of the action potential.[1][3] this compound exhibits state-dependent binding, showing higher affinity for open and inactivated sodium channels, and demonstrates use-dependent characteristics, meaning its blocking effect is more pronounced at higher heart rates.[4][5] Understanding the nuanced interactions between this compound and various ion channels is crucial for elucidating its therapeutic efficacy and potential side effects.
This document provides detailed application notes and experimental protocols for investigating the ion channel blocking properties of this compound using the whole-cell voltage clamp technique. These guidelines are intended for researchers, scientists, and drug development professionals.
Key Ion Channels Affected by this compound
While primarily known as a sodium channel blocker, this compound also exerts effects on other ion channels, albeit typically at higher concentrations.
-
Voltage-Gated Sodium Channels (Nav): This is the primary target of this compound. It shows varying affinities for different isoforms, including Nav1.2, Nav1.4, Nav1.5, and Nav1.7.[2][6] The block is voltage- and state-dependent.
-
Voltage-Gated Potassium Channels (Kv): this compound has been shown to inhibit some potassium channels, such as the hERG channel, which is crucial for cardiac repolarization.[7][8] It has also been found to activate ATP-sensitive potassium channels (KATP).[9]
-
Voltage-Gated Calcium Channels (Cav): this compound can inhibit L-type calcium channels, which play a role in cardiac action potential duration and contraction.[3]
Quantitative Data: this compound's Ion Channel Blockade
The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative parameters of this compound's block on various ion channels as determined by whole-cell voltage clamp experiments.
| Channel | Cell Line | Holding Potential (Vhold) | IC50 (µM) | Reference(s) |
| hNav1.5 (peak current) | HEK293 | -120 mV | 47.0 ± 5.4 | [10] |
| hNav1.5 | HEK293 | N/A | 67.2 | [11] |
| hNav1.4 (resting state) | tsA201 | -160 mV | 431.2 ± 9.4 | [12] |
| hNav1.4 (inactivated state) | tsA201 | -70 mV | 67.8 ± 7.0 | [12] |
| hERG (Kv11.1) | HEK293 | N/A | 3.7 ± 0.7 | [7][8] |
| m-hydroxythis compound on hERG | HEK293 | N/A | 22.4 ± 1.2 | [7][8] |
Table 1: IC50 Values of this compound for Various Ion Channels.
| Parameter | NaV1.5 | NaV1.7 | Reference(s) |
| Control V1/2 of activation (mV) | -44.7 ± 1.8 | -30.4 ± 1.2 | [13] |
| V1/2 of activation with 0.3 mM this compound (mV) | -47.0 ± 1.6 | -30.3 ± 1.1 | [13] |
| Control V1/2 of fast inactivation (mV) | -83.5 ± 1.4 | -78.0 ± 1.4 | [2] |
| V1/2 of fast inactivation with 0.3 mM this compound (mV) | Shifted to more negative potentials | Shifted to more negative potentials | [2] |
| Control V1/2 of slow inactivation (mV) | -65.4 ± 11.9 | -41.0 ± 3.4 | [2] |
| V1/2 of slow inactivation with 0.3 mM this compound (mV) | Shifted to more negative potentials | Shifted to more negative potentials | [2] |
Table 2: Effects of this compound on Gating Properties of NaV1.5 and NaV1.7 Channels.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on ion channels using the whole-cell voltage clamp technique. These protocols are based on established methodologies and can be adapted for specific experimental needs.[14][15][16]
Cell Preparation
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the ion channel of interest (e.g., hNav1.5, hERG) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[17][18] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: For electrophysiological recordings, plate the cells onto glass coverslips at a low density to allow for easy identification of individual cells.
Solutions and Reagents
For Sodium Channel Recordings: [14]
-
External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 5 EGTA, 5 HEPES, 5 MgATP, 0.4 TrisGTP. Adjust pH to 7.2 with CsOH.
For Potassium Channel (hERG) Recordings: [14]
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 MgATP. Adjust pH to 7.3 with KOH.
For L-type Calcium Channel Recordings: [3]
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block sodium and potassium currents, add Tetrodotoxin (TTX) and appropriate potassium channel blockers (e.g., 4-AP, TEA).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.
This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in distilled water or an appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
Whole-Cell Voltage Clamp Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Approaching and Sealing: Mount the filled pipette onto the headstage of the patch-clamp amplifier. Under visual control using a microscope, carefully approach a selected cell with the pipette tip while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: Compensate for pipette and whole-cell capacitance and series resistance. Apply the appropriate voltage protocols to elicit and record the ionic currents of interest using a patch-clamp amplifier and data acquisition software.
Voltage Protocols for Studying this compound Block
1. Tonic (Resting State) Block:
-
Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV for sodium channels).
-
Apply short depolarizing pulses to a test potential (e.g., -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit currents.
-
After obtaining a stable baseline, perfuse the cell with different concentrations of this compound and record the reduction in peak current amplitude.
2. Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses to a test potential (e.g., -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
-
Measure the progressive decrease in current amplitude during the pulse train in the presence of this compound.
3. Inactivated State Block:
-
Use a two-pulse protocol. From a holding potential of -120 mV, apply a long conditioning prepulse to various potentials (e.g., from -120 mV to -30 mV for 500 ms) to induce different levels of channel inactivation.
-
Follow the prepulse with a brief test pulse to a constant potential (e.g., -10 mV) to measure the available current.
-
Perform this protocol in the absence and presence of this compound to determine its effect on the steady-state inactivation curve. A leftward shift in the curve indicates preferential binding to the inactivated state.[19]
Data Analysis
-
IC50 Determination: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.[14]
-
Gating Property Analysis: Fit the current-voltage relationships with the Boltzmann equation to determine the voltage of half-maximal activation (V1/2) and the slope factor (k). Similarly, fit the steady-state inactivation data to determine the V1/2 of inactivation.
-
Use-Dependence Quantification: Quantify use-dependent block by calculating the percentage of current reduction at the end of a pulse train compared to the first pulse.
Visualizations
Caption: Experimental workflow for whole-cell voltage clamp studies.
Caption: State-dependent block of sodium channels by this compound.
References
- 1. Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 3. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoTouch: intracellular recording using transmembrane conductive nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. homepages.gac.edu [homepages.gac.edu]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Ventricular Tachycardia in Animal Models for Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for inducing ventricular tachycardia (VT) in various animal models. The protocols outlined are intended to serve as a guide for researchers in the field of cardiac electrophysiology and pharmacology to assess the efficacy and proarrhythmic potential of novel therapeutic agents.
Introduction
Ventricular tachycardia is a life-threatening cardiac arrhythmia that is a major cause of sudden cardiac death. Animal models that faithfully replicate the electrophysiological substrates of VT are indispensable tools for understanding its mechanisms and for the preclinical evaluation of antiarrhythmic drugs.[1][2] This document details four commonly employed methods for VT induction: Programmed Electrical Stimulation (PES), Ischemia-Reperfusion Injury, Pharmacological Induction, and Chronic Tachy-Pacing.
Each section provides a theoretical background, a summary of quantitative data in tabular format, detailed experimental protocols, and a visual representation of the underlying signaling pathways or experimental workflows.
Programmed Electrical Stimulation (PES)
Programmed electrical stimulation is a widely used technique to initiate reentrant ventricular arrhythmias by delivering precisely timed electrical stimuli to the ventricle.[3] This method allows for a controlled assessment of the vulnerability of the myocardium to VT. The protocol can be adapted for various animal species, including rats, dogs, and pigs.[4][5][6]
Data Presentation
Table 1: Quantitative Data for Programmed Electrical Stimulation (PES)-Induced VT
| Animal Model | Strain/Breed | Anesthesia | VT Induction Rate | Key Electrophysiological Parameters | Reference(s) |
| Rat | Sprague-Dawley | Inactin/Isoflurane | 71% (27/39) in CHF rats vs. 0% (0/10) in sham | Decreased electrogram and MAP amplitude in border zone | [7] |
| Dog | Mongrel | Halothane, Pentobarbital, or Fentanyl-droperidol | Conscious: 100% (15/15); Halothane: 50% (5/10); Pentobarbital: 60% (6/10) | Halothane prolonged PR interval and ventricular effective refractory period | [8] |
| Dog | Mongrel | - | 1 extrastimulus: 30% (3/10); 2 extrastimuli: 100% (10/10) | Specificity with 1 extrastimulus: 100%; with 2: 50% | [4] |
| Pig | Domestic | - | 71% (5/7) sustained, monomorphic VT | - | [5] |
| Mouse | C57BL/6J | - | Conventional PES: 0%; Modified PES (>6 extrastimuli): 50% | - | [9][10] |
CHF: Chronic Heart Failure; MAP: Monophasic Action Potential
Experimental Protocol: PES in a Rat Model of Chronic Heart Failure
This protocol is adapted from studies in Sprague-Dawley rats with surgically induced chronic heart failure.[7][11]
Materials:
-
Anesthetized adult male Sprague-Dawley rats (6 weeks post-coronary artery ligation)
-
PowerLab system and LabChart software
-
Concentric microelectrode and clinical EP catheter
-
Custom MATLAB software for programmed electrical stimulation
-
Three-lead ECG recorder
-
Pressure catheter
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Record a baseline three-lead ECG.
-
Introduce a pressure catheter into the left ventricle to measure hemodynamic parameters.
-
Position a concentric microelectrode or a clinical EP catheter on the epicardial surface of the ventricle.
-
Record local epicardial monophasic action potentials (MAPs) and voltages.
-
Initiate the PES protocol using custom software:
-
Deliver a drive train of eight equidistant stimuli (S1).
-
Introduce a premature stimulus (S2) following the S1 train.
-
Decrement the S2 coupling interval in 5-millisecond steps until loss of capture, which defines the effective refractory period.
-
-
Sustained ventricular tachycardia is defined as more than fifteen consecutive premature ventricular contractions.[7]
Visualization
Ischemia-Reperfusion Injury
This model mimics the clinical scenario of myocardial infarction followed by reperfusion, which is a common trigger for ventricular arrhythmias. The abrupt restoration of blood flow to ischemic tissue creates a heterogeneous electrophysiological environment conducive to reentry and triggered activity.[12][13][14] This model is frequently used in rabbits, dogs, and pigs.[15][16][17]
Data Presentation
Table 2: Quantitative Data for Ischemia-Reperfusion-Induced VT
| Animal Model | Ischemia Duration | Reperfusion Duration | VT/VF Incidence | Key Electrophysiological Changes | Reference(s) |
| Rabbit | 20 min | - | VF: 76% in CHF vs. 27% in control | Prolonged action potential duration in CHF | [15] |
| Rabbit | 30 min | - | Sustained VT induced in 75% of MI rabbits | - | [18] |
| Dog | 2 hours | 4-7 days | Sustained VT induced in 80% (8/10) | - | [16] |
| Pig | - | - | Increased T vector loop abnormalities | Link between repolarization dispersion and VT/VF | [17] |
VF: Ventricular Fibrillation; CHF: Chronic Heart Failure; MI: Myocardial Infarction
Experimental Protocol: Ischemia-Reperfusion in a Rabbit Model
This protocol is based on established methods for inducing ischemia-reperfusion injury in New Zealand White rabbits.[16][19]
Materials:
-
Anesthetized New Zealand White rabbits
-
Mechanical ventilator
-
ECG monitoring system
-
Surgical instruments for thoracotomy
-
4-0 silk suture
-
Small vinyl tube for snare
Procedure:
-
Anesthetize the rabbit, intubate, and initiate mechanical ventilation.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 4-0 silk suture under the LAD artery.
-
Thread the ends of the suture through a small vinyl tube to create a snare.
-
Induce regional ischemia by tightening the snare to occlude the LAD artery. Myocardial ischemia is confirmed by visual observation of regional cyanosis of the epicardium.
-
Maintain the occlusion for 30 minutes.
-
Initiate reperfusion by releasing the snare.
-
Monitor the ECG continuously for the occurrence of ventricular arrhythmias.
Visualization
Pharmacological Induction with Ouabain
Ouabain, a cardiac glycoside, induces ventricular arrhythmias by inhibiting the Na+/K+-ATPase pump.[20] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, promoting delayed afterdepolarizations (DADs) and triggered activity.[21][22][23] The canine model is frequently used for this purpose.[2][24][25]
Data Presentation
Table 3: Quantitative Data for Ouabain-Induced VT in Dogs
| Parameter | Value | Conditions | Reference(s) |
| Induction Dose | 20.9 ± 10.0 µg/kg (mean) | Infusion through MAP recording catheter | [25] |
| VT Cycle Length | 369 ± 12 msec (mean) | Sustained monomorphic VT | [25] |
| Time to Conversion with Lidocaine | 1.5 to 7.0 min | Epicardial lidocaine matrix (≥300 mg) | [26][27] |
Experimental Protocol: Ouabain Induction in a Canine Model
This protocol is based on in vivo studies in dogs.[25]
Materials:
-
Anesthetized mongrel dogs
-
Catheter electrode system for recording monophasic action potentials (MAPs) and delivering ouabain
-
Ouabain solution (10⁻⁵ M)
-
ECG and hemodynamic monitoring equipment
-
Verapamil for arrhythmia termination (optional)
Procedure:
-
Anesthetize the dog and establish ECG and hemodynamic monitoring.
-
Introduce the specialized MAP recording and infusion catheter into the left ventricle via a femoral artery.
-
Position the catheter on the endocardial surface of the septum.
-
Record baseline MAPs.
-
Begin infusion of ouabain (10 µg/kg) through the catheter.
-
Monitor for changes in MAP duration and the appearance of delayed afterdepolarizations (DADs) during ventricular pacing.
-
Administer additional infusions of ouabain to induce sustained monomorphic VT.
-
The endpoint is the induction of sustained VT.
-
If necessary, verapamil (0.015-0.034 mg/kg) can be infused locally through the catheter to terminate the arrhythmia.[25]
Visualization
Chronic Tachy-Pacing
Prolonged rapid ventricular pacing induces a state of tachycardia-induced cardiomyopathy, characterized by ventricular remodeling, systolic dysfunction, and an increased propensity for ventricular arrhythmias.[28][29][30][31][32] This model is particularly useful for studying the long-term effects of tachycardia on cardiac structure and function. Swine are a commonly used large animal model for this purpose.[7][11][33]
Data Presentation
Table 4: Hemodynamic and Structural Changes with Tachy-Pacing in Swine
| Parameter | Baseline | After Pacing | Pacing Protocol | Reference(s) |
| LVEF (%) | 69 ± 8 | 32 ± 7 | 170 bpm, continuous | [31] |
| LVEDD (cm) | 4.9 ± 0.4 | 6.7 ± 0.4 | 170 bpm, continuous | [31] |
| Cardiac Output (L/min/kg) | 0.085 ± 0.016 | 0.061 ± 0.018 | 230 bpm for 7 days | [32] |
| LV End-Diastolic Pressure (mmHg) | 8.6 ± 3.6 | 23.2 ± 7.7 | 230 bpm for 7 days | [32] |
| Systolic Blood Pressure (mmHg) | Higher in healthy | Lower in paced animals | ≥ 1 month | [7] |
LVEF: Left Ventricular Ejection Fraction; LVEDD: Left Ventricular End-Diastolic Diameter
Experimental Protocol: Tachy-Pacing in a Swine Model
This protocol describes the induction of tachycardia-induced cardiomyopathy in swine.[11]
Materials:
-
Healthy swine
-
Implantable pacemaker
-
Ventricular pacing lead
-
Surgical instruments for pacemaker implantation
-
Echocardiography equipment
Procedure:
-
Under general anesthesia, surgically implant a ventricular pacing lead into the apex of the right ventricle via a transvenous approach.
-
Create a subcutaneous pocket for the pacemaker generator.
-
Connect the pacing lead to the pacemaker and program the device to pace continuously at a high rate (e.g., 200-240 beats/min).
-
Allow the animal to recover from surgery.
-
Maintain continuous rapid pacing for 4-8 weeks.
-
Periodically assess the development of heart failure through clinical signs (tachypnea, fatigue) and echocardiography (ventricular dilation, reduced ejection fraction).
-
After the development of cardiomyopathy, the animal is ready for drug testing, during which VT can be induced, often with PES.
Visualization
References
- 1. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ouabain-induced ventricular tachycardia and its effect on the performance and metabolism of the dog heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmed Ventricular Stimulation: Risk Stratification and Guiding Antiarrhythmic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Programmed ventricular stimulation in structural heart disease: Implications of patterns of ventricular arrhythmias induced to long-term outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of short-term rapid ventricular pacing followed by pacing interruption on arterial blood pressure in healthy pigs and pigs with tachycardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of effects of three anesthetic agents on induction of ventricular tachycardia in a canine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A modified approach for programmed electrical stimulation in mice: Inducibility of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modified approach for programmed electrical stimulation in mice: Inducibility of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachycardia-Induced Cardiomyopathy As a Chronic Heart Failure Model in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Cellular and pathophysiological mechanisms of ventricular arrhythmias in acute ischemia and infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ischemia induced repolarization dispersion changes and ventricular arrhythmia: Validation of Frank vectorcardiography parameters: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ischaemia-induced and reperfusion-induced arrhythmias differ in their sensitivity to potassium: implications for mechanisms of initiation and maintenance of ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 23. utoledo.edu [utoledo.edu]
- 24. Ouabain-induced ventricular tachycardia and its effect on the performance and metabolism of the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 27. Conversion of ouabain-induced ventricular tachycardia in dogs with epicardial lidocaine: pharmacodynamics and functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Tachycardia-induced cardiomyopathy: a review of animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Tachycardia induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What About Tachycardia-induced Cardiomyopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jdc.jefferson.edu [jdc.jefferson.edu]
- 32. researchgate.net [researchgate.net]
- 33. journals.pan.pl [journals.pan.pl]
Application Note: Evaluating the Electrophysiological Effects of Mexiletine using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have become an essential tool in cardiovascular research and drug development.[1] These cells recapitulate many of the electrophysiological and mechanical properties of human heart cells, offering a powerful in vitro platform for assessing drug efficacy and cardiotoxicity.[2][3] Mexiletine, a Class Ib antiarrhythmic agent, is used to treat ventricular arrhythmias.[4][5] Structurally similar to lidocaine, its primary mechanism involves the blockade of cardiac sodium channels.[4][6] This application note provides detailed protocols for testing the acute and chronic effects of this compound on hiPSC-CMs using electrophysiological and imaging techniques.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effect by inhibiting the fast inward sodium current (INa) required for the initiation and conduction of cardiac impulses.[6][7] As a Class Ib agent, it exhibits fast onset and offset kinetics, preferentially binding to and stabilizing the inactivated state of the voltage-gated sodium channel, Nav1.5 (encoded by the SCN5A gene).[4][7][8] This action reduces the rate of rise of the action potential (Phase 0), shortens the action potential duration, and decreases the effective refractory period in Purkinje fibers.[6][7] This modulation of sodium channel availability diminishes the excitability of cardiac muscle, thereby suppressing the abnormal electrical activity that leads to arrhythmias.[7]
Caption: Mechanism of this compound on the cardiac NaV1.5 channel.
Experimental Applications and Data
hiPSC-CMs can be used to model both the therapeutic and off-target effects of this compound. Key applications include assessing its acute electrophysiological impact, its chronic effects on sodium channel expression and trafficking, and its efficacy in disease-specific models like Long QT Syndrome Type 3 (LQTS3).
Chronic Effects of this compound on hiPSC-CMs
Studies have shown that chronic administration of this compound can have a chaperone-like effect, increasing the density of sodium channels at the cell membrane.[9][10] A 48-hour incubation with a clinically relevant concentration of 10 µM this compound, followed by a washout period, resulted in a significant increase in peak sodium current (INa) and action potential upstroke velocity (Vmax) in healthy hiPSC-CMs.[9][11][12] This suggests that chronic treatment enhances the membrane trafficking of Nav1.5 channels.[9][10] Interestingly, these chronic effects on Vmax were observed without significant changes to the action potential duration (APD).[9][13]
| Parameter | Vehicle Control | Chronic this compound (10 µM, 48h) | Percentage Change | Citation(s) |
| Peak INa Density (at -20 mV) | -202.7 ± 31.7 pA/pF | -359.6 ± 40.6 pA/pF | ~75% Increase | [9] |
| AP Upstroke Velocity (Vmax) | Baseline Value | ~110% Increase from Baseline | ~110% Increase | [9] |
| AP Duration (APD90) | No Significant Change | No Significant Change | N/A | [9] |
| Resting Membrane Potential (RMP) | No Significant Change | No Significant Change | N/A | [9] |
| AP Amplitude (APA) | No Significant Change | No Significant Change | N/A | [9] |
Table 1: Summary of Chronic this compound Effects on hiPSC-CMs.
Acute Effects of this compound on hiPSC-CMs
In contrast to its chronic effects, acute application of this compound (10 µM) does not significantly alter the peak INa density or AP upstroke velocity.[9] However, acute exposure leads to a small but significant prolongation of the action potential duration (APD20, APD50, and APD90), an effect that is reversible upon washout.[9][14] This highlights the importance of distinguishing between the immediate channel-blocking effects and the longer-term impacts on channel expression and trafficking.
| Parameter | Pre-treatment | Acute this compound (10 µM) | Post-Washout | Citation(s) |
| Peak INa Density | No Significant Change | No Significant Change | N/A | [9] |
| AP Upstroke Velocity (Vmax) | No Significant Change | No Significant Change | N/A | [9] |
| AP Duration (APD90) | Baseline Value | Small, Significant Increase | Reversible to Baseline | [9] |
| AP Duration (APD50) | Baseline Value | Small, Significant Increase | Reversible to Baseline | [9] |
| AP Duration (APD20) | Baseline Value | Small, Significant Increase | Reversible to Baseline | [9] |
Table 2: Summary of Acute this compound Effects on hiPSC-CMs.
Experimental Workflow and Protocols
A generalized workflow for testing this compound involves culturing and maturing the hiPSC-CMs, treating them with the compound under acute or chronic paradigms, and subsequently performing functional or imaging-based assays.
Caption: General experimental workflow for testing this compound in hiPSC-CMs.
Protocol 1: hiPSC-CM Culture and Plating
-
Coating Plates: Coat culture plates (e.g., 96-well MEA plates or glass coverslips for patch-clamp/imaging) with a suitable extracellular matrix protein like Matrigel (1:100 in DMEM/F12) or 0.1% gelatin.[9][15] Incubate for at least 1 hour at 37°C.
-
Thawing hiPSC-CMs: Rapidly thaw a cryovial of hiPSC-CMs in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed plating medium.
-
Cell Plating: Centrifuge the cells as per the manufacturer's recommendation, aspirate the supernatant, and resuspend the cell pellet in the appropriate volume of plating medium. Seed the cells onto the coated plates at the desired density.
-
Incubation: Place the plates in a 37°C, 5% CO2 incubator.
-
Media Change: After 24-48 hours, perform a partial or full media change with hiPSC-CM maintenance medium.[15] Continue to change the medium every 2-3 days thereafter. Allow cells to mature and form a spontaneously beating syncytium (typically 7-14 days post-plating) before initiating drug studies.
Protocol 2: this compound Treatment
A. Chronic Treatment Paradigm [9][12]
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).
-
On the day of treatment, dilute the stock solution in pre-warmed hiPSC-CM maintenance medium to a final concentration of 10 µM. Prepare a vehicle control medium with the same final solvent concentration.
-
Aspirate the old medium from the matured hiPSC-CMs and add the this compound-containing medium or vehicle control medium.
-
Incubate the cells for 48 hours at 37°C, 5% CO2.
-
After incubation, perform a washout by aspirating the drug-containing medium and washing the cells 2-3 times with fresh, pre-warmed maintenance medium or external recording solution before proceeding to analysis.
B. Acute Treatment Paradigm [9]
-
Prepare a 2x concentrated stock of this compound in the appropriate external recording solution (e.g., Tyrode's solution).
-
Establish a baseline recording of the hiPSC-CMs' electrophysiological activity (e.g., using patch-clamp or MEA).
-
For acute application, carefully remove half the volume of the medium from the well and add an equal volume of the 2x this compound stock solution to achieve a final concentration of 10 µM.
-
Allow the drug to equilibrate for at least 5 minutes before recording the post-treatment activity.
-
To assess reversibility, perform a washout by replacing the drug-containing solution with fresh recording solution multiple times.
Protocol 3: Electrophysiological Analysis using Patch Clamp
This protocol is for whole-cell patch-clamp to measure sodium currents (INa) and action potentials (APs).[9]
-
Preparation: Transfer a coverslip with hiPSC-CMs (after chronic treatment and washout) to the recording chamber of a patch-clamp setup. Perfuse with pre-warmed (37°C) external solution.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Giga-seal Formation: Obtain a giga-ohm seal on a single, spontaneously beating cardiomyocyte.
-
Whole-Cell Configuration: Rupture the membrane to achieve the whole-cell configuration.
-
Action Potential Recording (Current-Clamp):
-
Record spontaneous APs.
-
To control the firing rate, inject small suprathreshold current pulses (e.g., 1-2 ms duration) at a set frequency (e.g., 1 Hz).
-
Analyze parameters such as resting membrane potential (RMP), AP amplitude (APA), maximal upstroke velocity (Vmax), and AP duration at 20%, 50%, and 90% repolarization (APD20/50/90).
-
-
Sodium Current Recording (Voltage-Clamp):
-
Hold the cell at a membrane potential that inactivates most sodium channels (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit INa.
-
Analyze the peak current density (pA/pF) and voltage-dependence of activation and inactivation.
-
Protocol 4: Field Potential Analysis using Multi-Electrode Array (MEA)
MEAs provide a non-invasive method to measure extracellular field potentials from a population of hiPSC-CMs, allowing for higher throughput and longer-term recordings.[2][3]
-
Plate Seeding: Culture hiPSC-CMs on an MEA plate as described in Protocol 1.
-
Baseline Recording: Place the MEA plate on the recording platform heated to 37°C. Allow the plate to equilibrate for 10-20 minutes. Record baseline field potential data for several minutes.
-
Drug Application: Add this compound (or vehicle) as described in the acute treatment paradigm (Protocol 2B).
-
Post-Drug Recording: Record field potentials for 20-30 minutes post-drug addition to assess changes in electrophysiological parameters.
-
Data Analysis: Use the MEA system's software to analyze key parameters, including:
-
Beat Period/Rate: The frequency of spontaneous contractions.
-
Field Potential Duration (FPD): An indicator of action potential duration and cardiac repolarization.
-
Rate-Corrected FPD (FPDc): Normalizes FPD to the beat rate (e.g., using Fridericia's or Bazett's formula).
-
Arrhythmic Events: Detect the presence of early afterdepolarizations (EADs), ectopic beats, or other irregularities.[3]
-
Protocol 5: Immunocytochemistry for Nav1.5 Localization
This protocol allows for the visualization and quantification of Nav1.5 channel protein at the cell membrane.[9][10]
-
Cell Culture: Culture hiPSC-CMs on glass coverslips and treat with chronic this compound or vehicle as described (Protocols 1 & 2A).
-
Fixation: After treatment and washout, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Permeabilization & Blocking: Wash with PBS, then permeabilize the cells with 0.1% Triton X-100 in PBS (if targeting intracellular epitopes). Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nav1.5 overnight at 4°C. A co-stain for a membrane marker or a sarcomeric protein (e.g., α-actinin) can be included.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI can also be included.
-
Mounting & Imaging: Wash the cells, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a confocal or fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of Nav1.5 at the cell membrane to compare between vehicle and this compound-treated groups.[9]
Conclusion
The use of hiPSC-CMs provides a highly relevant human-based model system for dissecting the complex pharmacology of drugs like this compound. The protocols outlined here enable researchers to investigate both the acute, direct effects on ion channel function and the chronic, adaptive changes in channel trafficking and expression. This dual capability is crucial for building a comprehensive understanding of a drug's mechanism of action, predicting its therapeutic efficacy, and assessing its potential for cardiotoxicity in a preclinical setting.
References
- 1. professional.heart.org [professional.heart.org]
- 2. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis [kjpp.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Human‐induced pluripotent stem cell‐derived cardiomyocytes: Cardiovascular properties and metabolism and pharmacokinetics of deuterated this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mexiletine Dosage for In Vivo Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mexiletine dosage for in vivo rodent studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rats and mice for analgesic or neuropathic pain studies?
A1: For analgesic and neuropathic pain models, a common starting point for oral administration in rats is in the range of 15-30 mg/kg.[1][2] Studies have shown dose-dependent analgesic effects in rats, with doses of 30 mg/kg and 45 mg/kg demonstrating significant activity.[1][2] In mice, intraperitoneal (i.p.) administration of this compound at doses of 3, 10, and 30 mg/kg has been shown to be effective in attenuating vincristine-induced thermal hyperalgesia.
Q2: What are the recommended doses of this compound for antiarrhythmic and anticonvulsant studies in rodents?
A2: For antiarrhythmic studies, intravenous (i.v.) administration of 20 mg/kg in conscious rats has been investigated, although this dose was associated with convulsions.[3] A higher dose of 40 mg/kg i.v. in anesthetized rats completely prevented ischemia-induced fibrillation.[3] For anticonvulsant effects, this compound has shown protective effects against seizures induced by electroshock and chemical convulsants in mice.[1]
Q3: What is the recommended vehicle for dissolving this compound for oral administration in rodents?
A3: this compound hydrochloride is freely soluble in water.[1] Therefore, sterile water or normal saline (0.9% NaCl) are suitable vehicles for preparing this compound solutions for oral gavage. If solubility is a concern with a particular formulation, other vehicles such as 0.5% methylcellulose may be considered.
Q4: How should this compound be administered to rodents?
A4: Oral gavage is a common and precise method for oral administration of this compound in both rats and mice.[4][5][6] Intraperitoneal (i.p.) injection is another viable route.[7][8] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q5: What are the known pharmacokinetic parameters of this compound in rodents?
A5: While comprehensive pharmacokinetic data for this compound in rodents is not as readily available as in humans, some information exists. In male Wistar rats, after oral administration, the terminal elimination half-lives of the R-(-) and S-(+)-enantiomers were found to be 1.4 and 1.3 hours, respectively.[9] In humans, peak plasma concentrations are typically reached within 2 to 4 hours after oral administration, with an elimination half-life of approximately 10-12 hours.[5][10][11] This information can be used as a starting point for designing dosing schedules in rodent studies, but it is crucial to perform pilot studies to determine the optimal dosing interval for the specific rodent strain and experimental model.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
-
Question: We are observing unexpected mortality in our rodent cohort after this compound administration. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Dosage: The administered dose may be too high. The oral LD50 of this compound hydrochloride is approximately 330 mg/kg in rats and 310-320 mg/kg in mice.[2] Review your dosing calculations and consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific strain and experimental conditions.
-
Administration Error: Improper oral gavage technique can lead to esophageal perforation, tracheal administration, or lung injury, which can be fatal.[12][13] Ensure that all personnel are thoroughly trained in correct gavage procedures. If in doubt, review detailed protocols and consider alternative, less stressful administration methods if possible.
-
Vehicle Toxicity: While water and saline are generally safe, ensure the vehicle itself is not causing adverse effects, especially if using other solvents.
-
Underlying Health Status: Pre-existing health conditions in the animals can increase their susceptibility to drug toxicity. Ensure animals are healthy and properly acclimatized before starting the experiment.
-
Monitoring: Implement a robust monitoring plan to observe animals for signs of distress or toxicity after dosing. This allows for early intervention and humane euthanasia if necessary.
-
Issue 2: Lack of Efficacy
-
Question: We are not observing the expected therapeutic effect of this compound in our study. What are the possible reasons?
-
Answer:
-
Insufficient Dose: The dose may be too low to elicit a therapeutic response. This compound's analgesic effects, for example, are dose-dependent.[1][2] Consider increasing the dose in a stepwise manner, while carefully monitoring for adverse effects.
-
Pharmacokinetics: The dosing frequency may not be optimal to maintain therapeutic plasma concentrations. Based on the relatively short half-life in rats, more frequent dosing may be required compared to humans.[9] Conduct a pilot pharmacokinetic study to determine the time to peak concentration (Tmax) and elimination half-life in your model.
-
Drug Formulation: Ensure the this compound is fully dissolved in the vehicle and the formulation is stable.
-
Animal Model: The chosen animal model may not be appropriate for evaluating the specific therapeutic effect of this compound. Review the literature to confirm that your model is sensitive to sodium channel blockers.
-
Issue 3: Adverse Effects and Neurotoxicity
-
Question: Our animals are exhibiting signs of neurotoxicity (e.g., tremors, ataxia, convulsions) after this compound administration. What should we do?
-
Answer:
-
Dose Reduction: These are known signs of this compound toxicity, particularly at higher doses.[3][10] The immediate action should be to reduce the dose.
-
Observation: Carefully observe the animals to document the severity and duration of the adverse effects. This information is crucial for determining the MTD.
-
Supportive Care: Provide supportive care as needed, such as ensuring easy access to food and water.
-
Dosing Schedule: Consider if the adverse effects are associated with peak plasma concentrations. Adjusting the dosing schedule to smaller, more frequent doses might mitigate these effects while maintaining therapeutic levels.
-
Data Presentation
Table 1: Reported Effective Doses of this compound in Rodents
| Species | Model/Effect | Route of Administration | Effective Dose Range | Reference(s) |
| Rat | Analgesia (thermal) | Oral | 30 - 45 mg/kg | [1][2] |
| Rat | Neuropathic Pain | Oral | 100 mg/kg | |
| Rat | Antiarrhythmia (ischemia-induced) | Intravenous (anesthetized) | 40 mg/kg | [3] |
| Rat | Neuroprotection (diabetes-induced) | Intraperitoneal | 50 mg/kg | [14] |
| Mouse | Anticonvulsant | N/A | Protective effects observed | [1] |
| Mouse | Neuropathic Pain (vincristine-induced) | Intraperitoneal | 3 - 30 mg/kg | [8] |
Table 2: Acute Toxicity of this compound Hydrochloride in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat (male) | Oral | 350 | [1] |
| Rat (female) | Oral | 400 | [1] |
| Rat | Oral | 330 | [2][3] |
| Mouse (male) | Oral | 310 | [1][2] |
| Mouse (female) | Oral | 400 | [1] |
| Mouse | Oral | 320 | |
| Rat (male) | Intravenous | 27 | [1] |
| Rat (female) | Intravenous | 30 | [1] |
| Mouse (male) | Intravenous | 43 | [1] |
| Mouse (female) | Intravenous | 50 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the this compound hydrochloride accurately using a calibrated analytical balance.
-
Determine the appropriate volume of vehicle (e.g., sterile water or 0.9% saline). The final concentration should allow for a dosing volume of 5-10 mL/kg for rats and 10 mL/kg for mice.[6]
-
Dissolve the this compound hydrochloride in the vehicle. Gentle warming or vortexing can be used to aid dissolution. Ensure the solution is clear and free of particulates.
-
Store the solution appropriately. For short-term use, refrigeration at 2-8°C is typically sufficient. Protect from light.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Restraint: Gently but firmly restrain the rat. The animal's head should be tilted slightly upwards to straighten the esophagus.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight (typically 16-18 gauge for adult rats).[5]
-
Measure Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark the needle.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.[4][13]
-
Administration: Once the needle is in the esophagus, slowly administer the calculated volume of the this compound solution.
-
Withdrawal: Gently and smoothly withdraw the gavage needle.
-
Monitoring: Immediately after dosing, and for a period thereafter, monitor the animal for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate improper administration.[4][13]
Visualizations
Caption: Workflow for optimizing this compound dosage in rodent studies.
Caption: Troubleshooting guide for common issues in this compound rodent studies.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound [drugfuture.com]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. instechlabs.com [instechlabs.com]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. This compound for refractory-ventricular arrhythmias: results using serial electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on vincristine-induced painful neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. Neuroprotective effect of this compound in the central nervous system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Mexiletine in Research Buffers
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is critical for accurate and reproducible experimental results. Mexiletine, a sodium channel blocker used in cardiovascular and neurological research, can present solubility challenges in common research buffers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride is generally considered to be freely soluble in water and alcohol.[1][2] Its solubility in various common solvents is summarized in the table below.
Q2: How does pH affect the solubility of this compound hydrochloride?
A2: The aqueous solubility of this compound hydrochloride is highly dependent on pH. As a weak base with a pKa of approximately 9.2, its solubility is significantly higher in acidic conditions. As the pH increases towards and beyond its pKa, the proportion of the un-ionized, less soluble free base form increases, which can lead to precipitation.
Q3: Can I use DMSO to prepare my this compound stock solution?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound. However, it is crucial to be mindful of the final DMSO concentration in your experimental system, as high concentrations can be toxic to cells. When diluting a DMSO stock into an aqueous buffer or cell culture medium, the sudden change in solvent polarity can cause the drug to precipitate. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.
Q4: Why is my this compound solution precipitating when I add it to my cell culture medium?
A4: Precipitation upon addition to cell culture medium can occur for several reasons:
-
pH Shift: The pH of your this compound stock solution may be significantly different from the physiological pH of the cell culture medium (typically ~7.4). This pH shift can decrease the solubility of this compound.
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit at that specific pH and temperature.
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins, can sometimes interact with the drug and reduce its solubility.[3][4]
-
Solvent Shock: If using a high concentration stock in a solvent like DMSO, the rapid dilution into the aqueous medium can cause the drug to crash out of solution.[5]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Freely soluble | Solubility is pH-dependent. |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | Solubility can be limited at physiological pH. |
| Ethanol | Freely soluble | Can be used as a co-solvent. |
| Methanol | 50 mg/mL | A potential solvent for stock solutions. |
| DMSO | 21.57 mg/mL | A common solvent for preparing high-concentration stock solutions. Be mindful of final concentration in assays.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Water
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the appropriate amount of this compound hydrochloride powder to prepare a 10 mM solution (Molecular Weight: 215.72 g/mol ).
-
Add the powder to a sterile conical tube.
-
Add a small volume of sterile, deionized water to create a slurry.
-
Vortex the slurry to aid in dissolution.
-
Gradually add more water while vortexing until the desired final volume is reached.
-
If the solution is not completely clear, gentle warming (e.g., in a 37°C water bath) can be applied.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Hydrochloride in Tris-HCl or HEPES Buffer
Materials:
-
This compound hydrochloride powder
-
Tris-HCl or HEPES buffer at the desired pH
-
Sterile conical tubes
-
Vortex mixer
-
pH meter
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the Tris-HCl or HEPES buffer to the desired concentration and a pH slightly below your target experimental pH (e.g., pH 7.0 if your final pH is 7.4).
-
Weigh the required amount of this compound hydrochloride and add it to the buffer.
-
Vortex the solution to facilitate dissolution.
-
If precipitation occurs, check the pH of the solution.
-
If the pH is too high, slowly add 1 M HCl dropwise while monitoring the pH until the precipitate dissolves. The increased acidity will favor the more soluble protonated form of this compound.
-
Once the drug is fully dissolved, carefully adjust the pH back up to your final target pH using 1 M NaOH. Add the NaOH slowly to avoid localized high pH that could cause precipitation.
-
Once the final pH is reached and the solution is clear, sterilize it using a 0.22 µm filter.
-
Store in aliquots at -20°C.
Troubleshooting Guides
Issue 1: Precipitate forms when preparing this compound solution in a research buffer.
| Possible Cause | Troubleshooting Step |
| The pH of the buffer is too high. | Lower the pH of the buffer with a small amount of dilute HCl to increase the solubility of this compound. Once dissolved, carefully readjust the pH to the desired level with dilute NaOH. |
| The concentration of this compound is too high. | Try preparing a more dilute solution. If a high concentration is necessary, consider using a co-solvent. |
| The buffer components are interacting with the drug. | If possible, try a different buffering system. |
| The solution was not prepared fresh. | Prepare the this compound solution fresh before each experiment. |
Issue 2: Precipitate forms when adding a this compound stock solution to cell culture medium.
| Possible Cause | Troubleshooting Step |
| "Solvent shock" from a concentrated DMSO stock. | Prepare an intermediate dilution of the DMSO stock in a small volume of cell culture medium before adding it to the final culture volume. This gradual change in solvent polarity can help prevent precipitation. Ensure the final DMSO concentration remains non-toxic to the cells.[5] |
| The final drug concentration is too high. | Re-calculate to ensure the final concentration does not exceed the solubility of this compound at the pH of the culture medium. |
| The stock solution and medium are at different temperatures. | Ensure both the drug stock solution and the cell culture medium are at the same temperature (usually 37°C) before mixing.[3] |
Visualizing Experimental Processes and Mechanisms
To further aid researchers, the following diagrams illustrate a typical workflow for preparing a this compound solution and its mechanism of action.
Caption: Workflow for preparing an experimental solution of this compound.
References
- 1. This compound HYDROCHLORIDE USP - PCCA [pccarx.com]
- 2. Extemporaneous formulation and stability testing of this compound hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | Voltage-gated Sodium Channels | Tocris Bioscience [tocris.com]
Identifying and characterizing Mexiletine degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Mexiletine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound undergoes degradation through several metabolic pathways, including aromatic and aliphatic hydroxylation, dealkylation, deamination, and N-oxidation.[1] Under forced degradation conditions, it is susceptible to thermal stress, acid and base hydrolysis, and oxidation.[2][3]
Q2: What are the major known degradation products of this compound?
A2: The major metabolites of this compound include p-hydroxythis compound, hydroxy-methylthis compound, and N-hydroxy-mexiletine.[1] A significant unknown impurity, identified as (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol, has been observed under thermal stress conditions.[3]
Q3: Are the degradation products of this compound pharmacologically active?
A3: Some hydroxylated metabolites of this compound have shown pharmacological activity, acting as sodium channel blockers, although they are generally less potent than the parent drug.[4] For example, p-hydroxythis compound, hydroxy-methylthis compound, and N-hydroxy-mexiletine are up to 10-fold less effective than this compound. However, N-methylthis compound, a minor metabolite, is the most active, though it is less than 20% as potent as this compound.[1]
Q4: What are the recommended stress conditions for forced degradation studies of this compound?
A4: Typical forced degradation studies for pharmaceuticals like this compound involve exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions, as well as thermal (e.g., 105°C) and photolytic stress.[2][3] The goal is to achieve 5-20% degradation to ensure the stability-indicating method is effective.[5]
Q5: How can I troubleshoot common issues in the HPLC analysis of this compound and its degradation products?
A5: Please refer to the detailed "Troubleshooting Guide for HPLC Analysis" section below for guidance on common issues such as peak tailing, shifting retention times, and co-elution.
Summary of Forced Degradation Studies
The following table summarizes the typical outcomes of forced degradation studies on this compound. The exact percentage of degradation can vary based on the specific experimental conditions.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heated | Significant degradation | Hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH, heated | Significant degradation | Hydrolysis products |
| Oxidation | 3% H₂O₂, room temperature | Significant degradation | N-oxide and other oxidation products |
| Thermal Degradation | 105°C, 15 days | Significant degradation | (E)-2-(((1-(2,6-dimethylphenoxy)propan-2-yl)imino)methyl)-6-methylphenol and other related substances |
| Photodegradation | Exposure to UV and visible light | Degradation observed | Photolytic degradation products |
Note: Quantitative data on the percentage of each specific degradation product is not consistently available across the literature. The extent of degradation is highly dependent on the precise experimental parameters.
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM NaH₂PO₄, pH adjusted to 2.4) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 212 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
LC-MS/MS Method for Impurity Identification
This method is suitable for the identification and quantification of this compound and its metabolites in biological matrices.
-
Chromatography: Reversed-phase LC with a C18 column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its expected degradation products.
GC-MS Method for Volatile Impurities
This method can be used for the analysis of volatile impurities and certain degradation products.
-
Column: HP-5 capillary column (30 m x 0.320 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 180°C at 40°C/min, hold for 1 min, then ramp to 300°C at 30°C/min, and hold for 1.5 min.[6]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: Derivatization with an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary to improve the volatility and chromatographic behavior of this compound and its hydroxylated metabolites.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Minimizing Proarrhythmic Effects of Mexiletine in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mexiletine in experimental models. The information is designed to help minimize the proarrhythmic effects of the drug and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Class IB antiarrhythmic drug. Its primary mechanism is the blockade of fast-inactivating sodium channels (INa) in cardiomyocytes. This action is "use-dependent," meaning it has a greater effect on channels that are frequently opening and closing, such as during tachycardia. By blocking the fast sodium current, this compound reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby suppressing ectopic pacemakers and re-entrant arrhythmias. It has a more pronounced effect on diseased or ischemic tissue compared to healthy tissue.
Q2: What are the known proarrhythmic effects of this compound?
While generally considered to have a lower proarrhythmic potential compared to other classes of antiarrhythmics, this compound can still induce arrhythmias. Proarrhythmic effects are more likely to occur in the presence of structural heart disease, pre-existing conduction abnormalities, or electrolyte imbalances.[1] The most common proarrhythmic effect is the worsening of existing ventricular arrhythmias or the induction of new ones. Unlike Class IA or III antiarrhythmics, this compound does not typically prolong the QT interval; in fact, it can shorten it in some cases, such as in Long QT Syndrome Type 3 (LQT3).[1][2]
Q3: What are the most common non-cardiac side effects observed in experimental models?
In animal studies and clinical use, the most frequently reported non-cardiac side effects are related to the central nervous system (CNS) and gastrointestinal (GI) tract. These include tremors, dizziness, ataxia, and nausea.[1][3] These effects are generally dose-dependent and reversible.
Q4: Are there any known drug interactions that can exacerbate the proarrhythmic risk of this compound?
Yes, several drug interactions can alter the concentration and effect of this compound, potentially increasing proarrhythmic risk. Co-administration with drugs that inhibit the cytochrome P450 enzymes responsible for this compound metabolism (primarily CYP2D6 and CYP1A2), such as certain antidepressants or cimetidine, can increase this compound plasma levels.[1] Conversely, drugs that induce these enzymes, like phenytoin or rifampin, can decrease its levels.[1] Combining this compound with other antiarrhythmic drugs should be done with caution and careful monitoring due to the potential for additive effects on cardiac conduction.[1]
Troubleshooting Guide
Issue 1: Unexpected increase in ventricular arrhythmias or proarrhythmic events in my in vitro model.
-
Question: I am observing an unexpected increase in arrhythmias in my isolated heart preparation after administering this compound. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Verify Drug Concentration: Ensure the concentration of this compound is within the therapeutic range (approximately 0.5 to 2.0 mg/L or 3-12 µM).[4] Higher concentrations can lead to toxicity. Perform a dose-response curve to determine the optimal concentration for your specific model.
-
Check for Hypoxia or Ischemia: Ischemic tissue is more sensitive to the effects of this compound.[2] Ensure adequate oxygenation of your perfusate and that the heart is properly perfused. In Langendorff setups, check for air bubbles in the perfusion line, which can cause ischemic insults.[5]
-
Assess Baseline Cardiac Function: Pre-existing cardiac dysfunction can increase susceptibility to proarrhythmia. Ensure that your baseline recordings show stable cardiac function before drug administration.
-
Monitor Electrolyte Balance: Imbalances in potassium and magnesium levels can alter the arrhythmogenic threshold. Ensure your perfusion buffer has physiological concentrations of these ions.
-
Consider the Experimental Model: The proarrhythmic effects of this compound can vary between different animal models and arrhythmia induction protocols. The isolated rabbit heart is a well-established model for assessing proarrhythmic risk.[6]
-
Issue 2: High variability in the electrophysiological response to this compound between experiments.
-
Question: I am seeing significant variability in the effects of this compound on action potential duration and other electrophysiological parameters across different experiments. How can I improve consistency?
-
Answer:
-
Standardize Experimental Conditions: Ensure consistent temperature, pH, and perfusion pressure throughout all experiments. For Langendorff-perfused hearts, maintaining a consistent temperature is crucial for stable electrophysiology.
-
Control for Heart Rate: this compound's effects are use-dependent, meaning they are influenced by heart rate.[7] Use electrical pacing to maintain a constant heart rate across all experiments.
-
Ensure Adequate Equilibration: Allow the heart preparation to equilibrate for a sufficient period before starting baseline recordings and drug administration. This ensures a stable baseline.
-
Prepare Fresh Drug Solutions: Prepare fresh solutions of this compound for each experiment to avoid degradation of the compound.
-
Animal Model Consistency: If using animal models, ensure consistency in species, strain, age, and sex, as these factors can influence cardiac electrophysiology.
-
Issue 3: Difficulty in interpreting changes in the electrocardiogram (ECG) or monophasic action potentials (MAPs) after this compound administration.
-
Question: What specific changes in the ECG or MAPs should I look for to assess the proarrhythmic risk of this compound?
-
Answer:
-
QRS Duration: Unlike Class IC antiarrhythmics, this compound typically does not significantly prolong the QRS duration at therapeutic concentrations.[1] A significant widening of the QRS complex could indicate toxicity.
-
QT Interval: this compound generally does not prolong the QT interval and may even shorten it in certain conditions like LQT3.[1][2]
-
Action Potential Duration (APD): this compound usually shortens the APD.[7]
-
Early Afterdepolarizations (EADs) and Triggered Activity: The appearance of EADs on the MAP is a clear sign of proarrhythmic potential. This compound has been shown to suppress EADs in some models.[8]
-
Dispersion of Repolarization: An increase in the dispersion of repolarization across the myocardium can create a substrate for re-entrant arrhythmias.
-
Quantitative Data Summary
Table 1: Effect of this compound on Cardiac Electrophysiological Parameters in Experimental Models
| Parameter | Experimental Model | This compound Concentration | Observed Effect | Citation |
| QTc Interval | LQT3 Patients | 8 ± 0.5 mg/kg/day | Significant shortening (mean decrease of 63 ± 6 ms) | [9] |
| LQT2 Patients | 9 ± 4 mg/kg | Significant shortening (from 528 ± 50 ms to 473 ± 35 ms) | [10] | |
| Action Potential Duration (APD90) | LQT2 Rabbit Cardiomyocytes | 10 µmol/L | Significant shortening (by 113 ms) | [10][11] |
| Late Sodium Current (INa-L) | Rabbit Ventricular Myocytes | 17.6 ± 1.9 µmol/L (IC50) | Inhibition | [12][13] |
| Fast Sodium Current (INa-F) | Rabbit Ventricular Myocytes | 34.6 ± 2.9 µmol/L (IC50) | Inhibition | [12] |
| hERG Potassium Current | HEK293 Cells | 3.7 ± 0.7 µmol/L (IC50) | Inhibition | [14][15] |
| Ventricular Arrhythmia Burden | LQT2 Patients | 9 ± 4 mg/kg | 60% reduction in the mean yearly event rate | [11] |
Experimental Protocols
Protocol 1: Assessing Proarrhythmic Effects of this compound in an Isolated Rabbit Heart (Langendorff) Model
This protocol is adapted from established methods for evaluating proarrhythmic potential.[6]
1. Heart Preparation and Perfusion:
- Anesthetize a New Zealand White rabbit and perform a thoracotomy.
- Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
- Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.
- Maintain a constant perfusion pressure or flow rate.
2. Electrophysiological Recordings:
- Place monophasic action potential (MAP) electrodes on the epicardial surface of the left and right ventricles to record APDs.
- Record a pseudo-ECG from the heart.
- Pace the heart at a constant cycle length (e.g., 1000 ms) using a stimulation electrode.
3. Experimental Procedure:
- Allow the heart to equilibrate for at least 30 minutes until a stable baseline is achieved.
- Record baseline MAPs and ECG for 15 minutes.
- Introduce this compound into the perfusate at increasing concentrations (e.g., 1, 3, 10, 30 µM).
- At each concentration, allow for a 15-minute equilibration period before recording data for another 15 minutes.
- Induce arrhythmias using a programmed electrical stimulation protocol (e.g., burst pacing or programmed extrastimuli).
4. Data Analysis:
- Measure APD at 90% repolarization (APD₉₀), QT interval, and QRS duration.
- Quantify the incidence and duration of ventricular tachycardia and fibrillation.
- Assess for the presence of early afterdepolarizations (EADs).
Visualizations
Caption: Mechanism of action of this compound on cardiac sodium channels.
Caption: Workflow for assessing this compound's proarrhythmic potential.
Caption: Troubleshooting logic for unexpected proarrhythmic events.
References
- 1. This compound FAQ Booklet [ciplamed.com]
- 2. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
- 6. This compound: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology, electrophysiology, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolongation of the QT interval by dofetilide modulates rate-dependent effects of this compound on intraventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene-Specific Therapy With this compound Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Therapeutic Efficacy of this compound for Long QT Syndrome Type 2: Evidence From Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Transgenic Rabbits, and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of hERG potassium channel by the antiarrhythmic agent this compound and its metabolite m-hydroxythis compound [flore.unifi.it]
Technical Support Center: Navigating Mexiletine Metabolism by CYP1A2 in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving mexiletine and its metabolism by Cytochrome P450 1A2 (CYP1A2).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound, and what is the role of CYP1A2?
A1: this compound is primarily metabolized in the liver by cytochrome P450 enzymes.[1][2] While Cytochrome P450 2D6 (CYP2D6) is the major enzyme involved in the hydroxylation of this compound, CYP1A2 also plays a significant role, contributing to between 7% and 30% of its metabolism.[3][4] CYP1A2 is particularly involved in the N-oxidation of this compound to form N-hydroxythis compound and also contributes to p- and 2-hydroxylase activities.[3][5][6] The involvement of CYP1A2 is a critical consideration in experimental design due to its potential for drug-drug interactions and variability in its activity among individuals.[3][4]
Q2: What are the key pharmacokinetic parameters of this compound I should be aware of?
A2: this compound is well-absorbed orally with a bioavailability of about 90%.[5] Peak plasma concentrations are typically reached within 2 to 4 hours.[1][2][5] The drug has a large volume of distribution (5 to 9 L/kg) and an elimination half-life of approximately 10 to 12 hours.[1][5] The therapeutic plasma concentration range is generally considered to be 0.5 to 2 mcg/mL.[7] Adverse effects, particularly those affecting the central nervous system, are more frequent when plasma levels exceed 2 mcg/mL.[7]
Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~90% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [1][2] |
| Elimination Half-Life (t1/2) | 10 - 12 hours | [1][2] |
| Volume of Distribution (Vd) | 5 - 9 L/kg | [5] |
| Therapeutic Plasma Range | 0.5 - 2.0 mcg/mL | [7] |
| Protein Binding | ~70% |[5] |
Q3: How do CYP1A2 inducers and inhibitors affect this compound metabolism?
A3:
-
CYP1A2 Inducers: Substances that induce CYP1A2 activity can increase the rate of this compound metabolism, leading to lower plasma concentrations and potentially reducing its efficacy. A prime example is cigarette smoke, which has been shown to significantly enhance the elimination of this compound.[5][8] Other inducers include omeprazole and certain dietary compounds like those found in cruciferous vegetables.[9][10]
-
CYP1A2 Inhibitors: Conversely, CYP1A2 inhibitors can decrease the rate of this compound metabolism, leading to higher plasma concentrations and an increased risk of toxicity.[9] Known inhibitors include fluvoxamine, ciprofloxacin, and furafylline.[9][11] this compound itself can act as a competitive inhibitor of CYP1A2, which is the basis for its interaction with other CYP1A2 substrates like theophylline and caffeine.[3][4][12]
Q4: Are there genetic polymorphisms in CYP1A2 that I need to consider in my experimental design?
A4: While genetic polymorphisms for many CYP enzymes significantly alter their activity, the influence of genetic variants on CYP1A2 activity appears to be less pronounced than exogenous factors like smoking or diet.[13] Some variants, such as the one defining the CYP1A2*1F allele, have been studied, but their impact on enzyme activity and inducibility is not consistently strong across different populations.[14][15] Therefore, while genotyping can be performed, phenotyping is often a more useful approach to determine the actual in vivo activity of the enzyme.[13][15]
Troubleshooting Guide
Problem 1: High variability in this compound plasma concentrations observed between subjects in a clinical study.
Possible Causes & Solutions:
-
Undocumented CYP1A2 Induction: Cigarette smoking is a potent inducer of CYP1A2 and can significantly increase this compound clearance.[5][8]
-
Troubleshooting Step: Screen all participants for smoking status (including use of e-cigarettes and other tobacco products). It is crucial to document this as it can be a major confounding factor.[16] Consider stratifying analysis based on smoking status.
-
-
Dietary Factors: Consumption of char-grilled meats and cruciferous vegetables can induce CYP1A2, while certain flavonoids can inhibit it.
-
Troubleshooting Step: Standardize diet for a period before and during the study, or at a minimum, record dietary habits using a food frequency questionnaire to identify potential confounding factors.
-
-
Co-medication: Participants may be taking over-the-counter or prescribed medications that are known CYP1A2 inhibitors or inducers.
-
Troubleshooting Step: Obtain a thorough medication history from all subjects. Provide a list of prohibited medications known to interact with CYP1A2 for the duration of the study.
-
-
Genetic Differences: Although less pronounced than for other CYPs, interindividual genetic variability exists.[17]
-
Troubleshooting Step: Consider performing CYP1A2 phenotyping using a probe drug like caffeine to assess the functional activity of the enzyme in each participant.[13]
-
Problem 2: Inconsistent results in in vitro metabolism studies using human liver microsomes.
Possible Causes & Solutions:
-
Variable Enzyme Activity in Microsome Lots: Human liver microsomes are sourced from individual donors, and there is high inter-individual variability in CYP1A2 expression and activity.[14]
-
Troubleshooting Step: Whenever possible, use pooled human liver microsomes from a large number of donors to average out individual variability. If using single-donor microsomes, characterize the specific activity of CYP1A2 for each lot using a probe substrate like phenacetin O-deethylation.[14]
-
-
Incorrect Substrate Concentration: The Michaelis-Menten constant (Km) for this compound metabolism by CYP1A2 is approximately 15 µM.[3][4]
-
Troubleshooting Step: Ensure that the substrate concentrations used in your assay bracket the Km value to accurately determine kinetic parameters. Using concentrations that are too high or too low can lead to inaccurate results.
-
-
Inhibitor Specificity: The inhibitors used to confirm the role of CYP1A2 may not be entirely specific.
-
Troubleshooting Step: Use multiple inhibitors with different mechanisms of action. For example, use furafylline (a mechanism-based inhibitor) and ethoxyresorufin (a competitive substrate/inhibitor) to confirm CYP1A2 involvement.[4] Always include a control for CYP2D6 activity using a specific inhibitor like quinidine, as CYP2D6 is the primary metabolizing enzyme for this compound.[4]
-
Kinetic Parameters of this compound Metabolism by CYP Isoforms
| Parameter | CYP1A2 | CYP2D6 | Reference |
|---|---|---|---|
| Km (p-hydroxylase) | ~13.9 µM | ~22.6 µM | [4] |
| Km (2-hydroxylase) | ~15.2 µM | ~22.1 µM | [4] |
| Relative Contribution | 7-30% | Major contributor |[3][4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP1A2-Mediated this compound Metabolism
Objective: To determine the contribution of CYP1A2 to the metabolism of this compound using human liver microsomes and specific inhibitors.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Furafylline (CYP1A2 inhibitor)
-
Quinidine (CYP2D6 inhibitor)
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation: Prepare stock solutions of this compound, furafylline, and quinidine in an appropriate solvent (e.g., methanol or DMSO).
-
Incubation Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Total Metabolism Control: HLM (final concentration ~0.5 mg/mL), this compound (at a concentration near its Km, e.g., 20 µM), and phosphate buffer.
-
CYP1A2 Inhibition: HLM, this compound, and furafylline (final concentration ~10 µM).
-
CYP2D6 Inhibition: HLM, this compound, and quinidine (final concentration ~1 µM).
-
Negative Control: HLM and this compound, but with no NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all tubes except the negative control.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials and analyze for the formation of this compound metabolites (e.g., p-hydroxy-mexiletine, N-hydroxy-mexiletine) using a validated LC-MS/MS method.
-
Data Interpretation: Compare the rate of metabolite formation in the presence of inhibitors to the total metabolism control. A significant reduction in metabolite formation in the presence of furafylline indicates a contribution from CYP1A2.
Protocol 2: CYP1A2 Phenotyping in Human Subjects Using Caffeine
Objective: To assess the in vivo activity (phenotype) of CYP1A2 in human subjects prior to a clinical study with this compound.
Materials:
-
Caffeine (pharmaceutical grade, e.g., 150 mg tablet or equivalent)
-
Saliva collection devices
-
Materials for sample processing and storage (-20°C or lower)
-
LC-MS/MS system for quantification of caffeine and its metabolite, paraxanthine.
Methodology:
-
Subject Preparation: Instruct subjects to abstain from all sources of methylxanthines (coffee, tea, chocolate, soda) for at least 48 hours prior to the test.
-
Baseline Sample: Collect a baseline saliva sample (Time 0).
-
Caffeine Administration: Administer a single, fixed dose of caffeine (e.g., 150 mg) with a glass of water. Record the exact time of administration.
-
Post-Dose Sample Collection: Collect a saliva sample exactly 6 hours after caffeine administration.[13] The 6-hour time point is critical for the validity of this metric.[13]
-
Sample Handling: Immediately freeze the saliva samples and store them at -20°C or colder until analysis.
-
Sample Analysis: Analyze the saliva samples for concentrations of caffeine and its major metabolite, paraxanthine, using a validated LC-MS/MS method.[18]
-
Phenotype Calculation: Calculate the paraxanthine/caffeine metabolic ratio for the 6-hour sample. This ratio serves as a validated metric for CYP1A2 activity.[13]
-
Data Interpretation: Subjects can be stratified into different metabolizer groups (e.g., slow, normal, rapid) based on the distribution of the metabolic ratios within the study population or by using established cut-off values. This information can then be used to account for variability in this compound metabolism during statistical analysis.
Visualizations
Caption: Overview of this compound's primary metabolic pathways in the liver.
Caption: Experimental workflow for assessing drug-drug interactions with this compound.
Caption: Decision tree for adjusting experimental design based on CYP1A2 factors.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. Involvement of CYP1A2 in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP1A2 in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Effect of cigarette smoking on this compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MedPath - Medical Intelligence Platform [trial.medpath.com]
- 10. In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are CYP1A2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Effects of this compound, a CYP1A2 inhibitor, on tizanidine pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. knmp.nl [knmp.nl]
- 16. Frontiers | Smoking status impacts treatment efficacy in smoke-induced lung inflammation: A pre-clinical study [frontiersin.org]
- 17. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Patch Clamp Recordings with Mexiletine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in patch clamp recordings when using the antiarrhythmic drug Mexiletine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in patch clamp experiments?
This compound is a Class IB antiarrhythmic agent that primarily blocks fast voltage-gated sodium channels (NaV).[1][2] Its principal mechanism involves inhibiting the inward sodium current (I_Na) during phase 0 of the action potential.[3][4] this compound preferentially binds to sodium channels in the open and inactivated states, rather than the resting state.[2][5] This "use-dependent" or "phasic" block means its inhibitory effect is more pronounced at higher stimulation frequencies, characteristic of tachyarrhythmias.[1][5]
Q2: I am observing inconsistent block of sodium currents with the same concentration of this compound. What are the potential causes?
Variability in this compound's blocking effect can arise from several factors:
-
Stimulation Frequency: Due to its use-dependent nature, the degree of block will be highly sensitive to the frequency of depolarization.[1][5] Inconsistent firing rates or stimulation protocols will lead to variable results.
-
Holding Potential: The membrane potential at which the cells are held influences the proportion of sodium channels in the resting, open, and inactivated states. Since this compound has different affinities for these states, variations in the holding potential can alter the observed block.[6]
-
Cellular Health and "Rundown": Over time, patched cells can experience "rundown," a gradual loss of channel activity. This can be misinterpreted as a drug effect.[7][8] It is crucial to have a stable baseline recording before drug application.
-
Temperature: The efficacy of sodium channel blockers can be temperature-dependent.[9] Performing experiments at inconsistent room temperatures can introduce variability.
-
pH of Solutions: The charge of this compound and the conformation of the ion channel can be influenced by pH, potentially altering the binding affinity.[10]
Q3: Does this compound affect other ion channels besides sodium channels?
While this compound is primarily known as a sodium channel blocker, some studies have reported effects on other channels, which could contribute to variability or unexpected electrophysiological outcomes:
-
L-type Calcium Channels (I_Ca,L): this compound has been shown to reduce the peak L-type calcium current in a dose-dependent manner in rabbit atrioventricular nodal myocytes.[11]
-
Delayed Rectifier Potassium Channels (I_K): In the same study, this compound was found to inhibit the delayed rectifier potassium current.[11]
-
ATP-sensitive Potassium Channels (K_ATP): this compound can act as a state-dependent inhibitor of K_ATP channels in skeletal muscle fibers.[7][8]
These off-target effects are important to consider when interpreting data, especially at higher concentrations.
Troubleshooting Guides
Issue 1: High Variability in Use-Dependent Block
Question: My use-dependent block of sodium currents with this compound is not consistent across experiments, even at the same concentration. What should I check?
Answer:
-
Standardize Stimulation Protocol: Ensure the frequency, duration, and voltage of your depolarizing pulses are identical for every experiment. A diagram of a typical workflow is provided below.
-
Monitor Holding Potential: Maintain a consistent holding potential. Fluctuations can alter the availability of inactivated channels for this compound to bind.
-
Establish a Stable Baseline: Before applying this compound, record a stable baseline with consistent peak currents for a sufficient period to rule out channel rundown. Patches with a rundown of sodium current greater than 15% in 20 minutes should be discarded.[12]
-
Control Temperature: Use a temperature-controlled perfusion system to maintain a constant temperature (e.g., 36°C or room temperature, depending on the experimental goal).[9] Record the temperature for each experiment.
-
Check Solution pH: Prepare fresh solutions daily and verify the pH of your internal and external solutions before each experiment.
Experimental Workflow for Assessing Use-Dependent Block
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound FAQ Booklet [ciplamed.com]
- 6. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on ATP sensitive K+ channel of rat skeletal muscle fibres: a state dependent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperthermia Influences the Effects of Sodium Channel Blocking Drugs in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferred this compound block of human sodium channels with IVS4 mutations and its pH-dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased hindrance on the chiral carbon atom of this compound enhances the block of rat skeletal muscle Na+ channels in a model of myotonia induced by ATX - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Mexiletine-Induced Neurological Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address neurological side effects associated with mexiletine administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common neurological side effects of this compound observed in animal models?
A1: The most frequently reported neurological side effects of this compound in animal models, particularly rodents and canines, include tremors, ataxia (impaired coordination), dizziness, and at higher doses, convulsions or seizures. These effects are generally dose-dependent and are extensions of the drug's primary mechanism of action as a sodium channel blocker.
Q2: How can I reduce the incidence of gastrointestinal upset, which may be associated with neurological adverse effects?
A2: Co-administering this compound with food is a well-established strategy to decrease gastrointestinal side effects such as nausea and vomiting in dogs. Reducing gastrointestinal distress can help in distinguishing between systemic malaise and direct neurological toxicity.
Q3: Are there any known pharmacological agents that can be co-administered to mitigate this compound-induced neurological side effects?
A3: Research into specific pharmacological antagonists for this compound-induced neurological side effects is ongoing. One study in rats investigated the co-administration of magnesium sulfate, a neuroprotectant, but it did not show an additive neuroprotective effect against ischemic injury when combined with this compound and in some cases, caused cardiopulmonary suppression. However, this compound itself has shown neuroprotective properties in models of cerebral ischemia and diabetic neuropathy, suggesting a complex mechanism of action. The use of general CNS depressants or specific GABAergic modulators could theoretically counteract the hyperexcitability that leads to seizures, but specific studies in the context of this compound neurotoxicity are not well-documented in the available literature.
Q4: What is the role of drug metabolism in the neurotoxicity of this compound?
A4: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. Genetic polymorphisms in CYP2D6 can lead to significant inter-individual differences in drug clearance. Animals that are poor metabolizers may have higher plasma concentrations of this compound for a given dose, increasing the risk of dose-dependent neurological side effects. When designing experiments, it is crucial to consider the metabolic capacity of the animal strain being used.
Q5: Can altering the formulation or route of administration of this compound reduce its neurological side effects?
A5: While not extensively studied as a primary mitigation strategy for neurological effects, altering the formulation to a sustained-release preparation could potentially reduce peak plasma concentrations, which are often associated with acute neurotoxicity. This approach aims to maintain therapeutic levels while avoiding the high concentrations that are more likely to induce side effects.
Troubleshooting Guides
Issue 1: Animal exhibits tremors after this compound administration.
| Potential Cause | Troubleshooting Step |
| Dose-related neurotoxicity | - Reduce the dose of this compound in subsequent experiments to determine a dose threshold for tremors. - Monitor plasma concentrations of this compound to correlate with the onset and severity of tremors. |
| Rapid absorption and high peak plasma concentration | - Administer this compound with food to slow absorption. - If feasible, consider a continuous infusion model instead of bolus administration to maintain steady-state concentrations. |
| Metabolic differences | - If using a genetically diverse animal population, consider genotyping for CYP2D6 polymorphisms if available for the species. |
Issue 2: Animal shows signs of ataxia or motor incoordination.
| Potential Cause | Troubleshooting Step |
| Cerebellar or vestibular system effects | - Quantify the degree of ataxia using standardized tests like the rotarod or beam walking test to establish a baseline and measure the effect of any intervention. - Lower the dose of this compound to a level that does not produce significant motor impairment. |
| Interaction with other experimental compounds | - Review all co-administered substances for potential synergistic effects on the central nervous system. |
Issue 3: Animal experiences seizures following high-dose this compound.
| Potential Cause | Troubleshooting Step |
| Severe neurotoxicity due to excessive sodium channel blockade | - Immediately discontinue this compound administration. - Provide supportive care as per institutional guidelines for animal welfare. - In future studies, significantly reduce the dose. Seizures are a sign of severe overdose. |
| Pro-convulsant effect at high doses | - While this compound can have anticonvulsant properties at lower doses, it is known to be pro-convulsant at higher doses. The experimental dose must be carefully selected to be within the therapeutic, non-toxic range. |
Quantitative Data Summary
Table 1: Dose-Dependent Neurological Effects of this compound in Rodents
| Animal Model | Dose (mg/kg) | Route of Administration | Observed Neurological Side Effect(s) | Reference |
| Conscious Rats | 20 | i.v. | Convulsions in 78-89% of animals | |
| Anesthetized Rats | 40 | i.v. | No convulsions (anesthesia may mask this effect) | |
| Wistar Rats | 50-60 | i.p. | Neuroprotective effect in a model of cerebral ischemia | |
| Diabetic Rats | 50 | i.p. | Neuroprotective effect against diabetic oxidative damage | |
| Mice | > ED50 for MES test | i.p. | Potential for motor impairment, especially in combination with other drugs |
Table 2: Influence of CYP2D6 Genotype on this compound Pharmacokinetics (Human Data, for illustrative purposes)
| CYP2D6 Genotype | Mean Area Under the Curve (AUC) (µg·h/mL) | Mean Half-life (t½) (hours) |
| 1/1 (Normal Metabolizer) | 5.53 | 8.1 |
| 10/10 (Intermediate Metabolizer) | 7.32 | 10.8 |
| 5/10 (Poor Metabolizer) | 11.23 | 15.5 |
This human data illustrates the significant impact of CYP2D6 metabolism on drug exposure, which is a critical consideration in animal models as well.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Tremors
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Individually housed in a quiet, temperature-controlled room with a 12-hour light/dark cycle.
-
Drug Administration: Administer this compound hydrochloride dissolved in sterile saline via intraperitoneal (i.p.) injection. A dose-response study should be conducted with doses ranging from 10 mg/kg to 40 mg/kg.
-
Tremor Assessment:
-
Place the rat in a transparent observation chamber.
-
Utilize a tremor monitoring system that can detect and quantify fine motor movements. These systems often use a piezoelectric sensor plate.
-
Record tremor activity for a predefined period (e.g., 30-60 minutes) following drug administration.
-
Analyze the data to determine the frequency and amplitude of the tremors.
-
-
Data Analysis: Compare the tremor scores or power spectral density of the tremor recordings between different dose groups and a vehicle-treated control group.
Protocol 2: Evaluation of Ataxia using the Rotarod Test
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Apparatus: An accelerating rotarod apparatus.
-
Training:
-
For 2-3 consecutive days prior to the experiment, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes.
-
On the day of the experiment, conduct a baseline trial where the rotarod accelerates from 4 to 40 rpm over 5 minutes. Record the latency to fall for each mouse.
-
-
Drug Administration: Administer this compound or vehicle i.p. at predetermined doses.
-
Testing: At the time of expected peak plasma concentration of this compound (e.g., 30 minutes post-injection), place the mice on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the mean latency to fall between the this compound-treated groups and the control group. A significant decrease in latency indicates motor incoordination or ataxia.
Visualizations
Caption: Mechanism of this compound-induced neurological side effects.
Caption: Workflow for assessing this compound-induced neurotoxicity.
Caption: Decision-making flowchart for mitigating side effects.
Improving the oral bioavailability of Mexiletine in research formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability and modifying the release profiles of mexiletine in research formulations.
Frequently Asked Questions (FAQs)
1. What is the typical oral bioavailability of this compound and what are the primary goals of formulation research?
This compound hydrochloride is characterized by high oral bioavailability, typically in the range of 80-90%[1][2][3]. Unlike many other drugs, its absorption from the gastrointestinal tract is rapid and nearly complete, with low first-pass metabolism[3][4]. Consequently, the primary objective of modern formulation research for this compound is not to increase the extent of its absorption but rather to modulate its release rate. The main goals are to develop modified-release dosage forms that can reduce dosing frequency, improve patient compliance, and minimize side effects associated with the peak plasma concentrations observed with immediate-release formulations[4][5].
2. What are the key physicochemical properties of this compound hydrochloride relevant to formulation development?
This compound hydrochloride is a white to off-white crystalline powder with a slightly bitter taste[6]. It is freely soluble in water and alcohol[6]. This high water solubility is a critical factor in designing controlled-release formulations, as it can make it challenging to retard the drug's release. The pKa of this compound is 9.2[6].
3. What are the common excipients used in conventional and modified-release this compound formulations?
Standard commercial capsules of this compound hydrochloride typically contain excipients such as colloidal silicon dioxide, magnesium stearate, and pregelatinized corn starch[6][7]. For modified-release formulations, various polymers are employed to control the drug release rate. These include:
-
Hydrophilic matrix formers: Hydroxypropyl methylcellulose (HPMC)[8]
-
pH-sensitive polymers: Carbomers[8]
-
Insoluble polymers: Ethylcellulose[8]
-
Other excipients in slow-release formulations can include:
4. What are some advanced drug delivery systems being explored for this compound?
Recent research has explored novel technologies for delivering this compound, including:
-
3D-Printed Tablets: Semisolid extrusion 3D printing has been used to create personalized tablets with sustained-release profiles. These formulations often utilize a eutectic system-based approach with excipients like monolaurin, xylitol, and Tween 80 to achieve high drug loading and controlled release over 12 hours[9].
-
Ion-Exchange Resins: A patent has described the use of ion-exchange resins as a release-retarding agent for once-daily controlled-release suspensions of this compound[10].
While concepts like gastro-retentive[11][12] and mucoadhesive[13][14][15] drug delivery systems are established for improving the bioavailability of other drugs, their specific application to this compound is less documented in the literature, likely due to its already high absorption.
5. How can the bitter taste of this compound be masked in oral formulations?
This compound has a bitter taste, which can be a significant challenge for patient compliance, especially in liquid or orally disintegrating formulations. Several taste-masking strategies can be employed:
-
Polymer Coating: Applying a layer of a polymer that is insoluble in saliva can create a physical barrier to prevent the drug from interacting with taste buds[16].
-
Microencapsulation: Encapsulating drug particles within a polymeric film can mask the taste and improve stability[17][18].
-
Complexation: The formation of inclusion complexes with agents like cyclodextrins can physically entrap the drug molecule, preventing it from interacting with taste receptors[16][19][20].
-
Ion-Exchange Resins: Forming a drug-resin complex can render the drug tasteless in the oral cavity, with the drug being released in the acidic environment of the stomach[17].
-
Use of Sweeteners and Flavoring Agents: The addition of sweeteners (e.g., sucralose) and flavoring agents (e.g., mint, lemon) is a common and straightforward approach to improve palatability[16][19].
Troubleshooting Guides
Issue 1: Dose Dumping from a Modified-Release Formulation
| Symptom | Potential Cause | Troubleshooting Steps |
| In vitro dissolution testing shows a rapid and complete release of the drug in the early stages of the test. | Inadequate polymer concentration: The amount of release-retarding polymer is insufficient to control the dissolution of the highly water-soluble this compound. | - Increase the concentration of the rate-controlling polymer (e.g., HPMC, ethylcellulose).- Experiment with different viscosity grades of the polymer. |
| Improper formulation design: The matrix system is not robust enough to control drug release. | - Consider a combination of soluble and insoluble polymers to create a more resilient matrix.- For coated systems, evaluate the integrity and thickness of the polymer coating. | |
| Manufacturing process issues: Inconsistent mixing or compression forces can lead to a non-uniform and porous matrix. | - Optimize the blending process to ensure uniform distribution of the drug and excipients.- Control tablet hardness during compression to achieve the desired matrix density. |
Issue 2: Incomplete Drug Release from a Sustained-Release Tablet
| Symptom | Potential Cause | Troubleshooting Steps |
| A significant portion of the drug remains in the tablet even after an extended dissolution time. | Excessive polymer concentration: The polymer matrix is too dense, preventing complete hydration and drug diffusion. | - Decrease the concentration of the rate-controlling polymer.- Incorporate a channeling agent (e.g., lactose) to create pores within the matrix for better fluid penetration. |
| Poor wettability of the formulation: The drug or excipients may be hydrophobic, hindering water penetration into the tablet. | - Include a surfactant or a hydrophilic excipient in the formulation to improve wettability. | |
| Inappropriate polymer selection: The chosen polymer may not be suitable for the desired release profile over the intended duration. | - Evaluate polymers with different release mechanisms (e.g., erosion vs. diffusion-based). |
Issue 3: High Variability in In Vitro Dissolution Profiles
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant differences in drug release are observed between different batches or even within the same batch of tablets. | Inconsistent raw material properties: Variations in the particle size or grade of the drug and excipients. | - Establish strict specifications for all raw materials.- Perform characterization of incoming materials to ensure consistency. |
| Inadequate control of manufacturing parameters: Fluctuations in compression force, granulation process, or coating thickness. | - Implement in-process controls to monitor critical manufacturing parameters.- Validate the manufacturing process to ensure its robustness and reproducibility. | |
| Segregation of the powder blend: Non-uniform distribution of the active ingredient and excipients before compression. | - Optimize the blending time and speed.- Use excipients with similar particle sizes to minimize segregation. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Immediate-Release vs. Sustained-Release this compound Formulations
| Formulation Type | Dose | Cmax (µg/mL) | Tmax (hr) | Bioavailability (%) | Reference |
| Conventional Capsules | 400 mg | 0.77 | 2.2 | 87.3 | [5][21] |
| Sustained-Release | 432 mg | 0.34 | 9.2 | 78.7 | [5][21] |
Table 2: Example Composition of a this compound HCl Slow-Release Formulation from Patent Literature
| Component | Function | Percentage Range (%) |
| This compound Hydrochloride | Active Pharmaceutical Ingredient | 20 - 70 |
| Sustained-Release Material (e.g., HPMC, Carbomer, Ethylcellulose) | Release-Retarding Polymer | 10 - 60 |
| Pharmaceutical Excipients (Diluents, Binders, Lubricants) | Formulation Aids | Remainder |
Source: Adapted from CN101032462A[8]
Experimental Protocols
Protocol 1: Preparation of Sustained-Release this compound HCl Tablets by Wet Granulation
-
Blending: Weigh and blend this compound hydrochloride, a sustained-release polymer (e.g., HPMC), and a diluent (e.g., lactose) in a planetary mixer for 15 minutes.
-
Granulation: Prepare a binder solution (e.g., PVP in an ethanol-water mixture). Slowly add the binder solution to the powder blend under continuous mixing to form wet granules.
-
Sieving: Pass the wet mass through an 18-mesh sieve.
-
Drying: Dry the granules at 55-65°C for 2 hours or until the desired moisture content is reached.
-
Sizing: Pass the dried granules through an 18-mesh sieve to obtain uniform granules.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
Protocol 2: In Vitro Dissolution Testing of Modified-Release this compound Tablets
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 4.5 phosphate buffer or 0.1 N HCl followed by a change to a higher pH buffer to simulate gastrointestinal transit).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Analysis: Withdraw aliquots of the dissolution medium at each time point, filter, and analyze the concentration of this compound using a validated HPLC method with UV detection at approximately 262 nm[22]. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
Visualizations
Caption: Workflow for the formulation and in vitro testing of sustained-release this compound tablets.
Caption: Troubleshooting logic for addressing dose dumping in modified-release this compound formulations.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, electrophysiology, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absorption and antiarrhythmic efficacy of sustained-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and bioavailability of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound HYDROCHLORIDE CAPSULES USP [dailymed.nlm.nih.gov]
- 7. This compound HYDROCHLORIDE CAPSULES, USP [dailymed.nlm.nih.gov]
- 8. CN101032462A - this compound Hydrochloride slow release reagent and preparing method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP4351549A1 - Extended-release compositions of this compound for oral administration - Google Patents [patents.google.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijgii.org [ijgii.org]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. Mucoadhesive polymers for delivery of drugs to the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 17. Taste Masking Techniques for Bitter Drugs: A Comprehensive Review [wisdomlib.org]
- 18. impactfactor.org [impactfactor.org]
- 19. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijnrd.org [ijnrd.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Use-Dependency in Mexiletine Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mexiletine. The content is designed to address specific issues that may arise during experiments focused on its use-dependent properties.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound's use-dependency?
This compound is a Class IB antiarrhythmic drug that primarily targets and blocks voltage-gated sodium channels (Nav).[1][2] Its use-dependent property arises from its preferential binding to the open and inactivated states of these channels over the resting state.[2][3] During periods of high-frequency stimulation, such as in tachycardia, sodium channels spend more time in the open and inactivated states.[1][2] This increased availability of higher-affinity binding states for this compound leads to a cumulative block, enhancing its inhibitory effect on sodium currents.[2][4] Conversely, at slower heart rates, the channels have more time to recover to the resting state, to which this compound has a lower affinity, thus reducing its blocking effect.[1]
Q2: Which sodium channel isoforms are most sensitive to this compound?
This compound exhibits differential affinity for various sodium channel isoforms. Generally, cardiac (Nav1.5) and skeletal muscle (Nav1.4) isoforms show higher sensitivity to this compound compared to some neuronal isoforms like Nav1.2.[5][6] The affinity for both resting and inactivated channels is approximately two-fold higher for heart (Nav1.5) than for brain (Nav1.2) channels.[5] Mutations within the transmembrane segments of these channels can significantly alter this compound's binding affinity and blocking efficacy.[5]
Q3: What are the expected IC50 values for this compound under different conditions?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the stimulation frequency and the state of the sodium channel. The IC50 for use-dependent (phasic) block is significantly lower than for tonic block. The following tables summarize reported IC50 values for various sodium channel isoforms.
Table 1: IC50 Values of this compound for Tonic and Use-Dependent Block of Sodium Channel Isoforms
| Isoform | Condition | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 (µM) | Reference |
| hNav1.4 | Tonic Block | -120 | 0.1 | ~160 | [7] |
| Use-Dependent Block | -120 | 10 | ~33 | [7] | |
| hNav1.5 | Tonic Block | - | - | 67.2 | [8] |
| Use-Dependent Block | - | - | - | ||
| Nav1.7 | Tonic Block | - | 0.3 | 114 ± 9 | [9] |
| Use-Dependent Block | - | 20 | 18 ± 2 | [9] | |
| rbIIA (brain) | Inactivated State | - | - | ~26-fold higher affinity than resting | [5] |
| rh1 (heart) | Inactivated State | - | - | ~35-fold higher affinity than resting | [5] |
Table 2: Comparative IC50 Values of this compound and Other Sodium Channel Blockers on hNav1.5
| Drug | IC50 (µM) | Reference |
| This compound | 47.0 ± 5.4 | [10] |
| Flecainide | 5.5 ± 0.8 | [10] |
| Quinidine | 28.9 ± 2.2 | [10] |
Q4: What are the onset and offset kinetics of this compound?
This compound is characterized by its relatively fast onset and offset kinetics, which is a hallmark of Class IB antiarrhythmics.[8] This rapid kinetic profile allows for effective management of arrhythmias with a reduced risk of proarrhythmic effects that can be associated with drugs that have slower dissociation rates.[8] The recovery from use-dependent block is a critical parameter and can be influenced by the specific sodium channel isoform and the presence of mutations.[11]
Experimental Protocols
Protocol 1: Assessing Tonic and Use-Dependent Block with Whole-Cell Patch-Clamp
This protocol is designed to measure the tonic and use-dependent (phasic) block of sodium channels by this compound.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the sodium channel isoform of interest (e.g., HEK293 cells expressing hNav1.5).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings. Use an internal solution containing CsF to block potassium currents and an external solution with a physiological concentration of sodium.
-
Tonic Block Measurement:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply depolarizing pulses to elicit sodium currents at a low frequency (e.g., 0.1 Hz).
-
After obtaining a stable baseline, perfuse the cell with the desired concentration of this compound.
-
Continue stimulation at 0.1 Hz until a steady-state block is achieved. The percentage of current reduction represents the tonic block.[7]
-
-
Use-Dependent Block Measurement:
-
From the same holding potential, increase the stimulation frequency to a higher rate (e.g., 10 Hz or 20 Hz).
-
Record the progressive decrease in current amplitude with each pulse until a new steady-state is reached.
-
The additional block observed at the higher frequency represents the use-dependent block.[7][9]
-
-
Data Analysis:
-
Calculate the percentage of block for both tonic and phasic conditions relative to the control current amplitude.
-
Construct concentration-response curves to determine the IC50 values for both tonic and use-dependent block.
-
Protocol 2: Measuring Recovery from Use-Dependent Block
This protocol assesses the rate at which sodium channels recover from this compound-induced use-dependent block.
Methodology:
-
Induce Use-Dependent Block:
-
Using the whole-cell patch-clamp configuration, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) in the presence of this compound to induce a steady-state use-dependent block.
-
-
Recovery Protocol:
-
Following the conditioning pulse train, introduce a variable recovery interval at a hyperpolarized holding potential (e.g., -120 mV).
-
Apply a test pulse after the recovery interval to measure the fraction of channels that have recovered from the block.
-
Repeat this procedure with varying recovery intervals (from milliseconds to seconds).[11]
-
-
Data Analysis:
-
Plot the normalized current amplitude of the test pulse as a function of the recovery interval duration.
-
Fit the data with an exponential function to determine the time constant(s) of recovery from block.[11] A slower time constant compared to the control (drug-free) condition indicates that this compound stabilizes the inactivated state.
-
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Use-Dependent Block
-
Possible Cause: Inappropriate stimulation frequency.
-
Solution: Ensure the high-frequency stimulation is sufficient to induce accumulation of channels in the open and inactivated states. For this compound, frequencies of 10 Hz or higher are typically effective.[7]
-
-
Possible Cause: Holding potential is too hyperpolarized.
-
Solution: While a hyperpolarized potential is necessary to establish a baseline, holding the membrane at a slightly more depolarized potential (e.g., -100 mV instead of -140 mV) can sometimes enhance the visibility of use-dependent effects by increasing the proportion of channels in the inactivated state at rest.
-
-
Possible Cause: Low drug concentration.
-
Solution: Verify the concentration of your this compound solution. It may be necessary to test a range of concentrations to find the optimal level for observing use-dependent block without causing excessive tonic block.
-
-
Possible Cause: Cell health is compromised.
-
Solution: Poor cell health can lead to unstable recordings and altered channel gating. Ensure cells are healthy and that the seal resistance is high (>1 GΩ).
-
Issue 2: High Variability and Poor Reproducibility of Results
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Maintain consistent experimental parameters, including temperature, pH, and ion concentrations in both internal and external solutions. Small variations in these conditions can affect channel gating and drug binding.
-
-
Possible Cause: Voltage-clamp artifacts.
-
Solution: Ensure adequate series resistance compensation (typically 70-80%). Poor voltage clamp can lead to inaccurate measurements of current amplitude and kinetics, especially for fast-activating sodium currents.[12]
-
-
Possible Cause: Run-down of sodium currents.
-
Solution: Monitor for current run-down over the course of the experiment. If significant run-down is observed, the data may not be reliable. Ensure the internal solution composition is optimal to maintain channel stability.
-
Issue 3: Difficulty Distinguishing True Use-Dependent Block from Experimental Artifacts
-
Possible Cause: Cumulative inactivation of channels.
-
Solution: In the absence of the drug, high-frequency stimulation can cause a natural cumulative inactivation of sodium channels. It is crucial to perform control experiments without the drug to quantify this effect and subtract it from the drug-induced block.
-
-
Possible Cause: Changes in the liquid junction potential.
-
Solution: Perfusion of the drug solution can sometimes cause a shift in the liquid junction potential, leading to an apparent change in current amplitude. Monitor and correct for any such shifts.
-
-
Possible Cause: Incomplete solution exchange.
-
Solution: Ensure that the perfusion system allows for rapid and complete exchange of solutions. A slow or incomplete application of the drug can lead to a gradual and variable onset of block that may be misinterpreted.
-
Mandatory Visualizations
Caption: Mechanism of this compound's use-dependency on voltage-gated sodium channels.
Caption: Experimental workflow for assessing the use-dependency of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative actions of this compound on sodium channels in nerve, skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of this compound effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
Technical Support Center: Refinement of HPLC Methods for Higher Sensitivity to Mexiletine Metabolites
Welcome to the technical support center for the HPLC analysis of mexiletine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for higher sensitivity and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be targeting for analysis?
A1: The major phase I metabolites of this compound are p-hydroxythis compound (PHM) and hydroxymethylthis compound (HMM).[1] These are formed through aromatic and aliphatic hydroxylation, respectively.[1] this compound also undergoes phase II metabolism, primarily through glucuronidation.[2]
Q2: Which ionization mode is best for LC-MS/MS analysis of this compound and its metabolites?
A2: Positive electrospray ionization (ESI+) is the recommended mode for the LC-MS/MS analysis of this compound and its metabolites. This is because this compound and its primary amine-containing metabolites are basic compounds that readily accept a proton to form positive ions.[3][4][5]
Q3: How can I improve the sensitivity of my HPLC method for this compound metabolites?
A3: To enhance sensitivity, consider the following strategies:
-
Sample Preparation: Utilize solid-phase extraction (SPE) for sample clean-up and concentration.[6][7][8] This removes interfering matrix components and enriches the analytes of interest.
-
Derivatization: Pre-column derivatization with a fluorogenic or chromophoric reagent can significantly enhance detection sensitivity, especially for UV-Vis or fluorescence detectors.[6][7] A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl).[6][7]
-
Detector Choice: Employing a more sensitive detector like a tandem mass spectrometer (LC-MS/MS) or a fluorescence detector (if using derivatization) will provide lower limits of detection compared to standard UV detectors.[3][4][5][9][10][11]
-
Column Technology: Using columns with smaller particle sizes (e.g., sub-2 µm) can lead to sharper peaks and improved signal-to-noise ratios.[12]
Q4: What type of HPLC column is most suitable for separating this compound and its metabolites?
A4: Reversed-phase C18 columns are widely used and effective for the separation of this compound and its metabolites.[6][7][13][14] For enantioselective separations, a chiral stationary phase, such as a Chiralpak® AD column, is necessary.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for this compound and its Metabolites
-
Question: I am observing significant peak tailing for my basic analytes, this compound and its hydroxylated metabolites. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[15][16][17][18]
-
Solution 1: Mobile Phase Modification:
-
Lower pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). This will protonate the silanol groups, reducing their interaction with the protonated basic analytes.[15]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase.[19] The TEA will preferentially interact with the active silanol sites, minimizing their availability to interact with your analytes.
-
Increase Buffer Concentration: Using a higher buffer concentration can also help to mask the residual silanol interactions.[15]
-
-
Solution 2: Column Choice:
-
Use End-capped Columns: Modern, high-purity, end-capped silica columns have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[16][18]
-
Consider Polymer-based Columns: These columns do not have silanol groups and can provide excellent peak shape for basic compounds, although they may have different selectivity.
-
-
Issue 2: Low Resolution Between Metabolite Peaks
-
Question: I am having difficulty separating p-hydroxythis compound (PHM) and hydroxymethylthis compound (HMM). How can I improve the resolution?
-
Answer: Improving the resolution between closely eluting peaks can be achieved by modifying the mobile phase, stationary phase, or other chromatographic conditions.
-
Solution 1: Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Solution 2: Change Column:
-
Different Stationary Phase: If you are using a C18 column, trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, could provide the necessary change in selectivity to resolve the metabolites.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my analytes are shifting between injections. What is causing this variability?
-
Answer: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.
-
Solution 1: Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.
-
Solution 2: Check for Leaks: Inspect all fittings and connections for any signs of leaks, as this can cause pressure fluctuations and lead to inconsistent flow rates.
-
Solution 3: Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to shifting retention times. If preparing the mobile phase online, check that the pump's proportioning valves are functioning correctly.
-
Solution 4: Temperature Control: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times, especially for sensitive methods.
-
Data Presentation
Table 1: Comparison of HPLC Methods for this compound and its Metabolites
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV with Derivatization) | Method 3 (HPLC-UV) |
| Analytes | This compound, HMM, PHM | This compound | This compound |
| Matrix | Rat Plasma | Human Plasma & Urine | Plasma |
| Sample Prep | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Column | Chiralpak® AD | Phenomenex C18 | C18 |
| Mobile Phase | Not Specified | Acetonitrile:Water (80:20, v/v) | Acetonitrile/Acetate Buffer |
| Detector | MS/MS | UV-Vis (458 nm) | UV (210 nm) |
| Linearity | Not Specified | 0.2 - 2.0 µg/mL | 0.1 - 5.0 mg/L |
| LOQ | MEX: 0.5 ng/mL; HMM/PHM: 0.2 ng/mL | 0.15 µg/mL | Not Specified |
| LOD | Not Specified | 0.1 µg/mL | ~50 µg/L |
| Recovery | Not Specified | Not Specified | 68-88% |
| Reference | [9] | [6][7] | [13][14] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Enantioselective Determination of this compound and its Metabolites in Rat Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Extract the analytes using methyl-tert-butyl ether.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC-MS/MS Conditions:
-
Column: Chiralpak® AD
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode.
-
Monitoring: Use multiple reaction monitoring (MRM) for each analyte and its enantiomers.
-
(Reference:[9])
Protocol 2: HPLC-UV Method with Pre-column Derivatization for this compound in Human Plasma and Urine
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma or urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization and HPLC-UV Conditions:
-
Reconstitute the dried extract in a suitable buffer.
-
Add 4-chloro-7-nitrobenzofurazan (NBD-Cl) and allow the reaction to proceed.
-
Inject the derivatized sample onto the HPLC system.
-
Column: Phenomenex C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile and water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at 458 nm
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Involvement of CYP1A2 in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of this compound in human blood by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Flecainide, this compound, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an HPLC method for the determination of this compound in human plasma and urine by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective determination of this compound and its metabolites p-hydroxythis compound and hydroxymethylthis compound in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Improved liquid-chromatographic determination of this compound, an antiarrhythmic drug, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. waters.com [waters.com]
- 17. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 18. chromtech.com [chromtech.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Optimizing stimulation protocols to assess Mexiletine's effect on refractory period
Welcome to the technical support center for researchers investigating the effects of Mexiletine on the cardiac refractory period. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Class Ib antiarrhythmic agent. Its primary mechanism is the blockade of fast-inactivating sodium channels (NaV1.5) in cardiac myocytes.[1][2] By binding to the sodium channels, this compound reduces the maximum upstroke velocity (Phase 0) of the cardiac action potential.[1][3] It exhibits fast onset and offset kinetics, meaning its effects are more pronounced at faster heart rates (a characteristic known as "use-dependence").[4]
Caption: this compound's mechanism of action on the cardiac sodium channel.
Q2: How does this compound theoretically affect the action potential and refractory period?
A2: this compound shortens the action potential duration (APD).[5][6] While it also decreases the effective refractory period (ERP), the reduction in APD is proportionally greater.[3] This leads to an overall increase in the ERP-to-APD ratio (ERP/APD), which is a key antiarrhythmic property.[1][3] This means that for a given action potential duration, the period during which the cell cannot be re-excited is longer, helping to prevent re-entrant arrhythmias.
Q3: What are the common adverse effects or toxicities to monitor for during experiments?
A3: The most common adverse effects are gastrointestinal (e.g., nausea) and neurological (e.g., tremors, dizziness, ataxia).[1][7] In experimental settings, it is crucial to monitor for proarrhythmic events, as this compound can occasionally exacerbate arrhythmias.[2] Since this compound is metabolized by the liver, toxicity is more likely in models with hepatic impairment.[2][8]
Troubleshooting Guide
Q: I am not observing a significant change in the Effective Refractory Period (ERP) after applying this compound. What could be the cause?
A: This is a common finding and can be attributed to several factors related to your stimulation protocol and experimental model. Here are some potential causes and solutions:
-
Possible Cause 1: Pacing Protocol. Studies have shown that this compound may not significantly alter the ERP of regular paced beats.[9] Its effect is more pronounced on early premature beats.
-
Solution: Implement a dynamic extrastimulus protocol. Instead of only measuring ERP at a constant pacing cycle length, introduce premature stimuli (S2) at progressively shorter coupling intervals following a train of regular stimuli (S1). This method is more sensitive to the use-dependent nature of this compound.[9]
-
-
Possible Cause 2: Tissue State. The effect of this compound can be region-dependent, especially in diseased tissue models. Some studies found that this compound did not change the ERP in normal myocardium but did prolong other electrophysiological parameters in areas of slow conduction.[10][11]
-
Solution: If using a whole-heart or tissue model, perform measurements at multiple sites, including presumed normal tissue and areas expected to have altered conduction properties (e.g., infarct border zones).
-
-
Possible Cause 3: Pacing Rate. this compound's sodium channel blocking effect is rate-dependent, meaning it is more effective at higher frequencies.[3][4] An experiment conducted at a slow baseline pacing rate may not reveal the full extent of its effect.
-
Solution: Determine the ERP at multiple different pacing cycle lengths (e.g., slow, medium, and fast) both before and after drug application to fully characterize the rate-dependent effects.
-
Caption: Troubleshooting workflow for experiments showing no change in ERP.
Q: My ERP measurements are showing high variability between trials. How can I improve consistency?
A: High variability can obscure the true effect of a compound. A key, often overlooked, parameter is the time between stimulation runs.
-
Possible Cause: Inconsistent rest periods between stimulation trains. The cardiac refractory period has been shown to lengthen as the time between successive runs of drive stimuli increases.[12] This is known as the "basic cycle length time-effective refractory period effect".
-
Solution: Standardize the rest interval (the time in sinus rhythm or baseline state) between each ERP determination protocol. For example, always wait a consistent 20 or 30 seconds between the end of one measurement and the start of the next S1 pacing train. This ensures the tissue is in a comparable state for each measurement.[12]
-
Experimental Protocols
Protocol: Determination of Ventricular Effective Refractory Period (ERP) by Programmed Electrical Stimulation
This protocol is based on the extrastimulus technique used in clinical and preclinical electrophysiology studies.[9][10][11]
-
Preparation: Position a stimulation electrode at the desired location (e.g., right ventricular apex).
-
Baseline Pacing (S1): Begin pacing the tissue with a train of 8-10 stimuli (S1) at a fixed cycle length (e.g., 400 ms).
-
Introduction of Premature Stimulus (S2): After the last S1 stimulus, deliver a single premature stimulus (S2) at a coupling interval that is initially just greater than the expected ERP.
-
Decrementing S2 Interval: If the S2 stimulus successfully elicits a response (capture), repeat the S1 train and decrease the S1-S2 coupling interval by 5-10 ms.
-
Determining ERP: Continue decreasing the S2 interval until the stimulus fails to elicit a response. The ERP is defined as the longest S1-S2 coupling interval that fails to capture the myocardium.
-
Drug Application: After establishing a stable baseline ERP, apply this compound and allow for an appropriate equilibration period.
-
Post-Drug Measurement: Repeat steps 2-5 to determine the ERP in the presence of this compound.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound in refractory ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of this compound on monophasic action potentials recorded from the right ventricle in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discrepant effects of this compound on cycle length of ventricular tachycardia and on the effective refractory period in the area of slow conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discrepant effects of this compound on cycle length of ventricular tachycardia and on the effective refractory period in the area of slow conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time dependence of ventricular refractory periods: implications for electrophysiologic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Mexiletine's Specificity of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mexiletine. The following information is intended to assist in designing and troubleshooting control experiments to validate the specificity of this compound's action as a voltage-gated sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a patch-clamp experiment investigating this compound's effect on sodium channels?
A1:
To ensure the validity of your electrophysiological data on this compound, incorporating appropriate positive and negative controls is critical.
-
Negative Controls: The primary negative control is the vehicle in which the this compound is dissolved (e.g., DMSO or saline). This is essential to rule out any effects of the solvent on the ion channel activity. You should perform a full set of recordings with the vehicle alone to establish a baseline. An additional negative control can be the use of an inactive stereoisomer of this compound, if available, to demonstrate that the observed effects are specific to the active compound.
-
Positive Controls: A well-characterized sodium channel blocker should be used as a positive control to confirm that the experimental setup can detect the expected pharmacological effect.
-
Lidocaine: As a Class Ib antiarrhythmic with a similar mechanism of action to this compound, lidocaine is an excellent positive control.[1] It demonstrates use-dependent block of sodium channels and can validate that your voltage protocols are appropriate to elicit this phenomenon.[2]
-
Tetrodotoxin (TTX): For voltage-gated sodium channel subtypes that are sensitive to TTX (most neuronal and skeletal muscle isoforms, but not the cardiac NaV1.5 channel), TTX can be used as a potent and specific blocker to confirm the presence of functional sodium channels in your preparation.
-
Q2: How can I be sure that this compound is specifically targeting sodium channels and not other ion channels in my preparation?
A2:
To demonstrate the specificity of this compound for sodium channels, it is crucial to test its effects on other major ion channels present in your cells of interest, particularly potassium and calcium channels.
-
Potassium Channel Screening: A common off-target concern for many drugs is the hERG (human Ether-à-go-go-Related Gene) potassium channel (Kv11.1), as blockade of this channel can lead to cardiac arrhythmias.[3] It is advisable to test this compound's effect on hERG channels, especially if working with cardiac preparations. Several vendors provide stable cell lines expressing hERG for this purpose.[3][4]
-
Calcium Channel Screening: Depending on the cell type and the potential for off-target effects, assessing this compound's activity against voltage-gated calcium channels may also be necessary.
-
Experimental Approach:
-
Select cell lines stably expressing the desired off-target ion channels (e.g., HEK293 cells expressing hERG).[3][5]
-
Use specific ion channel activators and inhibitors as positive controls for these off-target channels (e.g., a known hERG blocker like astemizole).[6]
-
Apply this compound at a range of concentrations, including and exceeding the therapeutic range, to determine if there is any significant modulation of the off-target channel currents.
-
Q3: My results show a weaker than expected block of sodium currents by this compound. What are the potential reasons for this?
A3:
Several factors can contribute to a weaker-than-expected effect of this compound. Consider the following troubleshooting steps:
-
State-Dependence of the Block: this compound's blocking action is state-dependent, with a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[7][8] If your voltage protocol does not sufficiently drive channels into these states, the observed block will be weaker. Ensure your protocol includes depolarizing steps to open and inactivate the channels.
-
Use-Dependence: this compound exhibits use-dependent block, meaning the block increases with the frequency of stimulation.[2][9][10][11] If you are applying single depolarizing pulses at a low frequency, you may be underestimating the blocking effect. A high-frequency pulse train is necessary to observe use-dependent block.
-
Cell Type and Isoform Expression: The affinity of this compound can vary between different sodium channel isoforms.[7] For instance, NaV1.2 has a lower affinity for this compound in the open and inactivated states compared to NaV1.4 and NaV1.5.[7] Verify the specific sodium channel isoforms expressed in your cell line.[5][12][13][14]
-
Drug Concentration and Stability: Confirm the final concentration of this compound in your recording solution and ensure its stability. Prepare fresh solutions and protect them from light if necessary.
Troubleshooting Guides
Troubleshooting Unexpected Electrophysiology Results
This guide provides a systematic approach to troubleshooting common issues encountered during electrophysiology experiments with this compound.
dot
Caption: Troubleshooting workflow for unexpected electrophysiology results.
Experimental Protocols
Protocol 1: Validating Use-Dependent Block of Sodium Channels
This protocol is designed to assess the use-dependent blocking properties of this compound on voltage-gated sodium channels.
-
Cell Preparation: Culture cells expressing the sodium channel isoform of interest (e.g., HEK293 cells stably expressing NaV1.5) to 60-80% confluency.
-
Electrophysiology Setup:
-
Obtain whole-cell patch-clamp recordings.
-
Use an internal solution containing CsF or KCl and an external solution containing physiological concentrations of ions.
-
-
Voltage Protocol:
-
Hold the cell at a negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a high frequency (e.g., 5-10 Hz).
-
Record the peak inward sodium current for each pulse in the train.
-
-
Data Acquisition and Analysis:
-
First, record a baseline current in the absence of the drug.
-
Perfuse the cell with the vehicle control and repeat the pulse train.
-
Perfuse the cell with this compound at the desired concentration and repeat the pulse train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current against the pulse number. A steeper decline in the presence of this compound compared to the control indicates use-dependent block.
-
Protocol 2: Assessing Specificity Against hERG Potassium Channels
This protocol is to determine if this compound has off-target effects on hERG potassium channels.
-
Cell Preparation: Use a cell line stably expressing hERG channels (e.g., HEK293-hERG).
-
Electrophysiology Setup:
-
Obtain whole-cell patch-clamp recordings.
-
Use appropriate internal and external solutions for recording potassium currents.
-
-
Voltage Protocol:
-
Use a voltage protocol designed to elicit hERG currents, which typically involves a depolarizing step followed by a repolarizing step to measure the tail current. For example, hold at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV to record the tail current.
-
-
Data Acquisition and Analysis:
-
Record baseline hERG currents.
-
Apply a known hERG blocker (e.g., 1 µM astemizole) as a positive control to confirm channel activity and sensitivity to blockade.
-
After washout of the positive control, apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Measure the peak tail current at each concentration and compare it to the baseline to determine the percentage of block.
-
Data Presentation
Table 1: State-Dependent Affinity of this compound for Different Sodium Channel Isoforms
| Isoform | Resting State IC50 (µM) | Open/Inactivated State IC50 (µM) | Reference |
| NaV1.2 | Similar to NaV1.4/1.5 | Lower Affinity | [7] |
| NaV1.4 | Similar to NaV1.2/1.5 | 67.8 ± 7.0 (inactivated) | [7][10][15] |
| NaV1.5 | Similar to NaV1.2/1.4 | High Affinity | [7] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Effect | Note | Reference |
| QRS Duration | No significant change | --- | [16] |
| QT Interval | No significant change or shortening | --- | [16][17] |
| Action Potential Duration | Shortens | --- | --- |
| Effective Refractory Period | Shortens | --- | --- |
Visualizations
dot
Caption: Experimental workflow for validating this compound's specificity.
dot
Caption: State-dependent blockade of sodium channels by this compound.
References
- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Potassium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 5. biocompare.com [biocompare.com]
- 6. Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2009094218A2 - Novel cell lines expressing nav and methods using them - Google Patents [patents.google.com]
- 13. criver.com [criver.com]
- 14. Characterization of the isoform-specific differences in the gating of neuronal and muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound FAQ Booklet [ciplamed.com]
- 17. [this compound: electrophysiologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Mexiletine stock solutions
This technical support center provides guidance on the best practices for the long-term storage of mexiletine stock solutions, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is freely soluble in water and is also soluble in DMSO.[1][2][3] For many experimental applications, particularly in physiological buffers for electrophysiology, sterile, purified water (e.g., Milli-Q or equivalent) is a suitable solvent.[1][4] DMSO can also be used, and some suppliers provide solubility data up to 100 mM. The choice of solvent should be guided by the specific requirements of your experiment and the compatibility with your biological system.
Q2: What are the recommended storage temperatures for aqueous this compound stock solutions?
A2: For long-term stability, it is recommended to store aqueous this compound hydrochloride stock solutions at refrigerated temperatures (2-8°C). A stability study on an extemporaneous aqueous formulation of this compound hydrochloride found a shelf-life of 173.3 days at 4°C.[1][4] Storage at room temperature (25°C) is also possible for shorter durations, with a determined shelf-life of 115.5 days.[1][4] For storage in DMSO, some suppliers recommend storing aliquots at -80°C for up to a year or at -20°C for up to a month.[2]
Q3: How long can I store my this compound stock solution?
A3: The storage duration depends on the solvent and temperature. Based on available stability data for an aqueous solution:
For stock solutions prepared in DMSO, it is recommended to follow the supplier's guidelines, which may suggest storage for up to one year at -80°C.[2] To avoid repeated freeze-thaw cycles, it is best practice to prepare small aliquots for single use.
Q4: I observed precipitation in my stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can indicate that the concentration of this compound exceeds its solubility at that temperature. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not fully redissolve, the solution may be supersaturated and should be prepared fresh at a lower concentration. Ensure that for DMSO stocks, moisture-absorbing DMSO is avoided as it can reduce solubility.[2]
Q5: Are there any known degradation products of this compound in solution?
A5: The degradation of this compound in solution is thought to occur via acid or base-catalyzed hydrolysis.[1][4] While one study attempted to identify degradation products, they were unsuccessful in characterizing them.[1][4] The major metabolites of this compound in vivo are known to be p-hydroxythis compound and hydroxymethyl-mexiletine, which are considered to have minimal antiarrhythmic activity.[5][6]
Quantitative Stability Data
The following table summarizes the first-order degradation constants and shelf-life of an aqueous this compound hydrochloride solution at various temperatures.
| Temperature (°C) | First-Order Degradation Constant (day⁻¹) | Shelf-Life (days) |
| 4 | -0.0007 | 173.3[1][4] |
| 25 | 9.053 x 10⁻⁴ | 115.5[1][4] |
| 30 | -0.0009 | Not Reported |
| 40 | -0.0010 | Not Reported |
| 50 | -0.0011 | Not Reported |
| 60 | -0.0013 | Not Reported |
Experimental Protocols
Protocol for Validating this compound Stock Solution Stability
This protocol outlines a method to assess the stability of your prepared this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound hydrochloride reference standard
-
Prepared this compound stock solution
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffer
-
HPLC system with UV detector
-
Analytical column (e.g., C8)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C)
2. Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in your desired solvent (e.g., water or DMSO) at a known concentration.
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a working concentration with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of the this compound peak. This will serve as your baseline (100% integrity).[1]
-
-
Storage: Aliquot the remaining stock solution into several vials and store them under your desired long-term storage conditions (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from storage.
-
Allow the solution to come to room temperature.
-
Dilute and analyze by HPLC as described for the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial (time zero) peak area.
-
A common threshold for stability is the time at which the concentration of the active compound drops to 90% of its initial value.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solutions.
Caption: Hypothesized degradation pathway of this compound in solution.
References
- 1. Extemporaneous formulation and stability testing of this compound hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Extemporaneous Formulation and Stability Testing of this compound Hydrochloride Solution - ProQuest [proquest.com]
- 5. This compound HYDROCHLORIDE CAPSULES, USP Rx only [dailymed.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mexiletine vs. Lidocaine: A Comparative Analysis of Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sodium channel blocking properties of two Class IB antiarrhythmic drugs: mexiletine and lidocaine. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Executive Summary
This compound and lidocaine are both potent blockers of voltage-gated sodium channels, a critical mechanism for their therapeutic effects in treating cardiac arrhythmias and neuropathic pain. While structurally similar, experimental evidence reveals significant differences in their potency and state-dependent interactions with sodium channel subtypes. Notably, this compound demonstrates a more pronounced and potent use-dependent block, particularly on the cardiac sodium channel isoform NaV1.5, compared to lidocaine.[1][2][3][4] This distinction is largely attributed to this compound's stronger effect on the slow and closed-state inactivation of the channel, as well as a more significant prolongation of the recovery from inactivation.[1][2][3] These differential effects on channel gating may underlie the specific clinical applications and efficacy of each drug.[1]
Quantitative Comparison of Sodium Channel Blockade
The following tables summarize the electrophysiological effects of this compound and lidocaine on the cardiac (NaV1.5) and neuronal (NaV1.7) sodium channel isoforms. Data is derived from whole-cell patch-clamp experiments on HEK293 cells stably expressing these channels.
Table 1: Effects on Steady-State Fast Inactivation
| Channel | Drug | Concentration | V1/2 Shift (mV) |
| NaV1.5 | This compound | 0.3 mM | -10.7 |
| 1.0 mM | -17.2 | ||
| Lidocaine | 0.3 mM | -10.9 | |
| 1.0 mM | -23.6 | ||
| NaV1.7 | This compound | 0.3 mM | -10.7 |
| 1.0 mM | -17.2 | ||
| Lidocaine | 0.3 mM | -10.9 | |
| 1.0 mM | -23.6 |
Data adapted from Wang et al., 2015.[2]
Table 2: Effects on Steady-State Slow Inactivation
| Channel | Drug | Concentration | V1/2 Shift (mV) |
| NaV1.5 | This compound | 0.3 mM | -23.2 |
| 1.0 mM | -37.0 | ||
| Lidocaine | 0.3 mM | -27.2 | |
| 1.0 mM | -30.0 | ||
| NaV1.7 | This compound | 0.3 mM | -20.7 |
| 1.0 mM | -33.1 | ||
| Lidocaine | 0.3 mM | -21.6 | |
| 1.0 mM | -38.7 |
Data adapted from Wang et al., 2015.[2][3]
Table 3: Effects on Closed-State Inactivation (CSI)
| Channel | Drug | Concentration | Effect on CSI |
| NaV1.5 | This compound | 1.0 mM | ~47% decrease in τ1 |
| Lidocaine | 1.0 mM | Little decrease in τ1 | |
| NaV1.7 | This compound | 1.0 mM | ~41% decrease in τ1 |
| Lidocaine | 1.0 mM | Little decrease in τ1 |
τ1 represents the fast time constant of closed-state inactivation. Data adapted from Wang et al., 2015.[3]
Table 4: Effects on Recovery from Inactivation
| Channel | Drug | Concentration | Fold Increase in τ1 | Fold Increase in τ2 |
| NaV1.5 | This compound | 0.3 mM | ~4 | ~6 |
| 1.0 mM | ~21 | ~13 | ||
| Lidocaine | 0.3 mM | ~2 | ~2 | |
| 1.0 mM | ~17 | ~2 | ||
| NaV1.7 | This compound | 0.3 mM | ~3 | ~5 |
| 1.0 mM | ~15 | ~8 | ||
| Lidocaine | 0.3 mM | ~2 | ~3 | |
| 1.0 mM | ~7 | ~3 |
τ1 and τ2 represent the fast and slow time constants of recovery from inactivation, respectively. Data adapted from Wang et al., 2015.[2]
Experimental Protocols
The data presented above was primarily generated using the whole-cell patch-clamp technique on Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 or NaV1.7 sodium channel α-subunits.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous expression of ion channels.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For stable expression, HEK293 cells are transfected with a mammalian expression vector containing the cDNA for the desired sodium channel subunit (e.g., SCN5A for NaV1.5 or SCN9A for NaV1.7). A selection marker, such as geneticin (G418), is used to select for successfully transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and is buffered with HEPES. The pH is adjusted to 7.2 with KOH.
-
External Solution (Bath Solution): The standard external solution contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is bubbled with 95% O₂ and 5% CO₂.
-
Recording:
-
Transfected cells are identified, often with the aid of a co-transfected fluorescent marker.
-
The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
A brief, strong suction pulse is then applied to rupture the cell membrane, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
A series of voltage protocols are applied to elicit sodium currents and measure various channel gating parameters (activation, inactivation, recovery from inactivation, and use-dependent block).
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data analysis is performed using specialized software to fit curves and determine electrophysiological parameters.
Visualizing Mechanisms of Action
Sodium Channel Gating and Drug Interaction
The "Modulated Receptor Hypothesis" provides a framework for understanding the state-dependent block of sodium channels by drugs like this compound and lidocaine.[5][6] The channel can exist in three main conformational states: resting (closed), open, and inactivated. These drugs exhibit different affinities for each state, with a higher affinity for the open and inactivated states. This differential affinity is the basis for their use-dependent action, where the block is more pronounced at higher frequencies of channel activation.
Caption: Modulated receptor model of sodium channel blockade.
Experimental Workflow for Assessing Sodium Channel Blockers
The following diagram outlines the typical workflow for comparing the effects of compounds like this compound and lidocaine on voltage-gated sodium channels.
Caption: Workflow for comparing sodium channel blockers.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]
- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine [ideas.repec.org]
- 5. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Efficacy of Mexiletine and Amiodarone in Ventricular Tachycardia Models: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of two prominent antiarrhythmic drugs, Mexiletine and Amiodarone, in the context of ventricular tachycardia (VT) models. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and clinical research. While direct head-to-head preclinical comparisons are limited in the published literature, this guide collates relevant data from both clinical and animal studies to draw meaningful comparisons.
Data Presentation: Quantitative Efficacy
The following table summarizes the quantitative efficacy of this compound and Amiodarone in reducing ventricular arrhythmias. The data is extracted from a comparative clinical study in patients with severe Chagasic myocarditis, providing a direct comparison of the two drugs' effects on various arrhythmia parameters.
| Parameter | This compound | Amiodarone |
| Ventricular Premature Complexes (VPCs) | No significant reduction | 97.8% reduction (p < 0.001)[1] |
| Ventricular Couplets | Moderate decrease[1] | Suppression in 8 of 14 patients; significant reduction in the remaining 6[1] |
| Runs of Ventricular Tachycardia | Moderate reduction[1] | Total suppression in 11 of 11 patients[1] |
Electrophysiological Effects in a Canine Model
While a direct comparative study on electrophysiological effects in the same animal model is not available, the following table presents data on this compound's effects from a study in a canine model of myocardial infarction.
| Electrophysiological Parameter | Effect of this compound (2 mg/kg) |
| St-A interval | Modest increase[2] |
| Ventricular Repolarization | Slight shortening[2] |
| His-Purkinje System Conduction (at 8 mg/kg) | Slowed[2] |
| Ventricular Myocardium Conduction (at 8 mg/kg) | Slowed[2] |
Experimental Protocols
A robust experimental model is crucial for evaluating the efficacy of antiarrhythmic drugs. The following is a detailed methodology for a canine model of ventricular tachycardia induced by coronary artery ligation, which can be adapted for comparative studies of drugs like this compound and Amiodarone.
Canine Model of Stimulus-Induced Ventricular Tachycardia
-
Animal Model: Conscious greyhounds[3].
-
Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated[3].
-
Arrhythmia Induction: Programmed electrical stimulation (PES) is performed 7-30 days after the coronary artery ligation[3].
-
Drug Administration:
-
This compound: Administered at a dose of 16 mg/kg[3].
-
-
Data Collection:
-
Electrocardiographic parameters are monitored continuously.
-
Blood pressure and heart rate are recorded.
-
Effective refractory period (ERP) and functional refractory period (FRP) are measured.
-
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the drugs' mechanisms of action, the following diagrams are provided.
Conclusion
The available data suggests that Amiodarone is significantly more effective than this compound in suppressing a broad range of ventricular arrhythmias in the context of Chagasic myocarditis[1]. While direct comparative preclinical data is scarce, the detailed experimental protocol for a canine model of VT provides a solid foundation for future head-to-head studies. The distinct electrophysiological mechanisms of action, with this compound primarily affecting the sodium channels and Amiodarone exhibiting a broader spectrum of activity, likely underlie their differential efficacy. Further preclinical research using standardized models is warranted to fully elucidate the comparative efficacy and electrophysiological effects of these two important antiarrhythmic agents.
References
- 1. Comparative antiarrhythmic efficacy of verapamil, 17-monochloracetylajmaline, this compound and amiodarone in patients with severe chagasic myocarditis: relation with the underlying arrhythmogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the electrophysiological effects of Org 7797, disopyramide, this compound and propafenone in anaesthetized dogs with myocardial infarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atenolol, but not this compound, protects against stimulus-induced ventricular tachycardia in a chronic canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mexiletine's Therapeutic Efficacy in LQT3 Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mexiletine's performance with alternative therapies in correcting the pathological phenotype of Long QT Syndrome Type 3 (LQT3) in cellular models. Supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes are presented to facilitate a comprehensive understanding of current therapeutic validation strategies.
Introduction to LQT3 and the Role of Sodium Channel Blockers
Long QT Syndrome Type 3 (LQT3) is a congenital cardiac channelopathy characterized by a prolonged QT interval on an electrocardiogram, increasing the risk of life-threatening arrhythmias.[1][2] The underlying cause of LQT3 is a gain-of-function mutation in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel, NaV1.5.[3][4] This mutation leads to an increase in the late sodium current (INa-L), delaying cardiomyocyte repolarization and prolonging the action potential duration (APD).[5][6]
This compound, a Class IB antiarrhythmic agent, acts as a sodium channel blocker.[7][8] It is structurally similar to lidocaine but is orally active.[7] In the context of LQT3, this compound preferentially blocks the persistent late sodium current, thereby shortening the action potential duration and the QT interval.[3][4][5] This targeted action makes it a promising therapeutic agent for LQT3.[4][9]
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound in LQT3 has been evaluated in various cellular and clinical models, often in comparison with other sodium channel blockers like Flecainide and Ranolazine. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on QTc Interval in LQT3 Patients
| Study | Number of Patients | Mean Baseline QTc (ms) | Mean QTc on this compound (ms) | Mean QTc Reduction (ms) | Reduction in Arrhythmic Events |
| Mazzanti et al., 2016[3][10] | 34 | 509 | 457 | 63 | 93% reduction in annual rate |
| Anonymous, 2021[11] | 13 (children) | 570 | 476 | 94 | Effective elimination in 2 cases |
Table 2: Comparative Effects of Sodium Channel Blockers on Action Potential Duration (APD) in LQT3 Cellular Models
| Drug | Concentration | Model System | APD90 Reduction | Reference |
| This compound | 2-20 µmol/L | Canine Wedge (ATX-II) | Dose-dependent shortening | Shimizu & Antzelevitch, 1997[12] |
| This compound | 1-70 µmol/L | Guinea Pig (ATX-II) | Up to 19.4% (APD50) | Wang et al., 2003[9][13] |
| Flecainide | - | - | - | - |
| Ranolazine | 10 µM | Murine LA Cardiomyocytes | Shortened APD90 | Anonymous, 2023[14] |
Table 3: Comparison of QTc Shortening by Different Sodium Channel Blockers in LQT3 Patients
| Drug | Study | Baseline QTc (ms) | QTc on Drug (ms) | % QTc Shortening |
| This compound | Priori Group (as cited in[15]) | ~510 | ~450 | 12% |
| Flecainide | Benhorin et al. (as cited in[15]) | ~510 | ~460 | 10% |
| Ranolazine | Moss et al., 2008[15] | ~510 | ~455 | 11% |
A study comparing Flecainide and this compound in two patients with the ΔKPQ mutation showed that Flecainide had a slightly greater effect on QTc shortening (60-80 ms reduction) compared to this compound (50 ms reduction).[16]
Experimental Protocols
Validating the therapeutic effect of drugs like this compound in LQT3 cellular models typically involves the use of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) from LQT3 patients and electrophysiological analysis using patch-clamp techniques.
Generation of LQT3 iPSC-CMs
-
Fibroblast Isolation: Obtain skin biopsies from LQT3 patients with confirmed SCN5A mutations.
-
iPSC Reprogramming: Reprogram patient-derived fibroblasts into iPSCs using established protocols (e.g., Sendai virus or mRNA-based methods).
-
Cardiac Differentiation: Differentiate the iPSCs into cardiomyocytes using a well-defined protocol, often involving the modulation of Wnt signaling pathways with small molecules.
-
Purification: Purify the cardiomyocyte population, for example, through metabolic selection (glucose starvation).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents and action potentials in single cardiomyocytes.
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 and 5% CO2.[17]
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[17]
Procedure:
-
Cell Plating: Plate the purified iPSC-CMs on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition:
-
Voltage-Clamp: To measure specific ion currents (e.g., INa-L), hold the cell at a specific membrane potential and apply a series of voltage steps.
-
Current-Clamp: To record action potentials, inject current to elicit spontaneous or paced action potentials.
-
-
Drug Application: Perfuse the cells with the external solution containing the drug of interest (e.g., this compound) at various concentrations and record the changes in ion currents and action potentials.
Visualizing Key Pathways and Workflows
LQT3 Pathophysiology and this compound's Mechanism of Action
Caption: LQT3 pathophysiology and this compound's mechanism.
Experimental Workflow for Drug Validation in LQT3 iPSC-CMs
Caption: Drug validation workflow in LQT3 iPSC-CMs.
Conclusion
The available data strongly supports the therapeutic potential of this compound in correcting the cellular phenotype of LQT3. It effectively shortens the prolonged QTc interval and reduces the incidence of arrhythmic events.[3][10] While other sodium channel blockers like Flecainide and Ranolazine also show promise, this compound has a more extensive body of clinical evidence supporting its long-term efficacy and safety in LQT3 patients.[3][18] The use of patient-specific iPSC-CMs provides a powerful in vitro platform for further dissecting the mutation-specific effects of these drugs and for the development of more personalized therapeutic strategies.[1][2] Future research should focus on direct, head-to-head comparisons of these drugs in standardized cellular and animal models to better delineate their relative potencies and potential for off-target effects.
References
- 1. Human iPS cell model of type 3 long QT syndrome recapitulates drug-based phenotype correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human iPS cell model of type 3 long QT syndrome recapitulates drug-based phenotype correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene-Specific Therapy With this compound Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene-Specific Therapy With this compound Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling type 3 long QT syndrome with cardiomyocytes derived from patient-specific induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effect of this compound on long QT syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]
- 11. This compound Treatment for Neonatal LQT3 Syndrome: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium channel block with this compound is effective in reducing dispersion of repolarization and preventing torsade des pointes in LQT2 and LQT3 models of the long-QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on long QT syndrome model. — NextBio article [accounts.public.ce.basespace.illumina.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Ranolazine for Congenital Long QT Syndrome Type III (LQT3): Experimental and Long-Term Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cardiolatina.com [cardiolatina.com]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. academic.oup.com [academic.oup.com]
Head-to-head comparison of Mexiletine and tocainide in preclinical studies
Mexiletine and tocainide, both analogues of lidocaine, are Class IB antiarrhythmic agents historically used in the management of ventricular arrhythmias. Their development was aimed at providing orally active alternatives to lidocaine. This guide provides a detailed comparison of their preclinical profiles based on published experimental data, focusing on their electrophysiological effects, antiarrhythmic efficacy, and adverse effects observed in animal models.
Electrophysiological Profile
This compound and tocainide exert their antiarrhythmic effects by blocking the fast inward sodium channels (INa) in cardiac myocytes. Their action is state-dependent, with a higher affinity for channels in the inactivated state, which are more prevalent in ischemic tissue. This results in a selective effect on diseased or rapidly firing cardiac cells.
Comparative Electrophysiological Effects in Canine Models
The following table summarizes the electrophysiological effects of this compound and tocainide as observed in various preclinical canine studies. It is important to note that these data are synthesized from different studies and direct comparisons should be made with caution.
| Parameter | This compound | Tocainide | Animal Model/Experimental Condition |
| Effective Refractory Period (ERP) | Slight, non-significant increase in normal ventricles[1]. | Prolonged by 27% in infarcted zone and 8% in non-infarcted zone[2]. Shortened in normal Purkinje fibers, especially at longer cycle lengths[3]. | In vivo canine myocardial infarction[1][2]; In vitro canine Purkinje fibers[3]. |
| Conduction Time/Velocity | Slight, non-significant increase in ventricular conduction time[1]. | Prolonged conduction intervals by 26-31% in the infarcted zone and 6% in the non-infarcted zone[2]. Increased conduction time, especially at shorter cycle lengths[3][4]. | In vivo canine myocardial infarction[1][2]; In vitro canine Purkinje fibers[3][4]. |
| Action Potential Duration (APD) | Comparable shortening of APD to GS967 (a late INa blocker)[5]. | Shortened APD50% and APD90% in normal Purkinje fibers, with the greatest effect at longer cycle lengths[3]. | In vitro canine ventricular myocytes[5] and Purkinje fibers[3]. |
| Maximum Upstroke Velocity (Vmax) | Rate-dependent block of Vmax[5]. | Reduced dV/dtmax in normal Purkinje fibers[3]. Dose-dependent decrease in Vmax in Purkinje fibers from infarcted hearts, more prominent at shorter cycle lengths[6]. | In vitro canine ventricular myocytes[5] and Purkinje fibers from normal and infarcted hearts[3][6]. |
| Ventricular Fibrillation Threshold (VFT) | Significantly increased in ischemic canine ventricles[1]. | --- | In vivo ischemic canine ventricles[1]. |
Antiarrhythmic Efficacy
The efficacy of this compound and tocainide has been evaluated in various animal models of ventricular arrhythmias, most notably in canine models of myocardial infarction.
Comparative Antiarrhythmic Efficacy in Preclinical Models
| Arrhythmia Model | This compound | Tocainide | Key Findings |
| Canine Myocardial Infarction (Spontaneous Arrhythmias) | Minimum effective plasma concentration of 1.9-2.2 µg/mL for arrhythmias induced by 24-48h coronary ligation[7]. | Reduced premature ventricular complexes from 48.4% to 8.2% of total complexes with 10 mg/kg IV[8]. A 50% reduction in ventricular premature beats at a plasma concentration of 5.0 µg/mL[9]. | Both drugs are effective in suppressing spontaneous ventricular arrhythmias post-myocardial infarction. |
| Canine Myocardial Infarction (Programmed Stimulation) | Prevented induction of serious arrhythmias (rapidly repetitive responses/fibrillation) in all 10 dogs tested[1]. | Suppressed initiation of ventricular tachyarrhythmias in 5 of 12 animals[8]. | This compound showed high efficacy in preventing inducible arrhythmias in the studied model. Tocainide was effective in a subset of animals. |
| Ouabain-Induced Arrhythmias (Isolated Guinea-Pig Heart) | Provided complete protection against ventricular fibrillation[10]. | Did not provide complete protection (4 of 6 hearts fibrillated)[10]. | In this model, this compound demonstrated superior protection against ouabain-induced ventricular fibrillation. |
| Antifibrillatory Potency (Isolated Rabbit Heart) | Potency in elevating ventricular fibrillation threshold was approximately equal to lidocaine[10]. | Potency in elevating ventricular fibrillation threshold was about five times less than lidocaine[10]. | This compound was found to be more potent than tocainide in increasing the ventricular fibrillation threshold. |
Adverse Effect Profile
In preclinical studies, both this compound and tocainide have been associated with adverse effects, primarily related to the central nervous system and the potential for proarrhythmia.
| Adverse Effect | This compound | Tocainide | Animal Model/Experimental Condition |
| Proarrhythmia | Worsening of arrhythmia observed in some instances in a cat model of ischemia and sympathetic hyperactivity[11]. | Proarrhythmia (inducible VT) developed in 25% of dogs in a canine infarction model[12]. Worsening of arrhythmia also observed in the cat model[11]. | Canine myocardial infarction model[12]; Feline model of myocardial ischemia and sympathetic hyperactivity[11]. |
| Neurological Effects | Induced convulsions at higher doses in dogs[7]. | --- | Canine arrhythmia models[7]. |
| Cardiovascular Toxicity | Hypotensive effect when given intravenously to dogs[7]. | Progressive heart block, reduced cardiac contraction, and hypotension are known dose-related toxicities for Class 1B agents[13]. | Canine arrhythmia models[7]; General toxicology review[13]. |
Experimental Protocols
Canine Model of Myocardial Infarction and Programmed Electrical Stimulation
This model is frequently used to assess the efficacy of antiarrhythmic drugs against ventricular tachyarrhythmias.
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated for a period of time (e.g., 2 hours) and then reperfused to create an area of infarction and a substrate for reentrant arrhythmias. Studies are typically conducted several days to weeks after the initial surgery.
-
Electrophysiological Studies: Catheters with electrodes are placed in the right ventricle. Programmed electrical stimulation is used to introduce premature beats to try and induce ventricular tachycardia.
-
Drug Administration: The drug (this compound or tocainide) or a saline vehicle is administered intravenously as a bolus followed by a continuous infusion.
-
Efficacy Assessment: Programmed electrical stimulation is repeated after drug administration to determine if the drug prevents the induction of ventricular tachycardia.
Langendorff-Perfused Isolated Heart Model
This in vitro model is used to study the direct effects of drugs on the heart without systemic influences.
-
Heart Isolation: Rabbits or guinea pigs are euthanized, and their hearts are rapidly excised.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the viability of the heart muscle.
-
Drug Perfusion: this compound or tocainide is added to the perfusate at various concentrations.
-
Efficacy Assessment:
-
Ventricular Fibrillation Threshold: Electrodes are placed on the ventricle, and the minimum current required to induce fibrillation is determined before and after drug administration. An increase in the threshold indicates an antifibrillatory effect.
-
Ouabain-Induced Arrhythmias: Ouabain, a cardiac glycoside, is infused to induce arrhythmias. The ability of the test drug to prevent or terminate these arrhythmias is assessed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound and tocainide.
Caption: Workflow for assessing antiarrhythmic drug efficacy.
References
- 1. Electrophysiologic effects of this compound on normal and ischemic ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective effects of tocainide in canine acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of cycle length with the electrophysiological effect of lidocaine, tocainide and verapamil on canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific effect of lidocaine and tocainide on ventricular conduction of mid-range extrasystoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-like cellular electrophysiological effects of GS967 in canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of tocainide on canine subendocardial Purkinje fibers surviving infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic actions of tocainide in canine models of previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic effects of tocainide and lidocaine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antifibrillatory potency of aprindine, this compound, tocainide and lignocaine compared on Langendorff-perfused hearts of rabbits and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of antiarrhythmic drugs on life-threatening arrhythmias induced by the interaction between acute myocardial ischemia and sympathetic hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proarrhythmic effects of procainamide and tocainide in a canine infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poisoning due to class 1B antiarrhythmic drugs. Lignocaine, this compound and tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Novel Mexiletine Analogs: A Comparative Guide to Antiarrhythmic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiarrhythmic activity of novel mexiletine analogs, presenting supporting experimental data and detailed methodologies. This compound, a Class Ib antiarrhythmic agent, primarily exerts its effects by blocking fast sodium channels (NaV1.5) in cardiomyocytes. The development of novel analogs aims to enhance potency, improve the safety profile, and increase selectivity. This guide summarizes the available in vitro data for a series of recently synthesized this compound analogs, providing a framework for further research and development.
Comparative Analysis of Antiarrhythmic Potency
Recent in vitro studies have evaluated the antiarrhythmic potential of several novel this compound analogs. The primary measure of efficacy in these studies was the concentration required to counteract artificially induced arrhythmias in isolated cardiac tissue. The following table summarizes the key quantitative data from a comparative study using an ouabain-induced arrhythmia model in guinea pig left atria.
| Compound | Structure | EC50 (μM) for Antiarrhythmic Effect | Inotropic Effect (5 x 10⁻⁵ M) | Chronotropic Effect (5 x 10⁻⁵ M) |
| This compound | (Reference) | 11.6 | -15% | -10% |
| Analog 1b | tert-Butyl substituted | 4.36 | No significant effect | No significant effect |
| Analog 1c | Phenyl substituted | 0.43 | -20% | -15% |
| Analog 1d | Cyclopentyl substituted | 15.8 | No significant effect | No significant effect |
| Analog 1e | Cyclohexyl substituted | 2.18 | -10% | No significant effect |
EC50 represents the concentration of the compound that produces 50% of the maximal antiarrhythmic effect. Data sourced from a study by Carocci et al. (2016).
Key Observations:
-
Analogs 1c (Phenyl substituted) and 1e (Cyclohexyl substituted) demonstrated significantly higher potency in suppressing ouabain-induced arrhythmias compared to the parent compound, this compound.[1]
-
Analog 1b (tert-Butyl substituted) also showed greater potency than this compound.[1]
-
Analog 1d (Cyclopentyl substituted) was found to be less potent than this compound in this particular assay.[1]
-
Notably, analogs 1b and 1d exhibited a favorable profile with no significant negative inotropic or chronotropic effects at the tested concentration, suggesting a potentially higher cardiac safety margin.[1]
While the above data provides a valuable comparison of the overall antiarrhythmic efficacy in a tissue model, direct comparative data on the specific effects of these analogs on cardiac sodium channel (NaV1.5) currents and action potential parameters from a single study are limited. However, based on their structural similarity to this compound, their primary mechanism of action is expected to be the blockade of cardiac sodium channels.
Signaling Pathway and Mechanism of Action
This compound and its analogs are Class Ib antiarrhythmic drugs that primarily target voltage-gated sodium channels in cardiomyocytes. Their mechanism involves shortening the action potential duration and reducing the effective refractory period.
Caption: Mechanism of action of this compound and its analogs.
Experimental Protocols
The following section details the methodologies for key in vitro experiments used to validate the antiarrhythmic activity of this compound analogs.
Ouabain-Induced Arrhythmia in Isolated Guinea Pig Atria
This model is used to assess the overall antiarrhythmic efficacy of a compound in a cardiac tissue preparation.
Experimental Workflow:
Caption: Workflow for the ouabain-induced arrhythmia model.
Detailed Protocol:
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 32°C, continuously gassed with 95% O2 and 5% CO2.
-
Pacing and Stabilization: The atria are subjected to field stimulation at a frequency of 1 Hz with a 5 ms duration using a suprathreshold voltage. A stabilization period of 60 minutes is allowed before the addition of any compounds.
-
Drug Administration: After stabilization, the test compound (this compound or a novel analog) is added to the organ bath at various concentrations.
-
Arrhythmia Induction: Following a 20-minute incubation with the test compound, ouabain (2.5 μM) is added to induce arrhythmia.
-
Data Acquisition and Analysis: The isometric contractions of the atria are recorded. The antiarrhythmic effect is quantified by measuring the time to the onset of ouabain-induced arrhythmia. The EC50 is then calculated, representing the concentration of the compound that provides 50% of the maximum protection against arrhythmia.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes or Cell Lines
This technique allows for the direct measurement of the effects of compounds on specific ion channels, providing mechanistic insights into their antiarrhythmic activity.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used. Alternatively, a cell line (e.g., HEK293) stably expressing the human cardiac sodium channel (hNaV1.5) can be utilized.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record sodium currents. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure different states of the sodium channel. This includes protocols to determine the tonic block, use-dependent block, and effects on the voltage-dependence of activation and inactivation.
-
Drug Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-dependent inhibition of the sodium current, from which the IC50 value is calculated. Changes in the gating kinetics of the channel (e.g., shifts in the voltage-dependence of inactivation) are also assessed.
Conclusion
The in vitro validation of novel this compound analogs has identified several promising candidates with enhanced antiarrhythmic potency and potentially improved safety profiles compared to this compound. Specifically, analogs with phenyl and cyclohexyl substitutions at the stereogenic center have demonstrated markedly increased efficacy in a tissue-based arrhythmia model. Further detailed electrophysiological studies are warranted to fully characterize the interaction of these promising analogs with cardiac sodium channels and to elucidate the structure-activity relationships that govern their enhanced potency. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of the next generation of this compound-based antiarrhythmic therapies.
References
A Comparative Guide: Mexiletine Versus Procainamide for the Termination of Reentrant Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mexiletine and procainamide for the termination of reentrant arrhythmias, focusing on their performance, supporting experimental data, and methodologies.
Executive Summary
This compound, a Class Ib antiarrhythmic, and procainamide, a Class Ia antiarrhythmic, are both utilized in the management of ventricular arrhythmias, which are frequently reentrant in nature. While both drugs act by blocking sodium channels, their distinct electrophysiological properties lead to different clinical applications and efficacy profiles. Procainamide generally demonstrates higher efficacy for the acute termination of sustained monomorphic ventricular tachycardia.[1][2] this compound's role is more established in the long-term suppression of ventricular arrhythmias, often in combination with other agents.[3][4] Direct head-to-head trials of their intravenous formulations for the acute termination of reentrant arrhythmias are limited, necessitating a comparison based on studies of ventricular tachycardia and their known electrophysiological effects.
Mechanism of Action and Electrophysiological Effects
Both this compound and procainamide are Class I antiarrhythmic drugs, meaning they primarily block the fast inward sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential. However, their specific binding kinetics and effects on other ion channels differ significantly.
Procainamide (Class Ia):
-
Sodium Channel Blockade: Exhibits intermediate association and dissociation kinetics. This slows the maximum rate of depolarization (Vmax) and conduction velocity.[5]
-
Potassium Channel Blockade: Also blocks the delayed rectifier potassium current (IKr), which prolongs the action potential duration (APD) and the effective refractory period (ERP).[2] This dual action is crucial for terminating reentrant circuits by making the tissue less excitable and prolonging the time it takes for the tissue to be ready for the next electrical impulse.
This compound (Class Ib):
-
Sodium Channel Blockade: Exhibits fast association and dissociation kinetics. It has a higher affinity for the inactivated state of the sodium channel, making it more effective in tissues that are frequently depolarizing, such as during a tachycardia, and in ischemic tissue.[6][7]
-
Effect on Action Potential Duration: Unlike Class Ia agents, this compound shortens the APD in normal ventricular tissue.[6] This effect is thought to reduce the dispersion of refractoriness, which can be pro-arrhythmic.
The following diagram illustrates the classification of these drugs and their primary targets.
Caption: Vaughan Williams classification of this compound and procainamide.
Comparative Efficacy in Termination of Ventricular Tachycardia
While direct comparative trials for terminating reentrant arrhythmias are scarce, studies on terminating sustained monomorphic ventricular tachycardia (a common reentrant arrhythmia) provide valuable insights.
| Study / Endpoint | Procainamide | This compound | Comparison/Comments |
| Termination of Sustained VT (Intravenous) | |||
| PROCAMIO Study (vs. Amiodarone)[8][9] | 67% termination rate within 40 minutes. | Not directly studied in this trial. | Procainamide was found to be more effective than amiodarone for the acute termination of wide QRS tachycardia. |
| Retrospective Study (vs. Lidocaine)[5] | More effective than lidocaine in terminating sustained VT. | Not directly compared. | Lidocaine is also a Class Ib agent, similar to this compound. |
| Suppression of Inducible VT (Intravenous) | |||
| Combination Therapy Study[10] | Ineffective in suppressing inducible VT in patients refractory to procainamide alone. | In combination with procainamide, did not significantly improve suppression of inducible VT. | Suggests limited utility of adding this compound in procainamide-refractory cases. |
| Suppression of Ventricular Arrhythmias (Oral) | |||
| Post-Myocardial Infarction Study[11] | Equally effective as this compound in preventing serious ventricular rhythm disorders. | Equally effective as procainamide. | This compound had the advantage of less frequent administration and lower toxicity. |
| Refractory Ventricular Arrhythmias Study[1][2] | Associated with a nearly 3-fold higher efficacy in VA suppression compared to this compound. | Less effective than procainamide for suppression. | This was for long-term oral therapy. |
| PVC Suppression Study[12] | 19% of patients met the predetermined endpoint for PVC suppression. | 43% of patients met the predetermined endpoint for PVC suppression. | This compound showed higher efficacy for PVC suppression but also a higher rate of side effects. |
Experimental Protocols
Intravenous Procainamide for Termination of Sustained Ventricular Tachycardia (Adapted from the PROCAMIO Study)[8][9]
-
Patient Population: Adults with hemodynamically stable, regular wide-QRS tachycardia.
-
Drug Administration: Intravenous procainamide administered at a dose of 10 mg/kg over 20 minutes.
-
Primary Endpoint: Incidence of major cardiac adverse events within 40 minutes of infusion initiation.
-
Secondary Endpoint: Termination of tachycardia within 40 minutes.
-
Monitoring: Continuous ECG and frequent blood pressure monitoring. Infusion is stopped if the arrhythmia terminates, hypotension occurs, or the QRS complex widens by more than 50% of its original width.[5]
Intravenous this compound for Acute Management of Repetitive Ventricular Arrhythmia[13]
-
Patient Population: Patients with repetitive ventricular ectopy, including non-sustained ventricular tachycardia.
-
Drug Administration: Intravenous this compound administered at a rate of 10 mg/min for 30 to 60 minutes.
-
Endpoint: Suppression of ventricular ectopy.
-
Monitoring: Continuous ECG monitoring.
The following diagram illustrates a typical experimental workflow for an electrophysiology (EP) study to assess the efficacy of antiarrhythmic drugs.
Caption: Workflow for assessing antiarrhythmic drug efficacy in an EP study.
Adverse Effects
| Adverse Effect Profile | Procainamide | This compound |
| Common | Hypotension, QRS widening, QT prolongation.[5] | Gastrointestinal (nausea, vomiting), neurological (dizziness, tremor).[3] |
| Serious | Proarrhythmia (including Torsades de Pointes), drug-induced lupus erythematosus.[5] | Proarrhythmia (less common than Class Ia), severe neurological effects (rare).[13] |
| Discontinuation Rate | In a study of oral therapy, 9% of patients discontinued due to severe side effects (dyspnea or hypotension).[1][2] | In the same study, 18% of patients discontinued due to severe side effects.[1][2] In another study, 14% discontinued due to adverse effects.[3] |
Conclusion
For the acute termination of reentrant ventricular tachycardia, intravenous procainamide appears to be the more effective agent with a higher rate of successful termination.[8][9] Its dual action on both sodium and potassium channels likely contributes to its superior efficacy in breaking reentrant circuits. However, it requires careful monitoring for hypotension and proarrhythmic effects.
This compound's primary role seems to be in the chronic oral suppression of ventricular arrhythmias, particularly in the post-myocardial infarction setting and in certain genetic arrhythmia syndromes.[11][14] While it can be administered intravenously, its efficacy for acute termination of sustained reentrant arrhythmias is less established compared to procainamide. The choice between these agents will depend on the specific clinical scenario, the type of arrhythmia, the patient's underlying cardiac condition, and their tolerance to potential side effects. Further direct comparative studies of the intravenous formulations of these drugs for the termination of specific reentrant arrhythmias are warranted.
References
- 1. Comparison of Oral Procainamide and this compound Treatment of Recurrent and Refractory Ventricular Tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Oral Procainamide and this compound Treatment of Recurrent and Refractory Ventricular Tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for control of drug-resistant ventricular tachycardia: clinical and electrophysiologic results in 44 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for recurrent ventricular tachycardia in adult patients with structural heart disease and implantable cardioverter defibrillator: an EHRA systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacology, electrophysiology, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Antiarrhythmic mechanisms, emerging clinical applications and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of combination therapy with this compound and procainamide in patients with inducible sustained ventricular tachycardia refractory to intravenous procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of procainamide and this compound in prevention of ventricular arrhythmias after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: double-blind comparison with procainamide in PVC suppression and open-label sequential comparison with amiodarone in life-threatening ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for refractory-ventricular arrhythmias: results using serial electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral this compound in the treatment of refractory ventricular arrhythmias: the role of electrophysiologic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mexiletine and Quinidine on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two prominent antiarrhythmic drugs, Mexiletine and Quinidine, with a specific focus on their impact on cardiac action potential duration (APD). The information presented is supported by experimental data to aid in research and development endeavors.
Executive Summary
This compound, a Class Ib antiarrhythmic agent, and Quinidine, a Class Ia antiarrhythmic agent, exert distinct effects on the cardiac action potential. This compound is generally associated with a shortening or no change in the action potential duration, whereas Quinidine is known to prolong it. These contrasting effects stem from their differential blockade of cardiac ion channels. While both drugs target the fast inward sodium current, Quinidine also significantly inhibits multiple potassium currents involved in repolarization. This fundamental difference in their mechanism of action dictates their clinical applications and potential proarrhythmic risks.
Quantitative Analysis of Electrophysiological Effects
The following table summarizes the dose-dependent effects of this compound and Quinidine on action potential duration (APD) and other key electrophysiological parameters as observed in various preclinical models.
| Drug | Species/Tissue Model | Concentration | Change in APD90 | Other Electrophysiological Effects | Reference |
| This compound | Canine Purkinje Fibers | 10 µM | Shortened | - | [1] |
| Canine Purkinje Fibers | 0.31 to 5.0 x 10⁻⁵ M | Progressive shortening | - | [2] | |
| Guinea-pig Ventricular Muscles | 100 µM | Significantly shortened | - | [3] | |
| Canine Heart (in vivo) | Therapeutic concentrations | Tended to shorten | Increased Effective Refractory Period (ERP) in a rate-dependent manner. | [4] | |
| Quinidine | Canine Purkinje Fibers | 10 µM | Lengthened | - | [1] |
| Canine Purkinje Fibers | 0.31 to 5.0 x 10⁻⁵ M | Shortened at low concentrations, reversed at higher concentrations | Depressed Vmax throughout the concentration range. | [2][5] | |
| Rabbit Heart (perfused) | 0.55-34 µM | Prolonged | Prolonged ventricular refractoriness. | [6] | |
| Canine Heart (in vivo) | Therapeutic concentrations | Prolonged by ~11 ms | Increased ERP. | [4] | |
| Human Ventricles | 10 mg/kg i.v. | Increased by 25 msec at slower pacing cycle lengths | Effect attenuated at faster pacing rates. | [7] |
APD90 refers to the action potential duration at 90% repolarization.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using isolated cardiac tissues or myocytes. A representative experimental protocol for assessing the effects of these drugs on action potential duration using the patch-clamp technique is outlined below.
Objective: To measure the effect of varying concentrations of this compound and Quinidine on the action potential duration of isolated ventricular cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes (e.g., from rabbit or guinea pig).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system for drug application.
-
External and internal pipette solutions.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the animal heart.
-
Patch Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Patch-Clamp Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane of a single myocyte. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the control of the cell's membrane potential and the recording of ionic currents and action potentials.
-
Action Potential Recording: Action potentials are elicited by injecting brief depolarizing current pulses (e.g., 1-2 ms duration at 1 Hz).
-
Baseline Recording: Stable baseline action potentials are recorded for a period before drug application.
-
Drug Perfusion: The external solution is switched to one containing a known concentration of either this compound or Quinidine.
-
Data Acquisition: Action potentials are continuously recorded during drug perfusion until a steady-state effect is observed.
-
Dose-Response Analysis: The process is repeated with increasing concentrations of the drug to construct a dose-response curve.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) is measured and compared between baseline and drug-treated conditions.
Visualizing Methodologies and Pathways
To better illustrate the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for patch-clamp analysis of drug effects on APD.
Caption: Comparative signaling pathways of this compound and Quinidine.
Conclusion
The contrasting effects of this compound and Quinidine on cardiac action potential duration are a direct consequence of their distinct ion channel blocking profiles. This compound's selective blockade of the fast sodium current leads to a shortening or neutral effect on APD, classifying it as a Class Ib antiarrhythmic. In contrast, Quinidine's broader spectrum of activity, which includes the blockade of both sodium and key potassium currents responsible for repolarization, results in a significant prolongation of the APD, placing it in the Class Ia category. This comparative analysis provides a foundational understanding for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapy.
References
- 1. Frequency-dependent interactions of this compound and quinidine on depolarization and repolarization in canine Purkinje fibers [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of simultaneous administration of this compound and quinidine on the electrophysiologic parameters of canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency-dependent effect of quinidine, this compound, and their combination on postrepolarization refractoriness in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative electropharmacology of this compound, lidocaine and quinidine in a canine Purkinje fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electropharmacologic synergism with this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frequency-dependent effects of quinidine on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Mexiletine with Other Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of cardiac arrhythmias often presents a clinical challenge, with monotherapy frequently limited by incomplete efficacy or intolerable side effects. This has led to a growing interest in combination therapy, leveraging the potential for synergistic or additive effects between antiarrhythmic drugs with different mechanisms of action. Mexiletine, a Class IB antiarrhythmic agent that primarily blocks the fast inward sodium current (INa), has been a focal point of such investigations.[1][2] This guide provides a comparative analysis of the synergistic effects of this compound when combined with other antiarrhythmic agents, supported by experimental data. We will delve into the quantitative outcomes of these combinations, the experimental protocols used to evaluate them, and the underlying mechanistic pathways.
Data Presentation: Quantitative Effects of Combination Therapy
The following tables summarize the key quantitative findings from studies evaluating the synergistic effects of this compound in combination with other antiarrhythmic drugs.
Table 1: this compound in Combination with Amiodarone
| Parameter | Monotherapy (Amiodarone) | Monotherapy (this compound) | Combination Therapy | Key Findings |
| Ventricular Tachycardia/Fibrillation Episodes | Ineffective in refractory cases | Ineffective in refractory cases | Significant reduction in episodes and shocks[3] | In patients with implantable cardioverter-defibrillators (ICDs) and recurrent ventricular tachyarrhythmias refractory to amiodarone alone, the addition of this compound resulted in a significant decrease in the number of treated ventricular tachyarrhythmia episodes.[1][3] |
| PVCs and Couplets | Partial suppression | Partial suppression | 88% reduction in PVCs, 97% reduction in couplets[4] | In patients with resistant complex ventricular arrhythmias, the combination therapy markedly diminished ventricular ectopic activity.[4] |
| Inducible Ventricular Tachycardia | Not suppressed | Not suppressed | Total suppression of tachycardic episodes within 3 days[5] | In cases of refractory recurrent ventricular tachycardia, the combined intravenous and subsequent oral administration of amiodarone and this compound led to the inability to induce arrhythmia.[5] |
Table 2: this compound in Combination with Sotalol
| Parameter | Monotherapy (Sotalol) | Monotherapy (this compound) | Combination Therapy | Key Findings |
| Ventricular Premature Complexes (VPCs) | Reduction in 2/9 dogs | Reduction in 1/11 dogs | Reduction in 5/12 dogs[6] | Combination therapy was significantly more effective at reducing VPCs in German Shepherds with inherited ventricular arrhythmias.[6] |
| Total Ventricular Ectopy (VEtot) | Reduction in 1/9 dogs | Reduction in 2/11 dogs | Reduction in 6/12 dogs[6] | The combination of this compound and sotalol reduced the overall ventricular ectopic burden more effectively than either drug alone.[6] |
| QT Interval | Prolonged | No significant effect | Less prolongation than sotalol alone[7] | This compound antagonized the QT interval prolonging effect of sotalol, potentially reducing the risk of proarrhythmia.[7] |
| Torsade de Pointes | Induced in 6/8 dogs | Not observed | Induced in 1/8 dogs[7] | The co-administration of this compound significantly reduced the proarrhythmic potential of sotalol in a canine model.[7] |
Table 3: this compound in Combination with Propranolol
| Parameter | Monotherapy (Propranolol) | Monotherapy (this compound) | Combination Therapy | Key Findings |
| Ventricular Premature Systoles (VPS) | Less effective | Less effective | Definite success in 9/14 patients[8] | The combination of this compound and propranolol was significantly more effective in reducing the frequency of ventricular and exercise-induced premature systoles.[8] |
| Coupled VPS | Less effective | Less effective | Definite success in all patients with coupled VPS[8] | The synergistic effect was particularly pronounced in patients with coupled ventricular premature systoles.[8] |
| Cellular Electrophysiology (Vmax) | Depressed | Depressed | Depressed to the same extent as monotherapy[9] | The combination did not produce an additive depression of the maximal rate of depolarization (Vmax).[9] |
| Cellular Electrophysiology (ERP/APD ratio) | No effect | Prolonged | Attenuated prolongation compared to this compound alone[9] | Propranolol appeared to attenuate the this compound-induced prolongation of the effective refractory period relative to the action potential duration.[9] |
Table 4: this compound in Combination with Quinidine
| Parameter | Monotherapy (Quinidine) | Monotherapy (this compound) | Combination Therapy | Key Findings |
| Inducible Sustained Ventricular Tachycardia | Suppressed in 10% of patients | Suppressed in 5% of patients | Suppressed in 35% of patients[10] | Combination therapy was significantly more effective at suppressing inducible ventricular tachycardia in humans.[10] |
| Infarct Zone Conduction Time | Prolonged | Prolonged | Greater prolongation than monotherapy[11] | The combination therapy resulted in a supra-additive prolongation of conduction time specifically in the ischemic zone of rabbit hearts.[11] |
| Infarct Zone Effective Refractory Period (ERP) | Prolonged | Prolonged | Greater prolongation than monotherapy[11][12] | A synergistic increase in the effective refractory period within the peri-infarct zone was observed in a canine model.[12] |
| Ventricular Fibrillation | Less effective | More effective than quinidine | More effective than high-concentration monotherapy[11] | Low concentrations of the combined drugs were more effective at preventing ventricular fibrillation than high concentrations of either drug alone.[11] |
Experimental Protocols
In Vivo Electrophysiology Studies in a Canine Model of Post-Myocardial Infarction
This protocol is a composite representation of methodologies used in studies investigating the synergistic effects of antiarrhythmic drugs in a large animal model.
-
Animal Model: Adult mongrel dogs of either sex are subjected to a two-stage coronary artery ligation to induce a myocardial infarction, which creates a substrate for ventricular tachyarrhythmias.
-
Electrophysiologic Study:
-
Animals are sedated and instrumented for continuous ECG and blood pressure monitoring.
-
Quadripolar electrode catheters are positioned in the right atrium and right ventricle for programmed electrical stimulation.
-
Baseline measurements of cardiac electrophysiologic parameters are obtained, including sinus cycle length, atrioventricular (AV) conduction times, and ventricular effective refractory period (ERP).
-
Programmed ventricular stimulation is performed to assess the inducibility of sustained ventricular tachycardia (VT).
-
-
Drug Administration:
-
A continuous intravenous infusion of a placebo (e.g., saline) is administered, and the electrophysiologic study is repeated to establish a baseline.
-
On separate days, in a randomized crossover design, infusions of this compound alone, the comparator antiarrhythmic (e.g., Quinidine) alone, and the combination of both drugs are administered.[12]
-
Serum drug concentrations are measured at steady-state to ensure therapeutic levels.
-
-
Data Analysis:
-
The primary endpoint is the suppression of inducible sustained VT.
-
Secondary endpoints include changes in electrophysiologic parameters such as ERP and conduction time in both normal and infarcted myocardium.
-
Statistical analysis is performed to compare the efficacy of the combination therapy with that of each monotherapy and placebo.
-
Figure 1: Generalized workflow for in vivo electrophysiology studies.
Isolated Langendorff-Perfused Heart Model
This ex vivo model allows for the study of drug effects on the heart in the absence of systemic influences.
-
Heart Preparation:
-
Hearts are excised from small mammals (e.g., rabbits or guinea pigs) and immediately placed in ice-cold cardioplegic solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant temperature and pressure.
-
-
Arrhythmia Induction:
-
Drug Perfusion:
-
After a stabilization period, the heart is perfused with a vehicle control solution.
-
Concentration-response curves are generated by perfusing the heart with increasing concentrations of this compound alone, the comparator drug alone, and the combination of both.
-
-
Electrophysiological Recordings:
-
Monophasic action potential (MAP) electrodes are placed on the epicardial surface of both the normal and ischemic zones to record action potential duration (APD) and ERP.
-
Conduction time across the ischemic zone is also measured.
-
-
Data Analysis:
-
The primary endpoint is the prevention of inducible ventricular fibrillation.
-
Changes in APD, ERP, and conduction time are analyzed to determine the electrophysiologic basis of any synergistic antiarrhythmic effects.[11]
-
Signaling Pathways and Mechanisms of Synergy
The synergistic antiarrhythmic effects of this compound in combination with other agents can be attributed to their complementary actions on different cardiac ion channels and electrophysiological properties.
This compound and Quinidine: A Dual Blockade Approach
This compound, as a Class IB agent, primarily blocks the inactivated state of the fast sodium channels, an effect that is more pronounced in depolarized or rapidly firing tissues.[2] Quinidine, a Class IA agent, also blocks sodium channels but with a slower dissociation rate, and it additionally blocks several potassium channels, leading to a prolongation of the action potential duration.[13][14] The synergy between these two drugs likely arises from their combined and enhanced effects on both conduction and refractoriness, particularly in diseased tissue.[11][14]
Figure 2: Ion channel targets of this compound and Quinidine.
This compound and Amiodarone: Multi-Channel Blockade
Amiodarone has a complex mechanism of action, exhibiting properties of all four Vaughan-Williams classes, including blockade of potassium, sodium, and calcium channels, as well as non-competitive beta-adrenergic blockade.[1] The synergistic effect with this compound is likely due to the combination of this compound's potent sodium channel blockade with Amiodarone's broad-spectrum antiarrhythmic actions, particularly its profound effect on prolonging repolarization via potassium channel blockade.
Figure 3: Multi-target actions of this compound and Amiodarone.
Conclusion
The combination of this compound with other antiarrhythmic agents, particularly those with complementary mechanisms of action, represents a promising strategy for the management of refractory ventricular arrhythmias. The synergistic effects observed in both preclinical models and clinical studies highlight the potential for enhanced efficacy and, in some cases, improved safety profiles compared to monotherapy. Further research is warranted to fully elucidate the molecular basis of these interactions and to optimize dosing and patient selection for combination antiarrhythmic therapy.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound as an adjunctive therapy to amiodarone reduces the frequency of ventricular tachyarrhythmia events in patients with an implantable defibrillator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anti-arrhythmic efficacy of the amiodarone-mexiletine combination in the treatment of resistant complex ventricular arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined this compound and amiodarone treatment of refractory recurrent ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy with this compound and sotalol suppresses inherited ventricular arrhythmias in German shepherd dogs better than this compound or sotalol monotherapy: a randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound antagonizes effects of sotalol on QT interval duration and its proarrhythmic effects in a canine model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Potentiation of an anti-arrhythmia action by the combined use of this compound and propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular electropharmacology of the simultaneous administration of propranolol and this compound: a class I and II antiarrhythmic drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-quinidine combination: electrophysiologic correlates of a favorable antiarrhythmic interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and quinidine in combination in an ischemic model: supra-additive antiarrhythmic and electrophysiologic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-quinidine combination: enhanced antiarrhythmic and electrophysiologic activity in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound/quinidine combination therapy: electrophysiologic correlates of anti-arrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of quinidine in the this compound-quinidine interaction: electrophysiologic correlates of enhanced antiarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Mexiletine Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of mexiletine, a class Ib antiarrhythmic agent, across various species, including humans, dogs, rats, and mice. The information presented herein is intended to support preclinical research and drug development efforts by offering a side-by-side analysis of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
This compound is utilized in both human and veterinary medicine to manage ventricular arrhythmias.[1] Understanding its pharmacokinetic profile across different species is crucial for the extrapolation of preclinical data to clinical settings and for the optimization of dosing regimens. This guide synthesizes available data to facilitate a clearer understanding of the interspecies differences and similarities in the absorption, distribution, metabolism, and excretion of this compound.
Comparative Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound across different species after oral administration. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various independent studies. A significant data gap exists for the pharmacokinetic profile of this compound in mice.
| Parameter | Human | Dog | Rat | Mouse |
| Bioavailability (%) | ~90[2] | ~85-90[3][4] | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1 - 4[2] | ~1 - 2[1] | Data not available | Data not available |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Data not available | Data not available | Data not available |
| Elimination Half-life (t1/2) (hours) | 10 - 12[5][6] | 9 - 12[3] | Data not available | Data not available |
| Volume of Distribution (Vd) (L/kg) | 5 - 9[2] | Data not available | Data not available | Data not available |
| Protein Binding (%) | 50 - 70[2][7] | Data not available | Data not available | Data not available |
| Metabolism | Primarily hepatic (CYP2D6, CYP1A2)[2] | Primarily hepatic[3] | Hepatic | Data not available |
| Excretion | ~10% unchanged in urine[5][6] | Primarily renal (urine)[4] | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are derived from studies employing a range of standard preclinical and clinical pharmacokinetic methodologies. Below is a summary of typical experimental protocols used to assess the pharmacokinetics of this compound.
| Protocol Step | Methodology |
| Animal Models | Studies are typically conducted in adult male and female subjects of the respective species (e.g., Sprague-Dawley or Wistar rats, Beagle dogs). Animals are acclimatized and fasted overnight before drug administration. |
| Drug Administration | For oral administration studies, this compound is often dissolved in a suitable vehicle (e.g., water, saline, or a suspension agent) and administered via oral gavage for rodents or in capsules for dogs and humans. |
| Blood Sampling | Serial blood samples are collected at predetermined time points post-administration. In rodents, common sampling sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection. In dogs and humans, blood is typically drawn from a peripheral vein. |
| Plasma Preparation | Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is then stored frozen until analysis. |
| Bioanalytical Method | The concentration of this compound in plasma samples is quantified using validated bioanalytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for their high sensitivity and specificity. |
| Pharmacokinetic Analysis | The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as AUC, Cmax, Tmax, t1/2, Vd, and clearance. |
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in this compound pharmacokinetic studies and its mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: The signaling pathway of this compound's antiarrhythmic effect via sodium channel blockade.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 5. Pharmacology, electrophysiology, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Revolutionizing Arrhythmia Treatment: Validating 3D Cardiac Models for Predicting Mexiletine's Clinical Efficacy
A new frontier in personalized medicine is emerging with the validation of three-dimensional (3D) cardiac models, which are proving to be highly predictive of the clinical efficacy of antiarrhythmic drugs like Mexiletine. These advanced in-vitro platforms, ranging from engineered heart tissues to sophisticated cardiac organoids, are demonstrating a remarkable ability to recapitulate the complex electrophysiology of the human heart, offering a powerful tool for preclinical drug assessment and patient-specific treatment strategies.
Researchers, scientists, and drug development professionals are increasingly turning to these models to bridge the gap between preclinical findings and clinical outcomes. This guide provides an objective comparison of the performance of these 3D cardiac models with alternative prediction methods, supported by experimental data, to underscore their potential in revolutionizing cardiovascular drug development.
Performance of 3D Cardiac Models in Predicting this compound's Effects
Recent studies have highlighted the predictive power of 3D cardiac models in assessing the efficacy of this compound, a class Ib antiarrhythmic agent primarily used to treat ventricular arrhythmias. These models, often derived from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer a significant advantage over traditional 2D cell cultures and animal models by more accurately mimicking the intricate cellular interactions and electrical signal propagation of the native human heart.[1][2][3][4]
A key area of investigation has been Long QT Syndrome (LQTS), a genetic disorder that can cause life-threatening arrhythmias. For instance, in a study investigating LQT3, a subtype associated with mutations in the SCN5A gene, a 3D cardiac electrophysiological model was used to evaluate the effects of this compound. The model predicted that this compound could effectively reduce the action potential duration (APD) and the number of arrhythmogenic rotors in cardiac tissue with the A1656D mutation, suggesting its therapeutic potential.[5]
Further validating these findings, a comprehensive study on LQT2 combined data from hiPSC-CMs, a transgenic rabbit model, and clinical data from 96 patients.[6][7][8] The research demonstrated that this compound significantly shortened the corrected field potential duration in the hiPSC-CMs and the APD90 in cardiomyocytes from the LQT2 rabbit model.[6][7] Crucially, these in-vitro and animal model findings correlated with clinical outcomes, where this compound was effective in shortening the QTc interval in a majority of patients and reduced the rate of arrhythmic events by 60%.[6][7]
| Model Type | Key Parameter Measured | This compound Effect Observed | Correlation with Clinical Data | Reference |
| 3D Cardiac Electrophysiological Model (LQT3, A1656D mutation) | Action Potential Duration (APD), Number of Rotors | Reduced APD, Decreased number of rotors from four to two | Predicted therapeutic efficacy | [5] |
| Human iPSC-CMs (LQT2) | Heart rate-corrected field potential duration | Significant shortening | Consistent with clinical QTc shortening | [6][7] |
| Transgenic Rabbit Model (LQT2) | Action Potential Duration at 90% repolarization (APD90) | Significant shortening (ΔAPD shortening 113 ms) | Supported findings in hiPSC-CMs and patients | [6][7] |
| In Silico Human Ventricular Model | QRS complex duration | Widened QRS complex | Consistent with rabbit wedge ECG recordings | [9] |
Comparison with Alternative Prediction Methods
While 3D cardiac models are showing immense promise, it is important to consider their performance in the context of other preclinical methods.
-
2D Cell Cultures: Traditional monolayer cell cultures lack the complex cell-cell interactions and three-dimensional architecture of native heart tissue, often leading to less accurate predictions of drug responses.[10]
-
Animal Models: While valuable, animal models can exhibit significant physiological and genetic differences from humans, which may not always translate to clinical efficacy.[9]
-
In Silico Models: Computational or in silico models are powerful for simulating the effects of drugs on cardiac electrophysiology.[9][11][12] Molecular modeling, for example, has been used to understand the interaction of this compound with cardiac sodium channels at an atomic level.[13] When calibrated with experimental data, these models can be highly predictive. A study comparing in silico drug trials with rabbit wedge and hiPSC-CM experimental recordings found agreement in the effects of this compound on the QRS complex.[9]
The strength of the 3D cardiac model approach lies in its ability to integrate the biological complexity of human cardiac tissue with a controlled experimental environment, offering a more physiologically relevant platform than 2D cultures and a more human-specific system than many animal models.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the validation of 3D cardiac models for predicting this compound's efficacy.
Generation and Maintenance of 3D Cardiac Organoids
Cardiac organoids are self-organizing 3D structures derived from stem cells that recapitulate aspects of the native heart's micro-anatomy and function.[1][3][4]
-
Cell Source: Human induced pluripotent stem cells (hiPSCs) are a common starting material.
-
Differentiation: hiPSCs are differentiated into cardiomyocytes, endothelial cells, and cardiac fibroblasts using a cocktail of growth factors and morphogens.[1]
-
3D Culture: The differentiated cells are then cultured in a 3D microenvironment, often using scaffold-based or scaffold-free techniques to promote self-assembly into organoids.[1]
-
Maturation: The organoids are matured over time in a controlled environment to develop physiological relevance.
Electrophysiological Assessment in 3D Models
-
Microelectrode Arrays (MEAs): To measure electrical activity, 3D cardiac tissues or organoids are often cultured on MEAs. These arrays allow for the non-invasive recording of field potentials, which are indicative of the collective electrical activity of the cardiac cells.
-
Patch-Clamp Technique: For single-cell analysis within the 3D structure, the patch-clamp technique can be employed to measure specific ion channel currents and action potentials.[14][15]
-
Optical Mapping: This technique uses voltage-sensitive dyes to visualize the propagation of electrical signals across the 3D cardiac tissue, allowing for the assessment of conduction velocity and the identification of arrhythmic events.
In Silico Modeling of this compound's Effects
-
Model Development: Computational models of human ventricular cells are developed, incorporating detailed mathematical descriptions of various ion channels.
-
Population of Models: To account for biological variability, a population of models with varying ion channel conductances is created.[9]
-
Drug Simulation: The effects of this compound are simulated by incorporating its known blocking effects on specific ion channels (e.g., the fast sodium current, INa) into the model equations.
-
Biomarker Analysis: The simulations are then analyzed to predict changes in cardiac electrophysiological biomarkers, such as APD and QRS duration.[9]
Visualizing the Pathways and Workflows
To better understand the intricate processes involved in validating 3D cardiac models for predicting this compound's efficacy, the following diagrams illustrate key signaling pathways and experimental workflows.
The continued development and validation of 3D cardiac models are poised to significantly enhance the efficiency and predictive accuracy of preclinical drug development. By providing a more physiologically relevant platform for assessing drug efficacy and toxicity, these models hold the key to developing safer and more effective antiarrhythmic therapies, ultimately leading to more personalized and successful patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac Organoids: A 3D Technology for Disease Modeling and Drug Screening - Zhu - Current Medicinal Chemistry [consilium.orscience.ru]
- 3. Frontiers | Cardiac organoids: a new tool for disease modeling and drug screening applications [frontiersin.org]
- 4. Cardiac Organoids: A 3D Technology for Disease Modeling and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verification of the Efficacy of this compound Treatment for the A1656D Mutation on Downgrading Reentrant Tachycardia Using a 3D Cardiac Electrophysiological Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sads.org [sads.org]
- 7. Therapeutic Efficacy of this compound for Long QT Syndrome Type 2: Evidence From Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes, Transgenic Rabbits, and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. gtr.ukri.org [gtr.ukri.org]
- 13. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Mexiletine and Disopyramide for the Management of Chronic Ventricular Arrhythmias
In the therapeutic landscape of chronic ventricular arrhythmias, both Mexiletine and Disopyramide have established roles. This guide provides a comprehensive comparison of these two antiarrhythmic agents, offering a detailed examination of their clinical efficacy, adverse effect profiles, and underlying mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their comparative therapeutic potential.
Comparative Efficacy
The clinical effectiveness of this compound and Disopyramide in suppressing ventricular arrhythmias has been evaluated in several comparative studies. While both agents have demonstrated efficacy, their performance can vary depending on the patient population and the nature of the arrhythmia.
A study involving 40 patients with lidocaine-responsive ventricular arrhythmias revealed that a satisfactory control (≥75% reduction in premature ventricular complexes) was achieved in 19 patients treated with this compound and 16 patients treated with disopyramide.[1] Notably, this compound was more successful in maintaining the reduction of ventricular extrasystoles achieved with lidocaine compared to disopyramide.[1]
In another study with 34 patients suffering from recurrent sustained ventricular tachycardias, complete suppression of the arrhythmia was observed in 3 out of 30 patients on this compound and 1 out of 25 patients on disopyramide.[2] Interestingly, disopyramide was found to considerably slow the rate of ventricular tachycardia, an effect not observed with this compound.[2]
Furthermore, a study assessing the efficacy of these drugs in 29 patients with chronic ventricular arrhythmias found that disopyramide was significantly effective in reducing ventricular premature complex (VPC) frequency in patients with organic heart disease, whereas this compound was more effective in patients with no apparent heart disease.[3]
The combination of both drugs has also been explored. In some cases where either drug alone was ineffective, the combination therapy proved successful in making ventricular tachycardia more difficult to induce or non-inducible.[4]
Quantitative Efficacy Data
| Efficacy Endpoint | This compound | Disopyramide | Combination Therapy | Citation |
| Satisfactory Arrhythmia Control (≥75% PVC reduction) | 19/40 patients | 16/40 patients | - | [1] |
| Complete Suppression of Sustained VT | 3/30 patients | 1/25 patients | - | [2] |
| Effect on VT Rate | No significant influence | Considerably slowed | - | [2] |
| Efficacy in Organic Heart Disease (VPC reduction) | Not significant | Significant (p < 0.05) | - | [3] |
| Efficacy in No Apparent Heart Disease (VPC reduction) | Significant (p < 0.05) | Not significant | - | [3] |
| Inducibility of VT when single agents failed | - | - | More difficult or non-inducible | [4] |
Adverse Effect Profile
The clinical utility of antiarrhythmic drugs is often limited by their adverse effects. Both this compound and Disopyramide present distinct side effect profiles that require careful consideration.
This compound: The most common adverse effects associated with this compound are gastrointestinal and neurological.[5] These include nausea, vomiting, and heartburn, which can often be managed by administering the drug with food or antacids. Neurological side effects can also occur and are generally dose-dependent. While this compound is typically well-tolerated from a hemodynamic standpoint, it should be used with caution in patients with severe congestive heart failure as it can potentially worsen the condition.[6]
Disopyramide: A prominent feature of disopyramide is its anticholinergic activity, leading to side effects such as dry mouth, urinary hesitancy, and constipation.[6] Of greater concern are its cardiac-related adverse effects, particularly its negative inotropic (contractility-reducing) properties, which can cause or worsen congestive heart failure.[7] Disopyramide can also lead to proarrhythmia.
Three patients in a comparative study withdrew from single-drug therapy due to severe side effects, while no patients withdrew during combination therapy with smaller doses of each drug.[3] Gastrointestinal disturbances were reported to be more frequent during this compound administration.[1]
Comparative Adverse Effects
| Adverse Effect Category | This compound | Disopyramide | Citation |
| Gastrointestinal | Nausea, vomiting, heartburn (common) | Constipation (due to anticholinergic effects) | [1][5][6] |
| Neurological | Dose-dependent effects | - | [5] |
| Anticholinergic | - | Dry mouth, urinary hesitancy (common) | [6] |
| Cardiac | Can aggravate severe congestive heart failure | Negative inotropic effects, can worsen congestive heart failure, proarrhythmia | [6][7] |
Mechanisms of Action
This compound and Disopyramide belong to different subclasses of Class I antiarrhythmic drugs, which primarily act by blocking sodium channels in the cardiac myocytes.
This compound is a Class IB antiarrhythmic agent.[8][9] Its mechanism involves the blockade of fast sodium channels, which reduces the maximum rate of depolarization of the action potential (Phase 0).[5] this compound has a particular affinity for sodium channels in the inactivated state, which are more prevalent in rapidly firing or depolarized cells, such as those in ischemic tissue.[9] This results in a shortening of the action potential duration.
Disopyramide is classified as a Class IA antiarrhythmic drug.[10][11] Like other drugs in this class, it blocks the fast sodium channels, slowing the upstroke of the action potential.[11] In addition to sodium channel blockade, Disopyramide also inhibits potassium currents, which leads to a prolongation of the repolarization phase and, consequently, an increase in the action potential duration.[11] It also possesses anticholinergic properties.[11]
Experimental Protocols
The evaluation of antiarrhythmic drugs in clinical trials relies on standardized methodologies to assess their efficacy and safety. The following are representative protocols for Holter monitoring and programmed ventricular stimulation based on common practices in such trials.
Holter Monitoring Protocol
Holter monitoring is a non-invasive procedure used to continuously record the heart's electrical activity, typically for 24 to 48 hours or longer.
Objective: To quantify the frequency and complexity of ventricular arrhythmias before and during treatment with an antiarrhythmic agent.
Procedure:
-
Patient Preparation: The patient's chest is cleaned, and electrodes are attached to specific locations.
-
Device Connection: The electrodes are connected to a small, portable Holter monitor.
-
Monitoring Period: The patient wears the monitor for a predetermined period (e.g., 24, 48, or 72 hours) and is instructed to maintain a diary of their activities and any symptoms experienced.
-
Data Analysis: After the monitoring period, the data from the device is downloaded and analyzed. The analysis typically includes:
-
Total number of ventricular premature complexes (VPCs).
-
Frequency of couplets (paired VPCs) and non-sustained ventricular tachycardia (NSVT).
-
Heart rate variability.
-
Correlation of arrhythmic events with patient-reported symptoms.
-
-
Efficacy Assessment: The reduction in the frequency and complexity of ventricular arrhythmias from the baseline (pre-treatment) recording to the on-treatment recording is calculated to determine drug efficacy.
Programmed Ventricular Stimulation (PVS) Protocol
PVS is an invasive procedure used to assess the inducibility of ventricular tachyarrhythmias.
Objective: To determine if an antiarrhythmic drug can prevent the initiation of sustained ventricular tachycardia.
Procedure:
-
Catheter Placement: Electrode catheters are inserted through a vein (usually in the groin) and advanced to the right ventricle of the heart.
-
Baseline Stimulation: A series of electrical impulses (a drive train of S1 beats) are delivered at a fixed cycle length (e.g., 600 ms and 400 ms).[8]
-
Extrastimulus Introduction: Following the drive train, one or more premature electrical stimuli (S2, S3, S4) are introduced at progressively shorter coupling intervals.[8]
-
Induction Endpoint: The test is considered positive if sustained ventricular tachycardia (lasting >30 seconds or causing hemodynamic compromise) is induced.
-
Drug Administration: The antiarrhythmic drug is administered (orally or intravenously).
-
Post-Drug Stimulation: The PVS protocol is repeated to determine if the drug has rendered the ventricular tachycardia non-inducible.
References
- 1. Frontiers | Cardiac Ambulatory Monitoring: New Wireless Device Validated Against Conventional Holter Monitoring in a Case Series [frontiersin.org]
- 2. The efficacy of detecting arrhythmia is higher with 7‐day continuous electrocardiographic patch monitoring than with 24‐h Holter monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Day-to-day reproducibility of antiarrhythmic drug trials using programmed extrastimulus techniques for ventricular tachyarrhythmias associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results and efficiency of programmed ventricular stimulation with four extrastimuli compared with one, two, and three extrastimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. micropaceep.com [micropaceep.com]
- 8. Cardiac Arrhythmia Telemetry; Conventional vs HeartWatch | Clinical Research Trial Listing [centerwatch.com]
- 9. karger.com [karger.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Practical compendium of antiarrhythmic drugs: a clinical consensus statement of the European Heart Rhythm Association of the European Society of Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mexiletine and its Enantiomers: Potency and Stereoselectivity
Mexiletine, a class Ib antiarrhythmic agent, is a non-selective voltage-gated sodium channel blocker utilized in the management of ventricular arrhythmias, myotonia, and chronic pain.[1][2] Administered as a racemic mixture, emerging evidence highlights a significant stereoselective difference in the potency of its enantiomers, with the R-(-)-enantiomer consistently demonstrating greater activity than the S-(+)-enantiomer. This guide provides a comprehensive comparison of the relative potency of this compound and its enantiomers, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Comparative Potency: Quantitative Data
The differential potency of this compound's enantiomers has been quantified through various electrophysiological studies. The following tables summarize the key findings, focusing on the half-maximal inhibitory concentration (IC50) for sodium current blockade under different experimental conditions.
| Compound | Tonic Block IC50 (µM) | Use-Dependent Block IC50 (µM) | Eudismic Ratio (S/R) for Tonic Block | Eudismic Ratio (S/R) for Use-Dependent Block | Reference |
| R-(-)-Mexiletine | 43.9 ± 1 | Lower than tonic block | ~2.0 | Maintained | [3] |
| S-(+)-Mexiletine | ~88 | Lower than tonic block | [3] |
Table 1: Stereoselective Block of Sodium Currents in Frog Skeletal Muscle Fibers. The R-(-) enantiomer is approximately twice as potent as the S-(+) enantiomer in producing a tonic block of sodium currents. Both enantiomers exhibit a more potent use-dependent block, a characteristic feature of Class Ib antiarrhythmics, with the stereoselectivity being maintained.[3]
In-depth Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited, providing a framework for the replication and extension of these findings.
Three-Vaseline-Gap Voltage Clamp Method
This technique is utilized to measure sodium currents in isolated frog skeletal muscle fibers, allowing for a precise assessment of the blocking effects of pharmacological agents.
Experimental Workflow:
References
- 1. Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Stereoselective effects of this compound enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Mexiletine Versus Newer Sodium Channel Blockers
A comprehensive review of the safety and tolerability of mexiletine in contrast to the newer generation sodium channel blockers—lacosamide, rufinamide, and cenobamate—reveals distinct profiles in adverse events, guiding informed decisions in drug development and clinical research. This guide provides a detailed comparison based on available clinical trial data, experimental methodologies, and mechanisms of action.
Quantitative Safety Data Summary
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from placebo-controlled and comparative clinical trials for this compound and the newer sodium channel blockers.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound | Lacosamide | Rufinamide | Cenobamate | Placebo (Representative) |
| Gastrointestinal | |||||
| Nausea/Vomiting | 10-40[1] | 11[2] | 13.8-17.2[3] | 11.5[4] | 4[2] |
| Diarrhea | 7[1] | - | - | - | - |
| Dyspepsia/Heartburn | 10-40[1] | - | - | - | - |
| Decreased Appetite | - | - | 17.2[3] | - | - |
| Neurological | |||||
| Dizziness/Lightheadedness | High (not specified)[5] | 31[2] | 23.5[6] | 22.1[4] | 8[2] |
| Tremor | High (not specified)[4] | - | - | - | - |
| Ataxia/Coordination Difficulties | - | - | - | - | - |
| Somnolence/Fatigue | - | - | 11.1[6] | 10.6-22.1[4] | 11.9[4] |
| Headache | - | 13[2] | 23.5[6] | 12.4[4] | 9[2] |
| Diplopia (Double Vision) | - | 11[2] | - | - | 2[2] |
| Cardiovascular | |||||
| Palpitations/Chest Pain | up to 7.5[1] | - | - | - | - |
| Proarrhythmia | ~10[1] | - | - | - | - |
| QT Interval Shortening | No | No | Yes | Yes | No |
Note: Incidence rates are drawn from various studies and may not be directly comparable due to differences in study design, patient populations, and dosing regimens. Placebo data is representative of typical rates seen in these trials.
Table 2: Incidence of Serious Adverse Events and Discontinuation Rates (%)
| Event | This compound | Lacosamide | Rufinamide | Cenobamate | Placebo (Representative) |
| Serious TEAEs | - | 7-11.5[7][8] | - | 9.6-20.5[9] | - |
| Discontinuation due to TEAEs | - | 4.3-17.2[2][8] | 3.6[6] | 11.0-19.3[9] | 5.2[2] |
Experimental Protocols
This compound: IMPACT Trial (International this compound and Placebo Antiarrhythmic Coronary Trial)
-
Objective: To evaluate the antiarrhythmic efficacy of sustained-release this compound in patients with recent myocardial infarction[4][10].
-
Study Design: A double-blind, placebo-controlled, randomized trial[4].
-
Patient Population: 630 patients with a documented myocardial infarction more than 6 days but less than 2 years previously and presenting with asymptomatic, non-life-threatening ventricular arrhythmias[11].
-
Dosing Regimen: Sustained-release this compound at a dose of 360 mg twice daily or a matching placebo[10].
-
Safety Monitoring: Evaluation of adverse events, 24-hour ambulatory electrocardiographic recordings, and mortality[4][10].
Lacosamide: Phase III Monotherapy Trial (NCT01243177)
-
Objective: To demonstrate that lacosamide is non-inferior to controlled-release carbamazepine (carbamazepine-CR) as monotherapy in patients with newly diagnosed epilepsy[12][13].
-
Study Design: A Phase 3, randomized, double-blind, non-inferiority trial[12].
-
Patient Population: 888 adult patients with newly diagnosed epilepsy[7].
-
Dosing Regimen: Patients were randomized 1:1 to receive either lacosamide (target dose of 200 mg/day, with escalation to 400 mg/day if seizures continued) or carbamazepine-CR (target dose of 400 mg/day, with escalation to 800 mg/day)[13].
-
Safety Monitoring: Monitoring of treatment-emergent adverse events (TEAEs), serious TEAEs, and discontinuations due to TEAEs[8][12].
Rufinamide: Phase III Lennox-Gastaut Syndrome Trial
-
Objective: To evaluate the efficacy and safety of rufinamide as adjunctive therapy for seizures associated with Lennox-Gastaut Syndrome (LGS)[11].
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial[11].
-
Patient Population: Patients aged 4 to 30 years with a diagnosis of LGS, taking one to three concomitant antiepileptic drugs[11].
-
Dosing Regimen: Rufinamide or placebo was added to the patient's existing antiepileptic drug regimen. The rufinamide dose was titrated over a 2-week period to a target maintenance dose for 10 weeks[11].
-
Safety Monitoring: Assessment of TEAEs, with a focus on central nervous system effects[14].
Cenobamate: Phase 2 Focal Seizure Trial (NCT01866111)
-
Objective: To evaluate the safety and efficacy of cenobamate as an adjunctive treatment for adults with uncontrolled focal (partial-onset) seizures[1].
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-response study[1].
-
Patient Population: Adult patients with uncontrolled focal seizures despite treatment with 1 to 3 antiepileptic drugs[1].
-
Dosing Regimen: Patients were randomized to receive once-daily placebo or cenobamate at doses of 100 mg, 200 mg, or 400 mg. The treatment period consisted of a 6-week titration phase followed by a 12-week maintenance phase[1].
-
Safety Monitoring: Evaluation of TEAEs, serious TEAEs, and discontinuations due to TEAEs. Special attention was given to the risk of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)[15].
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and the newer sodium channel blockers.
Figure 1: this compound's mechanism of action.
This compound, a Class 1B antiarrhythmic, blocks open and inactivated voltage-gated sodium channels, particularly in depolarized tissues[16]. This use-dependent blockade is more pronounced at faster heart rates[16].
Figure 2: Lacosamide's mechanism of action.
Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels without significantly affecting fast inactivation, a mechanism distinct from traditional sodium channel blockers[17].
Figure 3: Rufinamide's mechanism of action.
The precise mechanism of rufinamide is not fully understood, but it is thought to prolong the inactive state of sodium channels, thereby limiting repetitive neuronal firing[18].
Figure 4: Cenobamate's dual mechanism of action.
Cenobamate possesses a dual mechanism of action. It inhibits the persistent sodium current and acts as a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, thereby both reducing neuronal excitability and enhancing inhibitory neurotransmission[15][19][20].
References
- 1. neurologylive.com [neurologylive.com]
- 2. Effectiveness and safety of this compound versus placebo in patients with myotonia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International this compound and placebo antiarrhythmic coronary trial: I. Report on arrhythmia and other findings. Impact Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antiarrhythmic agent, for treatment of premature ventricular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. Efficacy, safety, and tolerability of lacosamide monotherapy versus controlled-release carbamazepine in patients with newly diagnosed epilepsy: a phase 3, randomised, double-blind, non-inferiority trial - [medicinesresources.nhs.uk]
- 7. Long-term safety and efficacy of lacosamide and controlled-release carbamazepine monotherapy in patients with newly diagnosed epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety-of-Cenobamate-for-the-Treatment-of-Focal-Seizures--Following-1-Week-vs--2-Week-Titration-Schedules [aesnet.org]
- 9. International this compound and Placebo Antiarrhythmic Coronary Trial (IMPACT): II. Results from 24-hour electrocardiograms. IMPACT Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Efficacy, safety, and tolerability of lacosamide monotherapy versus controlled-release carbamazepine in patients with newly diagnosed epilepsy: a phase 3, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xcoprihcp.com [xcoprihcp.com]
- 15. This compound FAQ Booklet [ciplamed.com]
- 16. Frontiers | Safety and Tolerability of Lacosamide in Patients With Epilepsy: A Systematic Review and Meta-Analysis [frontiersin.org]
- 17. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Cenobamate? [synapse.patsnap.com]
- 19. neurology.org [neurology.org]
- 20. clarification of the mechanism of action of cenobamate [aesnet.org]
Correlation of In Vitro IC50 Values of Mexiletine with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, utilized in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, particularly Nav1.5, which are crucial for the propagation of the cardiac action potential. Understanding the relationship between the in vitro potency of this compound, often quantified as the half-maximal inhibitory concentration (IC50), and its clinical or preclinical efficacy is paramount for drug development and therapeutic optimization. This guide provides a comparative analysis of available in vitro IC50 data for this compound and its observed in vivo antiarrhythmic effects, supported by experimental data and detailed methodologies. While a direct mathematical correlation between in vitro IC50 and in vivo efficacy is complex and not explicitly established due to pharmacokinetic and pharmacodynamic variables, this guide aims to present the available data to facilitate a qualitative understanding of this relationship.
Data Presentation
In Vitro IC50 Values of this compound
The following table summarizes the reported in vitro IC50 values for this compound against the human cardiac sodium channel Nav1.5. These values represent the concentration of this compound required to inhibit 50% of the sodium current in various experimental setups.
| Target Ion Channel | Cell Line | Method | IC50 (µM) | Reference |
| hNav1.5 | HEK293 | Automated Patch Clamp | 47.0 ± 5.4 | [1] |
| hNav1.5 | Not Specified | IonWorks Platform | 67.2 | |
| P1090L Mutant Nav1.5 | HEK293T | Whole-cell Patch Clamp | 203 | [1] |
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in numerous clinical and preclinical studies for the treatment of ventricular arrhythmias. The following table presents a summary of these findings, highlighting the therapeutic outcomes in different patient populations and arrhythmia models.
| Condition | Study Population | Efficacy Metric | Efficacy Results | Reference |
| Chronic Premature Ventricular Contractions (PVCs) | 10 patients | >75% suppression of PVCs | 6 out of 10 patients (60%) | [2] |
| Drug-resistant Ventricular Tachyarrhythmias | 44 patients | Prevention of VT induction | 3 out of 33 patients (9%) on this compound alone; 5 out of 33 (15%) in combination | [3] |
| Symptomatic Recurrent Ventricular Arrhythmias | 30 patients | ≥85% reduction in total PVCs | 21 out of 30 patients (70%) | |
| Drug-resistant Ventricular Arrhythmias | 58 patients | >83% decrease in ventricular ectopic rhythm | 19 out of 52 patients (36.5%) on long-term therapy | [4] |
| Refractory Ventricular Arrhythmias | 20% - 50% of patients | Abolishment of spontaneous or inducible VT/VF | Maintained in 57% to over 80% of initial responders long-term | [5] |
| Spontaneous Ventricular Arrhythmias | Not Specified | Suppression of spontaneous arrhythmias | 60% to 80% of patients | [6] |
| Canine Ventricular Arrhythmias | Dogs | Suppression of arrhythmias | Minimum effective plasma concentrations: Digitalis-induced: 1.8 ± 0.6 µg/ml; Adrenaline-induced: 3.7 ± 0.9 µg/ml; Coronary ligation-induced: 1.9 - 2.2 µg/ml | [7] |
| Canine Ventricular Arrhythmias | Dogs | Effective suppression of VA | 16 out of 20 dogs (80%) | [8] |
Experimental Protocols
In Vitro IC50 Determination: Automated Patch Clamp
A common method for determining the IC50 of this compound on the hNav1.5 channel is through automated patch-clamp electrophysiology.
Cell Preparation and Recording:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hNav1.5 sodium channel are typically used.
-
Cell Culture: Cells are cultured under standard conditions and harvested for experiments.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Solutions: The extracellular solution typically contains (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4. The intracellular solution may contain (in mM): 10 NaCl, 135 CsF, 1/5 EGTA/CsOH, 10 HEPES, adjusted to pH 7.3.[9]
-
Voltage Protocol: Cells are held at a holding potential of -90 mV. To elicit sodium currents, a series of depolarizing voltage steps are applied. The specific protocol can vary, but a common approach is to step to a test potential (e.g., -20 mV) to measure the peak inward sodium current.[1][9]
-
Compound Application: this compound is applied at various concentrations to determine the dose-dependent block of the sodium current.
-
Data Analysis: The peak sodium current at each concentration is measured and normalized to the control current (before drug application). The IC50 value is then calculated by fitting the concentration-response data to a Hill equation.
In Vivo Efficacy Assessment: Clinical Evaluation of Antiarrhythmic Effects
The in vivo efficacy of this compound is typically assessed in clinical trials involving patients with ventricular arrhythmias.
Patient Population:
-
Patients with documented symptomatic ventricular arrhythmias, such as frequent PVCs or episodes of ventricular tachycardia, are enrolled.
-
Often, these patients have been refractory to or intolerant of other antiarrhythmic drugs.
Study Design:
-
Studies can be open-label, single-blind, or double-blind and may be randomized against a placebo or another active drug.
-
A baseline period is established to quantify the patient's arrhythmia burden.
Efficacy Assessment:
-
Holter Monitoring: Continuous 24-hour electrocardiogram (ECG) monitoring (Holter monitoring) is a primary tool to assess the frequency and complexity of ventricular arrhythmias before and during treatment with this compound.[4]
-
Electrophysiologic Studies (EPS): In some cases, invasive electrophysiologic studies are performed. Programmed electrical stimulation is used to attempt to induce ventricular tachycardia to assess the drug's ability to suppress these inducible arrhythmias.[3][10]
-
Dosage: The dose of oral this compound is typically titrated for each patient to achieve an optimal balance between antiarrhythmic efficacy and tolerable side effects. Mean daily doses often range from around 500 mg to 800 mg.[4]
-
Efficacy Endpoints: The primary efficacy endpoints often include a significant reduction (e.g., >70% or >85%) in the frequency of PVCs, the suppression of ventricular tachycardia episodes, and the prevention of inducible VT during EPS.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for correlating in vitro and in vivo data.
References
- 1. Frontiers | Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome [frontiersin.org]
- 2. Pharmacokinetics and the antiarrhythmic effect of this compound in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for control of drug-resistant ventricular tachycardia: clinical and electrophysiologic results in 44 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of oral this compound therapy in the treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic plasma concentrations of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic efficacy and safety of oral this compound in dogs with ventricular arrhythmias: a multicentre, retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Oral this compound in the treatment of refractory ventricular arrhythmias: the role of electrophysiologic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Proarrhythmic Risk of Mexiletine Versus Class IC Antiarrhythmics
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic risk profiles of the Class IB antiarrhythmic drug Mexiletine and Class IC antiarrhythmic drugs, such as Flecainide and Propafenone. The analysis is supported by a review of their mechanisms of action, electrophysiological effects, and key clinical trial data.
Introduction and Pharmacological Classification
Antiarrhythmic drugs are categorized by the Vaughan-Williams classification system, which groups them based on their primary mechanism of action on the cardiac action potential.[1] this compound is a Class IB agent, structurally similar to lidocaine, while Flecainide and Propafenone are prominent members of the Class IC category.[2][3] Both subclasses act by blocking voltage-gated sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4] However, the distinct kinetics of their interaction with these channels lead to significant differences in their electrophysiological effects and, crucially, their proarrhythmic potential.
Mechanism of Action: A Tale of Dissociation Kinetics
The primary determinant of the differing risk profiles lies in how these drugs interact with the three states of the sodium channel: resting, open, and inactivated.
-
This compound (Class IB): Exhibits fast onset and offset kinetics.[5] It preferentially binds to sodium channels in the open and inactivated states and dissociates rapidly during the diastolic interval (resting state).[2][6] This "fast" kinetic profile means its blocking effect is more pronounced at faster heart rates and in depolarized (ischemic) tissue, with minimal effect on normal cardiac tissue at normal heart rates.[7][8] this compound shortens the action potential duration (APD) and the effective refractory period (ERP).[7][9]
-
Class IC Antiarrhythmics (Flecainide, Propafenone): These agents are characterized by their slow onset and offset kinetics.[1][6] They bind strongly to open sodium channels and dissociate very slowly during diastole.[10] This results in a steady-state level of sodium channel blockade that is less dependent on heart rate.[1] The slow unbinding process markedly slows cardiac conduction velocity throughout the heart, which is reflected as a significant prolongation of the QRS duration on an electrocardiogram (ECG).[1][11]
Comparative Electrophysiological and Proarrhythmic Profiles
The differences in binding kinetics translate directly into distinct electrophysiological signatures and proarrhythmic risks.
This compound (Class IB): this compound's proarrhythmic potential is considered low.[9] Because it has little effect on conduction in healthy tissue and shortens repolarization, it does not typically create the substrate for reentrant arrhythmias, which are a common cause of proarrhythmia.[7][9] It does not significantly prolong the QRS or QT intervals.[9] While proarrhythmia is uncommon, it can occur, particularly in cases of overdose or in combination with other antiarrhythmic agents.[5][12] Importantly, it is not associated with the increased mortality seen with Class IC agents in patients with structural heart disease.[13]
Class IC Antiarrhythmics (Flecainide and Propafenone): These drugs carry a significant proarrhythmic risk, especially in patients with structural heart disease.[14][15] The marked slowing of conduction can facilitate reentrant ventricular tachycardia, which is often monomorphic and incessant.[11][16]
The landmark Cardiac Arrhythmia Suppression Trial (CAST) provided definitive evidence of this risk. In post-myocardial infarction patients, Flecainide and another Class IC agent, Encainide, were found to increase the risk of death from arrhythmia and shock, despite effectively suppressing premature ventricular contractions (PVCs).[17][18][19][20] This led to a "black box" warning for these drugs, contraindicating their use in patients with structural heart disease or a history of myocardial infarction.[15][21] Propafenone is also considered to have a similar proarrhythmic risk in this patient population.[3][11][22]
Quantitative Data Presentation
The tables below summarize the key electrophysiological and clinical differences.
Table 1: Comparative Electrophysiological Effects
| Parameter | This compound (Class IB) | Class IC (Flecainide, Propafenone) |
| Primary Mechanism | Blocks fast sodium channels | Blocks fast sodium channels |
| Binding/Unbinding Kinetics | Fast | Slow |
| Effect on Vmax (Phase 0) | ↓ (in depolarized cells) | ↓↓↓ (Markedly) |
| Action Potential Duration (APD) | ↓ or No Change[5][6] | No Change or Slight ↑[23] |
| Effective Refractory Period (ERP) | ↓[7] | No Change |
| ERP/APD Ratio | ↑[7][9] | No significant change |
| QRS Duration | No significant change[7][9] | ↑↑↑ (Markedly prolonged)[1][11] |
| QT Interval | No significant change[9] | No significant change or slight ↑[11][24] |
Table 2: Comparative Clinical Proarrhythmic Risk
| Feature | This compound (Class IB) | Class IC (Flecainide, Propafenone) |
| Overall Proarrhythmic Risk | Low[9][25] | High, especially with structural heart disease[14][21] |
| Incidence of Proarrhythmia | Uncommon[25] | Flecainide: 4-13% depending on population.[14][24] Propafenone: Reported as high as 5-10%.[11] |
| Typical Proarrhythmia | Not well-defined, rare | Monomorphic Ventricular Tachycardia (reentrant), 1:1 Atrial Flutter conduction[11][26] |
| Risk in Structural Heart Disease | Considered relatively safe[13] | Contraindicated. Increased mortality post-MI (CAST Trial).[15][17][26] |
| Key ECG Warning Sign | None specific | Significant QRS widening[11] |
Experimental Protocols for Proarrhythmia Assessment
The evaluation of proarrhythmic risk is a multi-stage process, progressing from preclinical models to rigorous clinical trials.
-
In Vitro Assays: Initial screening involves patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels (e.g., hNav1.5). These studies quantify a drug's affinity, potency, and binding/unbinding kinetics on the sodium channel.
-
Ex Vivo Models: Isolated perfused hearts (e.g., Langendorff preparation) from various species are used.[27] These models allow for the assessment of drug effects on global cardiac electrophysiology (ECG parameters, APD, ERP) and the inducibility of arrhythmias in a controlled environment.[27]
-
In Vivo Preclinical Models: Animal models, particularly those with induced myocardial infarction or other forms of structural heart disease, are used to evaluate proarrhythmic risk in a setting that more closely mimics high-risk patient populations.
-
Clinical Trials:
-
Phase I: Thorough ECG monitoring, including Holter monitoring, is used to detect any potential proarrhythmic signals in healthy volunteers.
-
Phase II/III: In patients, electrophysiological (EP) studies may be performed to assess changes in intracardiac conduction intervals and the ease of inducing arrhythmias.[28] Large-scale, randomized, placebo-controlled trials like the CAST are the gold standard for determining a drug's effect on long-term mortality and major arrhythmic events.[19][29]
-
Conclusion
The proarrhythmic risk of sodium channel blockers is intrinsically linked to their channel binding kinetics.
-
This compound (Class IB) , with its rapid dissociation kinetics, has a significantly lower proarrhythmic risk. Its preferential action on depolarized tissue and minimal effect on conduction in healthy myocardium contribute to a more favorable safety profile, particularly in patients with underlying structural heart disease.[9][13]
-
Class IC antiarrhythmics (Flecainide, Propafenone) possess slow dissociation kinetics that lead to marked conduction slowing. While effective for certain supraventricular arrhythmias in patients with structurally normal hearts, this property becomes a potent proarrhythmic mechanism in the presence of structural heart disease, leading to an increased risk of life-threatening ventricular arrhythmias and mortality.[15][16][17]
For drug development professionals and researchers, this comparison underscores the critical importance of dissociation kinetics as a determinant of proarrhythmic liability for sodium channel blockers. The divergent clinical outcomes of Class IB and IC agents, exemplified by the CAST results, serve as a crucial lesson in cardiovascular drug safety.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poisoning due to class 1B antiarrhythmic drugs. Lignocaine, this compound and tocainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 19. Mortality following ventricular arrhythmia suppression by encainide, flecainide, and moricizine after myocardial infarction. The original design concept of the Cardiac Arrhythmia Suppression Trial (CAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Propafenone: Side Effects, Dosage, Uses, and More [healthline.com]
- 22. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. This compound: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Electrophysiological mechanism for the antiarrhythmic action of propafenone: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Propafenone-mexiletine combination for the treatment of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. hrsonline.org [hrsonline.org]
Safety Operating Guide
Proper Disposal of Mexiletine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the antiarrhythmic drug mexiletine are critical for ensuring laboratory safety and minimizing environmental impact. Researchers, scientists, and drug development professionals must adhere to strict protocols due to the inherent hazards of this compound. This guide provides a comprehensive overview of proper disposal procedures, safety precautions, and regulatory considerations.
This compound hydrochloride is a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
Regulatory and Safety Considerations
Step-by-Step Disposal Protocol for this compound Waste
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting.
-
Segregation and Labeling:
-
All waste containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE, must be segregated from general laboratory waste.
-
Collect this compound waste in a dedicated, closable, and clearly labeled salvage container.[1] The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
-
Container Management:
-
Ensure the waste container is compatible with this compound and is kept tightly closed when not in use to prevent the release of dust or vapors.[1]
-
Store the container in a cool, well-ventilated, and designated hazardous waste accumulation area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, cordon off the contaminated area to restrict access.[1]
-
Clean up the spill using an appropriate absorbent material, avoiding the creation of dust.
-
Transfer the cleanup materials into the designated hazardous waste container.[1]
-
Do not discharge any this compound-contaminated material into drains or rivers.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in compliance with federal, state, and local environmental regulations.
-
Disposal will typically involve incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.
-
Quantitative Data: Stability of this compound Hydrochloride
Understanding the stability of this compound is crucial for its proper storage and handling. The following table summarizes the stability of an extemporaneous this compound hydrochloride solution at various temperatures.
| Temperature (°C) | First-Order Degradation Constant (day⁻¹) | Calculated Shelf Life (days) |
| 4 | -0.0007 | 173.3 |
| 25 | -0.0009053 | 115.5 |
| 30 | -0.0009 | Not specified |
| 40 | -0.0010 | Not specified |
| 50 | -0.0011 | Not specified |
| 60 | -0.0013 | Not specified |
Data sourced from a stability study of an extemporaneous this compound hydrochloride solution.[1]
Experimental Protocols
Currently, there are no established and widely recognized experimental protocols for the in-lab chemical neutralization or degradation of this compound waste for disposal purposes. The recommended and compliant method of disposal is through a certified hazardous waste management vendor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Extemporaneous formulation and stability testing of this compound hydrochloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and stability-indicating methods for the simultaneous determination of this compound hydrochloride and/or its related substance: 2,6-dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Health: A Comprehensive Guide to Handling Mexiletine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Mexiletine, a pharmaceutical compound requiring careful management. Following these procedural steps will help mitigate risks and ensure operational integrity.
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is critical for personnel safety.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Reference |
| CAS Number | 5370-01-4 | [1] |
| Melting Point | 203 - 205 °C (397.4 - 401 °F) | [2] |
| Oral LD50 (Rat) | 330 mg/kg | [3] |
| Occupational Exposure Limits | No established limit values.[4][5] | [4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe working environment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended to minimize the generation and inhalation of dust and aerosols[4][6]. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[7].
Personal Protective Equipment (PPE)
Based on a thorough risk assessment, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles with side-shields that are compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[6][7].
-
Skin Protection:
-
Respiratory Protection: If a risk assessment indicates the potential for inhalation of dust, a NIOSH-approved respirator is required[2][7]. A dust mask of type N95 (US) or P1 (EN 143) is a suitable minimum[8]. For higher levels of protection, respirator cartridges of type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) should be used[6].
Safe Handling Practices
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes[6].
-
Prevent Dust Formation: Handle the substance in a manner that avoids the formation of dust and aerosols[4][6].
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking[3][4][5][6].
-
Labeling and Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[4][7].
Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Containerize Waste: Collect all this compound waste, including unused material and contaminated disposables (e.g., gloves, wipes, and gowns), in a clearly labeled, sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
Disposal Procedure
-
Approved Waste Disposal: Dispose of the containerized waste through an approved waste disposal plant[3][4][5]. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do Not Discard in General Trash or Drains: Do not dispose of this compound in the regular trash or pour it down the drain[6][7].
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using appropriate cleaning agents.
For unused or expired medication in a non-laboratory setting, the FDA recommends utilizing drug take-back programs. If a take-back program is not accessible, the medication can be mixed with an unpalatable substance like dirt or coffee grounds, placed in a sealed container, and then discarded in household trash[9].
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound Hydrochloride|5370-01-4|MSDS [dcchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. camberpharma.com [camberpharma.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
